molecular formula C12H13NO B060391 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine CAS No. 174187-07-6

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Cat. No.: B060391
CAS No.: 174187-07-6
M. Wt: 187.24 g/mol
InChI Key: WVRHKNJJKUUMBS-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine is a chemically significant scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a fused aromatic-cycloaliphatic ring system with a primary amine group, making it a versatile building block for the synthesis of more complex molecules. Its primary research value lies in its potential as a core structure for developing novel pharmacologically active compounds, particularly in the central nervous system (CNS) domain. The rigid dibenzofuran core can mimic biaryl systems, while the tetrahydro modification enhances three-dimensionality and potentially improves solubility and metabolic stability compared to fully planar analogues.

Properties

IUPAC Name

6,7,8,9-tetrahydrodibenzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6H,1-2,4,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRHKNJJKUUMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390225
Record name 6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174187-07-6
Record name 6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. The document details a rational, multi-step synthetic pathway, commencing from readily available starting materials. Each synthetic step is accompanied by a thorough explanation of the underlying reaction mechanism, causality for procedural choices, and detailed experimental protocols. Furthermore, this guide outlines the analytical techniques and expected spectroscopic data for the characterization of the target molecule and its key intermediates, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Rationale

This compound represents a scaffold of significant interest within the realm of medicinal chemistry. The fusion of a dibenzofuran core with a saturated cyclohexane ring and an amino functionality at a strategic position offers a unique three-dimensional architecture that can be exploited for interactions with various biological targets. The development of a robust and scalable synthetic route is paramount for enabling further investigation into its pharmacological properties.

This guide delineates a logical and efficient three-step synthetic sequence to access the target molecule. The overall strategy is as follows:

  • Construction of the Core Scaffold: Synthesis of the 6,7,8,9-tetrahydrodibenzofuran backbone.

  • Regioselective Functionalization: Introduction of a nitro group at the C4 position of the aromatic ring through electrophilic aromatic substitution.

  • Amine Formation: Reduction of the nitro intermediate to the desired this compound.

This approach was designed to utilize well-established and reliable chemical transformations, allowing for straightforward execution and purification.

Logical Flow of the Synthetic Strategy

Synthesis_Strategy Start Starting Materials Step1 Step 1: Synthesis of 6,7,8,9-Tetrahydrodibenzofuran Start->Step1 Step2 Step 2: Nitration at C4 Step1->Step2 Step3 Step 3: Reduction to Amine Step2->Step3 Final Target Molecule: This compound Step3->Final

Caption: A high-level overview of the three-step synthetic pathway.

Synthesis of the 6,7,8,9-Tetrahydrodibenzofuran Core

The foundational step in this synthesis is the construction of the 6,7,8,9-tetrahydrodibenzofuran scaffold. While several methods exist for the synthesis of dibenzofurans, a practical approach for this specific partially saturated system involves the acid-catalyzed cyclization and dehydration of a suitable precursor.

Mechanistic Insight and Rationale

The chosen method involves the reaction of 2-chlorophenol with cyclohexanone to form an intermediate ether, followed by an intramolecular cyclization. This approach is advantageous due to the commercial availability and low cost of the starting materials. The reaction proceeds via an initial nucleophilic substitution to form 2-(cyclohex-1-en-1-yloxy)phenol, which then undergoes an acid-catalyzed intramolecular electrophilic attack on the phenol ring, followed by dehydration to yield the aromatic furan ring.

Detailed Experimental Protocol

Materials:

  • 2-Chlorophenol

  • Cyclohexanone

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • Synthesis of 2-(Cyclohex-1-en-1-yloxy)phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorophenol (1.0 eq), cyclohexanone (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in DMF. Heat the mixture to 120 °C and stir for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Palladium-Catalyzed Intramolecular Cyclization: To a flame-dried Schlenk flask under an inert atmosphere, add the 2-(cyclohex-1-en-1-yloxy)phenol intermediate (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium tert-butoxide (1.5 eq). Add anhydrous toluene and heat the mixture to 110 °C for 8 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude 6,7,8,9-tetrahydrodibenzofuran is purified by column chromatography.

Regioselective Nitration of 6,7,8,9-Tetrahydrodibenzofuran

The introduction of the amino group at the C4 position is achieved via a two-step process: nitration followed by reduction. The directing effects of the fused ring system favor electrophilic substitution at the C4 and C6 positions. Careful control of the reaction conditions is necessary to achieve regioselectivity.

Mechanistic Considerations

The nitration of 6,7,8,9-tetrahydrodibenzofuran is an electrophilic aromatic substitution reaction. The oxygen atom of the furan ring is an activating group and directs electrophiles to the ortho and para positions (C4 and C6). The choice of a mild nitrating agent is crucial to prevent over-nitration and side reactions. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent for this transformation.

Detailed Experimental Protocol

Materials:

  • 6,7,8,9-Tetrahydrodibenzofuran

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 6,7,8,9-tetrahydrodibenzofuran (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 4-nitro-6,7,8,9-tetrahydrodibenzofuran, which can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group to Form the Target Amine

The final step in the synthesis is the reduction of the nitro group to the primary amine. Several methods are available for this transformation; a common and reliable method is the use of tin(II) chloride in the presence of hydrochloric acid.[1][2] This method is generally high-yielding and tolerates a variety of functional groups.

Rationale for the Choice of Reducing Agent

Tin(II) chloride is an effective reducing agent for aromatic nitro compounds.[1] The reaction proceeds in an acidic medium, and the workup is straightforward.[2] Catalytic hydrogenation is an alternative, but can sometimes lead to the reduction of the aromatic ring under harsh conditions.[3]

Detailed Experimental Protocol

Materials:

  • 4-Nitro-6,7,8,9-tetrahydrodibenzofuran

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, suspend 4-nitro-6,7,8,9-tetrahydrodibenzofuran (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq).[2]

  • Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until a basic pH is achieved. A precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel to afford the final product.

Characterization of this compound

Thorough characterization of the final product and its intermediates is essential to confirm their identity and purity. The following analytical techniques are recommended:

Technique6,7,8,9-Tetrahydrodibenzofuran4-Nitro-6,7,8,9-tetrahydrodibenzofuranThis compound
¹H NMR Aromatic protons (δ 7.0-7.8 ppm), Aliphatic protons (δ 1.7-2.8 ppm)Aromatic protons shifted downfield due to the nitro group, Aliphatic protonsAromatic protons shifted upfield compared to the nitro compound, NH₂ protons (broad singlet, δ 3.5-4.5 ppm), Aliphatic protons
¹³C NMR Aromatic carbons (δ 110-160 ppm), Aliphatic carbons (δ 20-30 ppm)Aromatic carbons, C-NO₂ carbon deshielded, Aliphatic carbonsAromatic carbons, C-NH₂ carbon shielded, Aliphatic carbons
IR (cm⁻¹) C-O-C stretch (~1250), Aromatic C-H stretch (~3050), Aliphatic C-H stretch (~2950)Strong N-O stretches (~1530 and ~1350), C-O-C stretch, Aromatic and Aliphatic C-H stretchesN-H stretches (two bands, ~3350 and ~3450), N-H bend (~1620), C-O-C stretch, Aromatic and Aliphatic C-H stretches
MS (m/z) Molecular ion peak (M⁺)Molecular ion peak (M⁺)Molecular ion peak (M⁺)

Workflow for Spectroscopic Analysis

Characterization_Workflow Sample Purified Compound NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dibenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1] Its rigid, planar structure and potential for diverse functionalization make it a compelling starting point in medicinal chemistry and materials science. Derivatives of the broader benzofuran class have demonstrated a wide spectrum of therapeutic potential, including significant anticancer and antimicrobial activities.[2][3]

This technical guide focuses on a specific derivative, 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine (CAS: 174187-07-6) . A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its advancement in any research and development pipeline, particularly in drug discovery. These fundamental parameters govern a molecule's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic and pharmacodynamic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

This document provides a detailed examination of the known and predicted physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a compilation of essential data but also the scientific rationale behind its importance and validated protocols for its experimental determination.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step upon which all subsequent data rests. The following identifiers and structural details define the subject of this guide.

  • IUPAC Name: 6,7,8,9-Tetrahydrodibenzofuran-4-amine

  • Structure: (Image generated for illustrative purposes)

IdentifierValueSource(s)
CAS Number 174187-07-6[4][5]
Molecular Formula C₁₂H₁₃NO[4][5]
Molecular Weight 187.24 g/mol [5]
Exact Mass 187.099714 g/mol [4]
InChIKey WVRHKNJJKUUMBS-UHFFFAOYSA-N[4]
Common Synonyms 6,7,8,9-tetrahydrodibenzofuran-4-amine; 7-Amino-2,3-tetramethylenebenzofurane[4]

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical parameters for this compound. Each property is subsequently discussed with respect to its significance in a research and drug development context.

PropertyValueUnitSignificanceSource
XLogP3 (cLogP) 3.475-Lipophilicity, Membrane Permeability[4]
Boiling Point 355.9 (at 760 mmHg)°CPurity, Distillation Conditions[4]
Density 1.204g/cm³Formulation, Physical State[4]
Polar Surface Area (PSA) 39.16ŲMembrane Permeability, BBB Penetration[4]
Refractive Index 1.66-Purity, Identification[4]
Flash Point 169°CSafety, Handling[4]
Vapor Pressure 3.03 x 10⁻⁵ (at 25°C)mmHgVolatility, Handling[4]
Melting Point Not Reported°CPurity, Solid-State Characterization-
pKa Not Reported-Solubility, Ionization State, Formulation-
Aqueous Solubility Not Reportedmg/mLBioavailability, Formulation-
Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity or "greasiness." It directly influences a molecule's ability to cross biological membranes, its binding affinity to plasma proteins, and its overall ADME profile. The calculated LogP (XLogP3) for this compound is 3.475 .[4]

  • Expert Insight: A LogP value in this range (typically >3) suggests high lipophilicity. This often correlates with good membrane permeability but can also lead to challenges such as poor aqueous solubility, increased metabolic clearance, and potential for off-target binding. For oral drug candidates, a LogP between 1 and 3 is often considered a "sweet spot," making the value of 3.475 a flag for potential development hurdles that must be experimentally verified.

Acidity/Basicity (pKa)

The pKa value defines the strength of an acid or base and dictates the ionization state of a molecule at a given pH. The structure of this compound contains a primary aromatic amine, which is a basic functional group. While no experimental pKa value is available in the cited literature, the amine group is expected to have a pKa in the range of 4-5, typical for anilines.

  • Expert Insight: The pKa is arguably one of the most important physicochemical parameters. It governs solubility, as the ionized (salt) form is typically much more water-soluble than the neutral free base. It also dictates the site of absorption in the gastrointestinal tract and is fundamental for developing parenteral formulations. The basicity of the amine allows for the formation of hydrochloride or other salts to improve solubility and handling.[6]

Aqueous Solubility

Direct experimental data for the aqueous solubility of this compound is not available. However, based on the high LogP value of 3.475, the aqueous solubility of the free base is predicted to be low.

  • Expert Insight: Poor solubility is a leading cause of failure for drug candidates. It limits oral bioavailability and makes intravenous formulation challenging. Experimental determination is essential. Strategies to overcome poor solubility for a basic compound like this include salt formation (e.g., creating the hydrochloride salt) or formulation with co-solvents and excipients.

Analytical & Spectroscopic Characterization Workflow

Structural confirmation and purity assessment are cornerstones of chemical research. A multi-technique approach is required for unambiguous characterization.

G synthesis Synthesized Compound hplc Purity Assessment (HPLC/UPLC) synthesis->hplc Initial Purity Check ms Mass Confirmation (LC-MS / HRMS) hplc->ms Peak Identity nmr Structure Elucidation (¹H, ¹³C NMR) ms->nmr Elemental Composition Confirmed ir Functional Group ID (FTIR) nmr->ir Backbone Confirmed final Characterized Material (>95% Purity) ir->final Structure Confirmed

Caption: Standard workflow for the analytical characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the dibenzofuran core, with chemical shifts influenced by the amine and ether functionalities. The tetrahydrofuran ring will exhibit aliphatic protons, likely as complex multiplets due to spin-spin coupling. The -NH₂ protons will appear as a broad singlet, the position of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show the requisite 12 signals corresponding to the unique carbon atoms in the molecule. Chemical shift prediction tools can provide an estimated spectrum to aid in assignment.

Mass Spectrometry (MS)

MS provides information about the mass, and thus the elemental composition, of the molecule.

  • Low-Resolution MS: Techniques like GC-MS or LC-MS would show a parent ion peak confirming the molecular weight of 187.24 Da.

  • High-Resolution MS (HRMS): This is the gold standard for confirming the molecular formula. The experimentally determined exact mass (e.g., 187.0997) would be compared to the theoretical exact mass of C₁₂H₁₃NO (187.099714) to within a few parts per million (ppm), providing high confidence in the elemental composition.[4] This technique is standard for analyzing dibenzofuran derivatives.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Key expected vibrational frequencies include:

  • ~3400-3300 cm⁻¹: N-H stretching (doublet for primary amine).

  • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching.

  • ~1600-1450 cm⁻¹: Aromatic C=C bending.

  • ~1250-1050 cm⁻¹: Aryl-O-C (ether) stretching.

Foundational Experimental Protocols

The following protocols describe standard, self-validating methods for determining the key physicochemical properties for which experimental data is currently lacking.

Protocol 4.1: Determination of pKa by Potentiometric Titration

This method measures the change in pH of a solution upon the addition of a titrant, allowing for the determination of the pKa.

1. Preparation & Calibration: a. Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). b. Prepare a stock solution of the compound (e.g., 10 mM) in a suitable co-solvent system if insolubility is an issue (e.g., 50:50 Methanol:Water). Record the exact concentration. c. Prepare a standardized titrant solution of 0.1 M HCl.

2. Titration: a. Pipette a known volume (e.g., 20 mL) of the compound's stock solution into a beaker with a magnetic stir bar. b. Place the calibrated pH electrode and a temperature probe into the solution. c. Add the HCl titrant in small, precise increments (e.g., 0.05 mL) using a burette or auto-titrator. d. Record the pH value after each addition, ensuring the reading has stabilized. e. Continue the titration well past the equivalence point (the point of fastest pH change).

3. Data Analysis: a. Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. b. Determine the equivalence point volume (Veq). c. The pKa is the pH value at the half-equivalence point (Veq / 2). For higher accuracy, use the first derivative plot (ΔpH/ΔV vs. V) to precisely locate the equivalence point.

Protocol 4.2: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a baseline for assessing the purity of a synthesized batch.

1. System & Reagents: a. HPLC System: A standard system with a UV detector, pump, autosampler, and column oven. b. Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. d. Mobile Phase B: 0.1% TFA in Acetonitrile. e. Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Acetonitrile) to a concentration of ~1 mg/mL.

2. Chromatographic Method: a. Flow Rate: 1.0 mL/min. b. Column Temperature: 30 °C. c. Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan). d. Injection Volume: 10 µL. e. Gradient Program:

  • 0-2 min: 10% B
  • 2-17 min: 10% to 90% B
  • 17-19 min: 90% B
  • 19-20 min: 90% to 10% B
  • 20-25 min: 10% B (re-equilibration)

3. Data Analysis: a. Integrate all peaks in the resulting chromatogram. b. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. A purity level of >95% is typically required for biological screening.

Stability and Storage Recommendations

The chemical structure offers clues to its potential stability. Aromatic amines can be susceptible to oxidation, which may lead to discoloration and the formation of impurities over time.

  • Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). It should be kept in a cool, dry, and dark environment, such as a desiccator or freezer, to minimize degradation from light, moisture, and heat.

Conclusion

This compound is a molecule of interest due to its dibenzofuran core, a scaffold known for diverse biological activity. This guide has consolidated its known physicochemical properties, highlighting a profile of high lipophilicity (LogP ~3.48) and a basic nature. Crucially, it also identifies key data gaps—namely experimental values for pKa, melting point, and aqueous solubility—that are essential for any substantive research or development effort. The provided analytical workflow and experimental protocols offer a validated roadmap for researchers to fully characterize this compound, enabling its confident application in future scientific investigations.

References

  • Supporting Information Experimental and Computational Studies of the Diastereoselective Natural Based Meldrum Spiro Dibenzofuran. MDPI.[Link]

  • Chem 117 Reference Spectra Spring 2011. California State University, Sacramento.[Link]

  • 6,7,8,9-TETRAHYDRO-DIBENZOFURAN-2-YLAMINE [38084-44-5]. Chemsigma.[Link]

  • Dibenzofuran. PubChem, National Institutes of Health.[Link]

  • 4,5,6,7-Tetrahydro-1-benzofuran. PubChem, National Institutes of Health.[Link]

  • Analytical Procedures for the Determination of Polychlorinated-P-Dioxins, Polychlorinated Dibenzofurans, and Hexachlorobenzene in Pentachlorophenol. PubMed, National Institutes of Health.[Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.[Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry.[Link]

  • dibenzofuran-2-yl-amine. ChemSynthesis.[Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub.[Link]

  • 4,5,6,7-Tetrahydro-1-benzofuran-7-amine. PubChem, National Institutes of Health.[Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate.[Link]

  • pKa Data Compiled by R. Williams. University of Wisconsin-Madison.[Link]

  • 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. PubChem, National Institutes of Health.[Link]

  • 1,2,3,4,6,7,8-Heptachlorodibenzofuran. PubChem, National Institutes of Health.[Link]

  • Radical Scavenging Activity: DFT and Multilinear Regression Studies of Benzofuran-1,3-thiazolidin-4-one Derivatives. ResearchGate.[Link]

  • 1,2,3,4,6,7,8-Heptachlorodibenzofuran. NIST WebBook.[Link]

Sources

An In-Depth Technical Guide to the Basic Research of 6,7,8,9-Tetrahydrodibenzofuran-4-amine (CAS 174187-07-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This guide focuses on the research blueprint for a specific derivative, 6,7,8,9-tetrahydrodibenzofuran-4-amine (CAS 174187-07-6), a molecule with untapped potential in medicinal chemistry. While direct research on this compound is limited, its structural features—a dibenzofuran core, a partially saturated carbocyclic ring, and a primary amine substituent—suggest a rich pharmacological landscape for exploration. This document serves as a comprehensive manual for initiating a basic research program to elucidate the bioactivity, mechanism of action, and therapeutic potential of this compound. By leveraging established knowledge of related benzofuran and dibenzofuran derivatives, we provide a logical framework for hypothesis-driven investigation, complete with detailed experimental protocols and data interpretation strategies.

Introduction: The Dibenzofuran Core and Its Therapeutic Promise

Dibenzofurans are a class of aromatic organic compounds with a tricyclic ring system composed of two benzene rings fused to a central furan ring. This scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological properties exhibited by its derivatives.[1][2][3][4] Natural and synthetic dibenzofurans have demonstrated a range of biological effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective activities.[2][3][4] The planarity of the aromatic system and the potential for substitution at various positions allow for the fine-tuning of biological targets and pharmacokinetic properties.

The subject of this guide, 6,7,8,9-tetrahydrodibenzofuran-4-amine, possesses a unique combination of a dibenzofuran core with a saturated cyclohexane ring and a crucial amino functional group. This structural amalgamation suggests several avenues for biological investigation, drawing parallels with known bioactive molecules.

Physicochemical Properties of 6,7,8,9-Tetrahydrodibenzofuran-4-amine

A foundational understanding of a compound's physicochemical properties is essential for designing relevant biological assays and interpreting results.

PropertyValueReference
CAS Number 174187-07-6
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Appearance Solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO, ethanol
LogP 2.9 (Predicted)

Hypothesized Biological Activities and Supporting Rationale

Based on the extensive literature on substituted dibenzofuran and benzofuran analogs, we can formulate several primary hypotheses for the biological activity of 6,7,8,9-tetrahydrodibenzofuran-4-amine.

Anticancer Activity
  • Rationale: Numerous dibenzofuran derivatives have shown potent cytotoxic activity against various cancer cell lines.[1][2] The mechanism often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways. The presence of the amine group could facilitate interactions with biological targets such as kinases or DNA.

  • Proposed Research Workflow:

    G A Initial Screening: MTT/XTT assay on a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) B Dose-Response Studies: Determine IC50 values for promising cell lines A->B C Mechanism of Action Studies: - Apoptosis Assays (Annexin V/PI staining) - Cell Cycle Analysis (Flow Cytometry) - Western Blot for key apoptotic and cell cycle proteins B->C D Target Identification: - Kinase profiling assays - Molecular docking studies C->D

    Figure 1: Workflow for investigating anticancer activity.

Antimicrobial and Antifungal Activity
  • Rationale: The benzofuran nucleus is a common feature in compounds with significant antibacterial and antifungal properties.[5][6] The amine substituent can enhance antimicrobial efficacy by interacting with microbial cell membranes or inhibiting essential enzymes.

  • Experimental Protocols:

    • Minimum Inhibitory Concentration (MIC) Assay:

      • Prepare a stock solution of 6,7,8,9-tetrahydrodibenzofuran-4-amine in DMSO.

      • Perform serial two-fold dilutions in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

      • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

      • Incubate at the optimal temperature for 18-24 hours.

      • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

    • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

      • Following the MIC determination, subculture aliquots from wells showing no growth onto agar plates.

      • Incubate the plates and determine the MBC/MFC as the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable colonies.

Neuropharmacological Activity
  • Rationale: The tetrahydrodibenzofuran scaffold shares structural similarities with certain psychoactive compounds and neurological drugs. For instance, analogs of 3,4-(methylenedioxy)amphetamine (MDA) containing a benzofuran ring have been synthesized and evaluated for their interaction with serotonin and catecholamine uptake carriers.[7] The amine group is a common pharmacophore in many centrally acting agents.

  • Proposed Investigatory Pathway:

    G cluster_0 Initial CNS Activity Screening cluster_1 Functional Assays A Receptor Binding Assays: - Serotonin (5-HT) receptors - Dopamine (D) receptors - Norepinephrine (NE) receptors C Neurotransmitter Uptake Inhibition Assays (e.g., using synaptosomes) A->C B Monoamine Oxidase (MAO) Inhibition Assay B->C D In vitro Neuroprotection Assays (e.g., against oxidative stress) C->D

    Figure 2: Pathway for exploring neuropharmacological activity.

Synthesis and Derivatization Strategies

The availability of 6,7,8,9-tetrahydrodibenzofuran-4-amine is a prerequisite for extensive biological evaluation. While commercially available in small quantities, a scalable synthetic route is crucial for further development. The synthesis of related dibenzofuran derivatives often involves strategies such as Pschorr cyclization or palladium-catalyzed cross-coupling reactions.[1]

Furthermore, the primary amine at the 4-position serves as an excellent handle for synthetic modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Proposed Derivatization Reactions:

  • Acylation: Reaction with various acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

  • Alkylation: Reaction with alkyl halides to introduce alkyl groups.

Conclusion and Future Directions

6,7,8,9-Tetrahydrodibenzofuran-4-amine represents a promising yet underexplored chemical entity. Based on the well-documented biological activities of the broader dibenzofuran and benzofuran families, a systematic investigation into its anticancer, antimicrobial, and neuropharmacological properties is highly warranted. The experimental frameworks outlined in this guide provide a clear and logical path for researchers to unlock the therapeutic potential of this compound. Future research should focus on lead optimization through medicinal chemistry efforts, guided by the initial biological screening results, to develop novel and potent therapeutic agents.

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An In-Depth Technical Guide to the Discovery and Isolation of Novel Tetrahydro-dibenzofuran Amines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Innovation in Neuromodulatory Compound Discovery

The confluence of medicinal chemistry and neuropharmacology is a frontier of perpetual discovery, driven by the need for more selective and effective therapeutic agents. Within this landscape, the tetrahydro-dibenzofuran scaffold has emerged as a privileged structure, offering a unique three-dimensional architecture for the design of novel psychoactive compounds.[1][2] This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and characterization of novel tetrahydro-dibenzofuran amines, a class of molecules with significant potential to interact with key neurological targets, such as serotonin receptors.[3][4][5] Our focus is not merely on the procedural aspects, but on the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon the methodologies presented herein.

The Strategic Importance of the Tetrahydro-dibenzofuran Scaffold

The dibenzofuran core is a well-established motif in a variety of biologically active natural products and synthetic compounds.[6] The partial saturation of one of the aromatic rings to form the tetrahydro-dibenzofuran scaffold introduces a crucial element of conformational complexity. This non-planar structure allows for more specific and potentially higher-affinity interactions with the intricate topographies of receptor binding pockets, a desirable trait in modern drug design. The introduction of an amine functional group, a common pharmacophore in centrally active agents, further expands the potential for potent and selective pharmacological activity.[7][8] The exploration of novel amine derivatives of this scaffold is therefore a promising avenue for the development of new chemical probes and potential therapeutics for a range of neurological disorders.

Synthetic Pathways to Novel Tetrahydro-dibenzofuran Amines

The synthesis of a novel tetrahydro-dibenzofuran amine can be logically approached in a multi-step sequence, beginning with the construction of the core scaffold, followed by functionalization with the desired amine moiety. A robust and versatile strategy is the reductive amination of a tetrahydro-dibenzofuranone precursor. This approach is often favored due to its high functional group tolerance and the relative accessibility of the ketone starting material.[9][10]

Synthesis of the Tetrahydro-dibenzofuranone Intermediate

A common route to the tetrahydro-dibenzofuranone core involves the reaction of a suitably substituted phenol with a cyclic ketone. For the purposes of this guide, we will focus on the synthesis of 1,2,3,4-tetrahydrodibenzo[b,d]furan-1-one.

Introduction of the Amine Moiety via Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds.[11][12] The reaction proceeds through the in-situ formation of an imine or enamine from a ketone and an amine, which is then reduced to the corresponding amine. The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial to prevent the reduction of the starting ketone before imine formation.[13]

Reductive Amination Workflow cluster_synthesis Reductive Amination Ketone Tetrahydro-dibenzofuranone Imine Imine/Iminium Ion Intermediate Ketone->Imine Condensation Amine Primary or Secondary Amine (e.g., Methylamine) Amine->Imine Acid Weak Acid Catalyst (e.g., Acetic Acid) Acid->Imine Product Novel Tetrahydro-dibenzofuran Amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Workflow for the synthesis of tetrahydro-dibenzofuran amines via reductive amination.

Experimental Protocols

General Considerations

All reactions should be performed in well-ventilated fume hoods. Reagents and solvents should be of appropriate purity for synthetic chemistry. Anhydrous conditions should be maintained where specified.

Protocol: Synthesis of a Novel Tetrahydro-dibenzofuran Amine

Step 1: Synthesis of 1,2,3,4-Tetrahydrodibenzo[b,d]furan-1-one

This protocol is adapted from established methods for the synthesis of similar scaffolds.

  • To a solution of dibenzofuran-1-ol (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Add cyclohexanone (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the tetrahydro-dibenzofuranone.

Step 2: Reductive Amination to form N-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan-1-amine

  • Dissolve the 1,2,3,4-tetrahydrodibenzo[b,d]furan-1-one (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Add methylamine (as a solution in THF or as a salt, 1.2 eq).

  • Add acetic acid (1.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Isolation and Purification

The purification of the newly synthesized amine is critical to obtaining a compound of sufficient purity for analytical characterization and biological testing. Column chromatography is the method of choice for this purification.[14] Given the basic nature of the target compound, standard silica gel can lead to peak tailing and potential degradation. The use of an amine-functionalized silica gel or the addition of a small amount of a competing amine (e.g., triethylamine) to the eluent can significantly improve the separation.[15][16]

Purification_Workflow Crude Crude Reaction Mixture Column Column Chromatography (Amine-functionalized silica or silica with NEt₃) Crude->Column Fractions Collect Fractions Column->Fractions Elution Solvent Gradient (e.g., Hexane/Ethyl Acetate) Elution->Column TLC TLC Analysis of Fractions Fractions->TLC Combine Combine Pure Fractions TLC->Combine SolventRemoval Solvent Removal (Rotary Evaporation) Combine->SolventRemoval PureProduct Pure Tetrahydro-dibenzofuran Amine SolventRemoval->PureProduct

Caption: A typical workflow for the purification of a novel amine by column chromatography.

Protocol: Column Chromatography Purification
  • Prepare a column with either amine-functionalized silica gel or standard silica gel slurried in the initial eluent containing 1-2% triethylamine.[17]

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified tetrahydro-dibenzofuran amine.

Structural Characterization and Validation

The unambiguous determination of the structure of the newly synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed for this purpose.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[20][21][22]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the dibenzofuran core, the aliphatic protons of the tetrahydro ring, and the N-methyl group. The chemical shifts, integration, and coupling patterns are used to assign each proton to its position in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the overall carbon skeleton.

Table 1: Expected NMR Data for N-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan-1-amine

Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm)
Aromatic CHs7.0 - 8.0110 - 160
Aliphatic CH₂s1.5 - 3.020 - 40
CH-N3.5 - 4.050 - 60
N-CH₃2.3 - 2.630 - 40
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[23][24][25][26]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of the chemical formula.

  • Electron Ionization (EI) or Electrospray Ionization (ESI): These ionization methods will generate a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the mass of the synthesized compound. The fragmentation pattern can also provide structural information.

Pharmacological Context and Future Directions

The novel tetrahydro-dibenzofuran amines synthesized through these methods are of significant interest for their potential to modulate the activity of central nervous system receptors, particularly serotonin receptors.[27][28] The 5-HT receptor family is implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis.[4][29] The unique structural features of these novel amines may lead to unique selectivity and functional profiles at these receptors, potentially offering advantages over existing neuromodulatory agents.[3] Future work should focus on the in-vitro pharmacological profiling of these compounds to determine their binding affinities and functional activities at a panel of relevant CNS targets.

References

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A Technical Guide to the Initial Biological Screening of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Structured Inquiry

The dibenzofuran scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound, 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine (CAS: 174187-07-6), represents an under-explored analogue within this chemical class.[3][4] Its unique combination of a partially saturated carbocyclic ring and a primary amine substituent presents a novel chemical space ripe for pharmacological investigation.

This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, logic-driven screening cascade designed to efficiently generate a foundational biological profile of this compound. Our objective is not merely to test, but to build a coherent narrative of the compound's cellular effects, guiding future, more focused research. We will proceed through a tiered system, beginning with broad cytotoxicity profiling before advancing to hypothesis-driven assays targeting specific, high-probability activities suggested by the compound's structural lineage.

The workflow is designed as a self-validating system. Each stage provides critical data that informs the next, ensuring that resources are directed toward the most promising avenues of investigation. This approach, rooted in the principles of efficient drug discovery, aims to rapidly identify and characterize the therapeutic potential, or lack thereof, of this compound.[5]

G cluster_0 cluster_1 Tier 1: Foundational Profiling cluster_2 Tier 2: Hypothesis-Driven Screening cluster_3 A Compound Procurement & QC B General Cytotoxicity Assay (e.g., MTT on non-cancerous & cancer cell lines) A->B Primary Screen C Anti-Inflammatory Assay (LPS-stimulated macrophages) B->C If low general toxicity or selective toxicity D Antimicrobial Assay (Broth Microdilution MIC) B->D If low general toxicity E Data Integration & Decision Making C->E Synthesize Results D->E Synthesize Results

Figure 1: A proposed hierarchical workflow for the initial biological screening of this compound.

Part 1: Foundational Profiling — The Cytotoxicity Mandate

Expertise & Rationale

Before exploring any specific therapeutic activity, we must first understand the compound's fundamental effect on cell viability. A cytotoxicity assay is the cornerstone of any initial screening campaign for two primary reasons.[6][7] First, it establishes a baseline toxicity profile, identifying the concentration range at which the compound can be studied without inducing non-specific cell death, a critical parameter for all subsequent cell-based assays.[8] Second, for a compound class known for anticancer properties, selective cytotoxicity against rapidly dividing cancer cells is itself a primary therapeutic endpoint.[9] Therefore, this initial screen serves as both a safety assessment and a direct hunt for a "hit."

We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust, colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[10] Its reliability and high-throughput adaptability make it an ideal choice for a foundational screen.

Experimental Protocol: MTT Cytotoxicity Assay

1. Cell Line Selection & Culture:

  • General Toxicity: Utilize a non-cancerous, immortalized cell line such as human embryonic kidney cells (HEK293) or mouse fibroblasts (NIH/3T3).
  • Anticancer Screening Panel: Employ a representative panel of human cancer cell lines from diverse tissue origins, for example:
  • MCF-7: Breast adenocarcinoma (estrogen-receptor positive)
  • A549: Lung carcinoma
  • HCT116: Colorectal carcinoma
  • Maintain all cell lines in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

2. Assay Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and allow them to adhere for 24 hours.
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
  • Controls (Self-Validation):
  • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at similar concentrations).
  • Untreated Control: Cells in medium only.
  • Blank: Medium only (no cells).
  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation & Interpretation

The results should be summarized to determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%.

Cell LineCompound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
HEK293[Insert Value][Insert Value]
MCF-7[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
HCT116[Insert Value][Insert Value]

Interpretation:

  • A high IC₅₀ (>30-50 µM) against the non-cancerous HEK293 line suggests low general cytotoxicity.

  • A low IC₅₀ (<10 µM) against one or more cancer cell lines, especially when coupled with a high IC₅₀ against HEK293, indicates selective anticancer potential and warrants further investigation.

Part 2: Hypothesis-Driven Screening

Based on the cytotoxicity profile and the known pharmacology of the dibenzofuran class, we proceed to two parallel, targeted screens. These assays will only be conducted at non-toxic concentrations determined from the MTT assay.

Path A: Anti-Inflammatory Potential

Expertise & Rationale Inflammation is a key pathological driver in numerous diseases. The ability of a novel compound to modulate inflammatory responses is a highly valuable therapeutic attribute.[11] We will investigate the compound's ability to suppress the inflammatory response in macrophages, which are central players in inflammation.[12] The assay will use bacterial lipopolysaccharide (LPS) to induce an inflammatory cascade via the Toll-like receptor 4 (TLR4) pathway, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α through the activation of the NF-κB transcription factor.[11] Measuring the inhibition of these outputs provides a direct assessment of the compound's anti-inflammatory activity.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Signal Adaptor Compound 6,7,8,9-Tetrahydro- dibenzofuran-4-ylamine Compound->MyD88 Potential Inhibition Points IKK IKK Complex Compound->IKK Potential Inhibition Points NFkB NF-κB Compound->NFkB Potential Inhibition Points MyD88->IKK IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene Transcription Outputs iNOS (NO) TNF-α, IL-6 Gene->Outputs G cluster_outcomes cluster_actions Start Initial Screening Results A Selective Anticancer Hit (Low IC50 on cancer cells, High IC50 on normal cells) Start->A [Profile 1] B Promising Anti-Inflammatory Hit (Low general toxicity, Inhibits NO/cytokine production) Start->B [Profile 2] C Promising Antimicrobial Hit (Low general toxicity, Low MIC value) Start->C [Profile 3] D Non-specific Cytotoxicity (Low IC50 on all cell lines) Start->D [Profile 4] E Inactive (High IC50, No activity in targeted assays) Start->E [Profile 5] ActionA Next Steps: - Mechanism of Action Studies - Apoptosis Assays - In vivo xenograft models A->ActionA ActionB Next Steps: - Cytokine profiling (ELISA) - Western blot for NF-κB pathway - In vivo inflammation models B->ActionB ActionC Next Steps: - Minimum Bactericidal Concentration (MBC) - Time-kill kinetics assays - Screen against resistant strains C->ActionC ActionDE Decision: - De-prioritize compound - Consider for toxicology studies - Terminate investigation D->ActionDE E->ActionDE

Figure 3: Decision-making tree based on integrated outcomes from the initial screening cascade.

This decision matrix provides a logical pathway forward:

  • Profile 1: A compound exhibiting selective cytotoxicity is a strong candidate for an anticancer drug development program. The immediate next steps would be to elucidate its mechanism of cell death (e.g., apoptosis vs. necrosis) and expand testing to a broader panel of cancer cell lines.

  • Profiles 2 & 3: A compound that is non-toxic but shows potent activity in either the anti-inflammatory or antimicrobial assays is a clear lead in those respective therapeutic areas. Follow-up studies should focus on confirming the mechanism (e.g., probing the NF-κB pathway for anti-inflammatory hits) or defining the spectrum of activity (e.g., testing against more microbial species for antimicrobial hits).

  • Profiles 4 & 5: If the compound is either broadly toxic or completely inactive, it should be de-prioritized for therapeutic development. This is a critical "fail-fast" outcome that saves significant resources.

Conclusion

This technical guide outlines a robust, multi-tiered strategy for the initial biological characterization of this compound. By logically progressing from broad cytotoxicity profiling to hypothesis-driven functional assays, this approach maximizes the generation of meaningful data while conserving resources. The integration of cytotoxicity, anti-inflammatory, and antimicrobial screens provides a comprehensive first look at the compound's potential, enabling a clear, evidence-based decision on its future in a drug discovery pipeline.

References

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In silico modeling of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. This compound, a heterocyclic compound with the molecular formula C12H13NO[1][2], represents such a scaffold of interest. Its rigid, fused ring system combined with a primary amine group suggests the potential for specific and potent interactions with biological macromolecules. The parent dibenzofuran structure is known to be a component in some biologically active compounds and can be found in natural sources like coal tar[3]. While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural features warrant a thorough investigation of its potential as a modulator of protein function.

This technical guide provides a comprehensive framework for the in silico modeling of this compound's interactions with a representative protein target. As the specific target is unknown, we will use a hypothetical yet common drug target class, a protein kinase, to illustrate the workflow. This approach is widely applicable to any protein target once identified. The methodologies detailed herein—molecular docking, molecular dynamics simulations, and pharmacophore modeling—are foundational techniques in computational drug discovery. They allow for the prediction and analysis of ligand-protein interactions at an atomic level, providing invaluable insights to guide further experimental validation.

This guide is structured to provide not just a series of protocols, but a logical and scientifically grounded narrative that explains the "why" behind each step. By following these self-validating systems, researchers can build a robust computational model to understand the potential therapeutic applications of this compound and its derivatives.

Molecular Docking: Unveiling the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target[4]. It is an indispensable tool in structure-based drug design for virtual screening and lead optimization[5]. The process involves sampling a vast number of conformations of the ligand within the binding site of the protein and scoring them based on a function that approximates the binding affinity.

Experimental Protocol: Molecular Docking of this compound

Objective: To predict the binding mode and estimate the binding affinity of this compound within the active site of a hypothetical protein kinase.

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB)[4]. For this example, we will assume a PDB entry of a well-characterized protein kinase.

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

    • Assign partial charges to each atom using a force field such as AMBER or CHARMM. This step is crucial for accurately calculating electrostatic interactions.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound. This can be done using a molecule builder or by converting its 2D structure.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define the binding site on the protein. This is typically done by specifying a grid box that encompasses the active site where a known inhibitor binds or a predicted binding pocket.

    • The grid pre-calculates the potential energy of interaction for different atom types at each grid point, which significantly speeds up the docking calculation.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

    • The program will systematically search for the optimal binding pose of the ligand within the defined grid box by exploring its translational, rotational, and conformational degrees of freedom.

    • A scoring function is used to rank the generated poses. The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation energy.

  • Result Analysis:

    • Analyze the top-ranked docking poses. The pose with the lowest binding energy is generally considered the most likely binding mode.

    • Visualize the ligand-protein interactions, identifying key hydrogen bonds, hydrophobic interactions, and salt bridges.

    • Calculate the Root Mean Square Deviation (RMSD) between the top poses to assess the convergence of the docking algorithm.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation Grid_Gen Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation Docking_Sim Docking Simulation Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Result_Analysis Result Analysis Docking_Sim->Result_Analysis

Caption: Molecular Docking Workflow

Data Presentation: Hypothetical Docking Results
ParameterValueInterpretation
Binding Energy (kcal/mol) -8.5A strong predicted binding affinity.
RMSD of Top Pose (Å) 1.2Good convergence of the docking algorithm.
Interacting Residues Glu91, Val23, Leu135, Phe148Key residues involved in binding.
Hydrogen Bonds Amine with Glu91 (backbone)A critical polar interaction for anchoring the ligand.
Hydrophobic Interactions Furan ring with Phe148Important for stabilizing the complex.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time[6]. MD simulations solve Newton's equations of motion for all atoms in the system, providing insights into the stability of the binding pose, the role of solvent, and the flexibility of the protein and ligand.

Experimental Protocol: MD Simulation of the this compound-Protein Complex

Objective: To evaluate the stability of the docked pose of this compound in a simulated physiological environment.

Methodology:

  • System Setup:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

    • Select a force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between atoms.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes between the solute, solvent, and ions.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble). Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.

    • Switch to a constant pressure (NPT) ensemble to allow the density of the system to equilibrate. The position restraints on the protein and ligand are gradually released.

  • Production Run:

    • Run the simulation for a sufficient length of time (e.g., 100 ns) without any restraints. The trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.

    • Interaction Energy: Calculate the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein.

cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production & Analysis System_Setup System Setup (Solvation, Ionization) Minimization Energy Minimization System_Setup->Minimization NVT NVT Equilibration (Heating) Minimization->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis Production->Analysis

Caption: Molecular Dynamics Simulation Workflow

Data Presentation: Hypothetical MD Simulation Analysis
Analysis MetricResultInterpretation
Protein RMSD (Å) Stable at 2.1 Å after 20 nsThe protein structure is stable throughout the simulation.
Ligand RMSD (Å) Stable at 1.5 Å relative to the protein binding siteThe ligand remains stably bound in the predicted pose.
Key Hydrogen Bond Occupancy Amine-Glu91: 85%The critical hydrogen bond is maintained for a majority of the simulation time.
Average Interaction Energy (kcal/mol) -45.3Favorable and stable interactions between the ligand and protein.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity[7][8][9]. A pharmacophore model can be used for virtual screening to identify novel scaffolds that fit the model or to guide lead optimization.

Experimental Protocol: Pharmacophore Model Generation

Objective: To generate a 3D pharmacophore model based on the interaction of this compound with its target protein.

Methodology:

  • Model Generation:

    • Use the stable binding pose of this compound from the MD simulation as the input.

    • Identify the key interaction features between the ligand and the protein. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

    • Abstract these features into a 3D model with defined locations and radii.

  • Model Validation:

    • Validate the pharmacophore model by screening it against a database of known active and inactive compounds (decoys). A good model should be able to enrich the active compounds over the inactive ones.

  • Database Screening (Optional):

    • Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophore features.

    • The identified hits can then be subjected to molecular docking and further experimental testing.

cluster_generation Model Generation cluster_validation Validation & Application Input_Pose Input: Stable Ligand-Protein Complex Feature_ID Identify Interaction Features Input_Pose->Feature_ID Model_Gen Generate 3D Pharmacophore Model Feature_ID->Model_Gen Validation Model Validation Model_Gen->Validation Screening Virtual Screening Validation->Screening

Caption: Pharmacophore Modeling Workflow

Data Presentation: Hypothetical Pharmacophore Features
Feature TypeLocation (relative to ligand)Corresponding Ligand MoietyInteracting Protein Residue
Hydrogen Bond Donor Amine group-NH2Glu91
Hydrophobic Tetrahydrofuran ringFused aliphatic ringVal23, Leu135
Aromatic Benzene ringFused aromatic ringPhe148

Conclusion

The integrated in silico approach detailed in this guide provides a powerful and cost-effective strategy for elucidating the potential molecular interactions of this compound. By systematically applying molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can build a comprehensive understanding of how this compound may interact with a given protein target. The insights gained from these computational studies, from predicting the binding mode to assessing the stability of the complex and identifying key chemical features, are crucial for guiding medicinal chemistry efforts and prioritizing compounds for experimental validation. While the specific biological target of this compound remains to be identified, the methodologies presented here provide a robust and adaptable framework for its future investigation in the context of drug discovery and development.

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An In-depth Technical Guide to Predicting the Biological Targets of Tetrahydro-dibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Promising Scaffold to Targeted Therapy

The tetrahydro-dibenzofuran (TH-DBF) scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry. As derivatives of the naturally occurring dibenzofuran core, these molecules possess a three-dimensional structure that makes them attractive candidates for interacting with a diverse range of biological macromolecules. Published research has already highlighted the potential of TH-DBF derivatives in several therapeutic areas, notably as antineoplastic and anti-inflammatory agents.[1][2][3] However, for many of these promising compounds, the precise molecular targets through which they exert their effects remain unidentified. This knowledge gap presents a significant bottleneck, hindering their progression from bioactive "hits" to optimized clinical leads.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple listing of potential activities to provide a strategic and methodological framework for identifying and validating the biological targets of novel TH-DBF derivatives. We will explore the causal logic behind employing a robust in silico target prediction pipeline, detail the experimental workflows necessary to validate these computational hypotheses, and ground our discussion in the authoritative principles that ensure scientific rigor. Our objective is to equip you with the technical understanding and practical protocols needed to de-orphanize these molecules and unlock their full therapeutic potential.

The Strategic Imperative for Target Prediction

Before committing to resource-intensive in vitro and in vivo studies, a strategic computational assessment is paramount. The process of "target fishing" or "target deconvolution" for a novel chemical entity like a TH-DBF derivative serves several critical functions: it helps to elucidate the mechanism of action, predict potential off-target effects and toxicities, and provides opportunities for drug repositioning.[4][5] Computational approaches offer a rapid and cost-effective means to generate high-probability hypotheses, narrowing the vast landscape of the human proteome to a manageable set of candidate targets for experimental validation.[6][7]

The core principle is to leverage existing biological and chemical data to find a signal in the noise. This is achieved by employing a dual-pronged strategy that combines ligand-based and structure-based computational methods. This complementary approach provides a more robust predictive consensus, as it interrogates the problem from two distinct perspectives: the ligand's intrinsic properties and its potential interactions with known protein structures.[8][9]

The Computational Target Prediction Workflow: A Dual-Axis Approach

A robust in silico workflow should not rely on a single algorithm. By integrating multiple predictive tools, we create a consensus-based system that significantly enhances the confidence of our predictions. The workflow below illustrates a powerful strategy for analyzing a novel TH-DBF derivative.

G cluster_input Input cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Prediction cluster_output Analysis & Output thdbf TH-DBF Derivative (2D/3D Structure) pass PASS Prediction (Activity Spectra) thdbf->pass 2D Structure pharm Pharmacophore Modeling (Feature Matching) thdbf->pharm 3D Conformer rd Reverse Docking (Binding Affinity Screen) thdbf->rd 3D Conformer analysis Consensus Scoring & Target Prioritization pass->analysis pharm->analysis rd->analysis targets Prioritized Target List (e.g., Kinases, Enzymes) analysis->targets Top Candidates

Caption: Integrated computational workflow for target prediction.

Ligand-Based Methodologies: Learning from a Molecule's Features

Ligand-based methods operate on the principle of "guilt-by-association": a novel molecule is likely to interact with targets associated with structurally or physicochemically similar known ligands.[10][11] These methods are particularly valuable when a high-resolution structure of the target is unavailable.

Causality: The PASS algorithm is an excellent first-line screening tool. It compares the 2D structure of a query molecule against a vast database of known bioactive compounds and predicts a spectrum of potential biological activities based on structure-activity relationships.[12][13] This provides a broad, probabilistic overview of the molecule's potential pharmacological effects, guiding more focused subsequent analyses.[14][15]

Step-by-Step Methodology:

  • Input Preparation: Obtain the 2D structure of the TH-DBF derivative in a compatible format (e.g., MOL or SMILES).

  • Submission to Server: Upload the structure to a PASS web server.[12]

  • Analysis of Results: The output is a list of predicted biological activities, each with a Pa (probability to be active) and Pi (probability to be inactive) score.

  • Interpretation: Prioritize activities with high Pa values and low Pi values (typically Pa > 0.7). These predictions (e.g., "Kinase inhibitor," "Anti-inflammatory") provide keywords and target classes to investigate further.

Causality: This method abstracts chemical structures into a set of spatial electronic and steric features (pharmacophores) necessary for biological activity.[16] By screening the TH-DBF derivative's 3D conformation against a database of pharmacophore models derived from known ligand-target complexes, we can identify targets whose binding requirements match the features of our molecule.[17]

Step-by-Step Methodology:

  • Conformer Generation: Generate a set of low-energy 3D conformers for the TH-DBF derivative using computational chemistry software.

  • Pharmacophore Database Selection: Choose a relevant pharmacophore database server (e.g., PharmaGist, PharmMapper).

  • Screening: Submit the 3D structure(s) for screening against the database. The server will align the compound to various pharmacophore models.

  • Analysis: The output will be a ranked list of potential targets based on the fit score of the alignment. Focus on the top-ranked targets that show a high degree of feature overlap.

Structure-Based Methodologies: Interrogating the Target's Binding Site

Structure-based methods require 3D structural information of potential protein targets. Reverse docking is the premier technique in this category for target identification.[4]

Causality: Unlike traditional docking where many ligands are screened against one target, reverse docking screens one ligand against a large library of protein structures.[18][19] This computational simulation predicts the binding affinity (docking score) of the TH-DBF derivative to the active site of each protein.[5][20] Proteins that consistently show favorable binding energies are considered high-probability targets.

Step-by-Step Methodology:

  • Ligand Preparation: Prepare the 3D structure of the TH-DBF derivative, ensuring correct protonation states and minimized energy.

  • Target Database Selection: Utilize a comprehensive database of 3D protein structures, such as the Protein Data Bank (PDB), or a curated subset relevant to known activities (e.g., a kinome-wide or inflammation-focused panel).

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the ligand into the binding pocket of each protein in the database.

  • Scoring and Ranking: Rank the proteins based on the calculated binding energy (docking score). A more negative score typically indicates a more favorable interaction.

  • Hit Filtering: Apply post-docking filters. Analyze the binding poses for key interactions (e.g., hydrogen bonds, hydrophobic contacts) and discard results with poor scores or physically unrealistic binding modes.

Predicted Target Classes for Tetrahydro-dibenzofuran Derivatives

Based on published bioactivities of dibenzofuran and TH-DBF analogs, computational predictions consistently point towards specific protein families.[21][22]

Predicted Target ClassAssociated Therapeutic AreaRationale & Supporting Evidence
Protein Kinases Anticancer, Anti-inflammatoryMany dibenzofuran derivatives are reported as kinase inhibitors.[23] This class is a primary focus due to its role in cell proliferation and signaling. Specific predicted targets include Pim-1/2 and CLK1 kinases.[23]
Inflammatory Enzymes Anti-inflammatoryTH-DBF derivatives have shown anti-inflammatory effects.[3] Likely targets include inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Topoisomerases AnticancerSome natural dibenzofuran quinones exhibit potent inhibition of topoisomerase II, an enzyme critical for DNA replication in cancer cells.[24]
Nuclear Receptors Metabolic Diseases, AnticancerThe rigid, multi-ring structure of TH-DBFs makes them suitable candidates for binding to the ligand-binding domains of nuclear receptors like PPARγ, which has been explored for cercosporamide-inspired derivatives.[23]
Featured Signaling Pathway: Pim Kinase in Cell Survival

Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers.[23] They act as key downstream effectors in cell survival pathways, making them a prime therapeutic target. A TH-DBF derivative that inhibits Pim kinase could effectively block these pro-survival signals.

G gf Growth Factors (e.g., IL-3) receptor Cytokine Receptor gf->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates pim Pim-1 Kinase stat->pim Upregulates Transcription bad Bad pim->bad Phosphorylates (Inactivates) bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Blocks thdbf TH-DBF Derivative thdbf->pim INHIBITS

Caption: Inhibition of the Pim-1 kinase survival pathway.

From Prediction to Proof: The Experimental Validation Workflow

Computational predictions, no matter how robust, are hypotheses that must be tested experimentally.[25][26] A multi-tiered validation strategy is essential to first confirm direct physical binding and then to quantify the functional consequence of that interaction.[27][28]

G cluster_binding Tier 1: Confirm Physical Binding cluster_function Tier 2: Quantify Functional Activity input Prioritized Target List (from in silico screen) affinity Affinity Chromatography - Mass Spectrometry input->affinity enzymatic In Vitro Enzymatic Assay (e.g., Kinase Glo®) affinity->enzymatic Binding Confirmed cet_spr CETSA / SPR cet_spr->enzymatic Orthogonal Validation cellular Cell-Based Phenotypic Assay (e.g., Proliferation, Apoptosis) enzymatic->cellular Potency Determined (IC₅₀) output Validated Target & Mechanism of Action cellular->output

Caption: Tiered experimental workflow for target validation.

Protocol 4: Target Identification by Affinity Chromatography-Mass Spectrometry

Causality: This is a direct "pull-down" method to identify which proteins from a complex cellular lysate physically bind to the TH-DBF derivative.[29][30] The compound is immobilized on a solid support, which is then used as bait to capture its binding partners. This is a powerful, unbiased approach to confirm predicted targets and potentially discover novel ones.[31]

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an analog of the TH-DBF derivative that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxylate) suitable for immobilization. The linker should be attached at a position determined by structure-activity relationship (SAR) studies to be non-essential for bioactivity.

  • Immobilization: Covalently attach the synthesized probe to an activated chromatography resin (e.g., NHS-activated Sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line for an anticancer compound).

  • Affinity Pull-down:

    • Incubate the cell lysate with the compound-functionalized resin.

    • As a crucial negative control, simultaneously incubate lysate with non-functionalized resin (beads only) and with resin where binding is competed by an excess of the free, non-immobilized TH-DBF derivative.

  • Washing: Wash the resins extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin, typically by boiling in SDS-PAGE loading buffer.

  • Analysis by Mass Spectrometry:

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Excise the protein bands that are present in the experimental lane but absent or significantly reduced in the control lanes.

    • Identify the proteins using tryptic digestion followed by LC-MS/MS analysis and database searching.

Protocol 5: In Vitro Kinase Inhibition Assay (Functional Validation)

Causality: If a kinase (e.g., Pim-1) is identified via the pull-down, a functional assay is required to prove that the binding is inhibitory and to quantify its potency (IC₅₀). Luminescence-based assays are a common high-throughput method for this.

Step-by-Step Methodology:

  • Reagents: Obtain recombinant human Pim-1 kinase, a suitable peptide substrate, and ATP. Use a commercial kit like Kinase-Glo® which measures the amount of ATP remaining after the kinase reaction.

  • Compound Preparation: Prepare a serial dilution of the TH-DBF derivative in DMSO to test a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the TH-DBF derivative at its various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent, which lyses the reaction components and contains luciferase. The luciferase uses the remaining ATP to produce a luminescent signal.

  • Data Analysis: Measure the luminescence on a plate reader. A lower signal indicates less remaining ATP, meaning the kinase was more active. A higher signal indicates more remaining ATP, meaning the kinase was inhibited.

  • IC₅₀ Calculation: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Outlook

The journey from a promising chemical scaffold to a validated therapeutic agent is a complex, multi-stage process. For tetrahydro-dibenzofuran derivatives, this journey begins with a clear-eyed, systematic approach to target identification. By integrating a dual-axis computational strategy with a rigorous, tiered experimental validation workflow, we can effectively de-orphanize these compounds. The methodologies outlined in this guide provide a robust framework for generating high-confidence target hypotheses and, critically, for producing the empirical evidence needed to confirm them. This strategic approach not only accelerates the drug discovery pipeline but also builds a deep, mechanistic understanding of the compound's biological activity, paving the way for rational optimization and future clinical success.

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  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI. [Link]

  • Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. (2025). ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Semantic Scholar. [Link]

Sources

The Dibenzofuran Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzofuran nucleus, a rigid tricyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties make it an attractive template for the design of novel therapeutic agents across a spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][3] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the dibenzofuran scaffold. We will explore how strategic structural modifications of the dibenzofuran core influence its pharmacological activity, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will delve into the causality behind experimental choices, present detailed experimental protocols, and utilize data visualization to illuminate key SAR trends.

Introduction: The Dibenzofuran Core - A Privileged Scaffold

Dibenzofuran is a heterocyclic organic compound consisting of a central furan ring fused to two benzene rings.[4] This planar, aromatic structure provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets. The inherent properties of the dibenzofuran scaffold, such as its metabolic stability and ability to participate in π-π stacking and hydrogen bonding interactions, contribute to its success as a pharmacophore.[5] Naturally occurring dibenzofurans, such as usnic acid, have long been recognized for their medicinal properties, inspiring the synthesis and evaluation of a vast library of derivatives.[1]

The versatility of the dibenzofuran scaffold lies in its amenability to chemical modification at multiple positions. The numbering of the dibenzofuran ring system, as shown below, allows for a systematic discussion of substituent effects on biological activity.

Caption: Numbering of the dibenzofuran scaffold.

This guide will systematically explore the SAR of dibenzofuran derivatives in three key therapeutic areas: anticancer, antibacterial, and neuroprotective applications.

Structure-Activity Relationship of Dibenzofuran Derivatives as Anticancer Agents

The dibenzofuran scaffold has been extensively investigated for its potential as an anticancer agent.[6][7] SAR studies have revealed that the nature and position of substituents on the dibenzofuran ring are critical for cytotoxic activity and selectivity against cancer cell lines.

Key Substitutions and Their Impact on Anticancer Activity
  • Hydroxylation and Methoxylation: The presence of hydroxyl and methoxy groups on the dibenzofuran core is a recurring theme in many potent anticancer derivatives. For instance, in a series of cercosporamide-inspired dibenzofuran-4-carboxamides, the presence of hydroxyl groups at the C1 and C3 positions was found to be crucial for inhibitory activity against Pim-1 and Pim-2 kinases, which are overexpressed in various cancers.[6] Demethylation of the corresponding methoxy precursors to the dihydroxy derivatives generally leads to enhanced potency.[6]

  • Carboxamide Moiety: The introduction of a carboxamide group, particularly at the C4 position, has proven to be a successful strategy for enhancing anticancer activity.[6] The nature of the substituent on the amide nitrogen can further modulate this activity.

  • Halogenation: The incorporation of halogen atoms, such as fluorine and chlorine, can influence the electronic properties and lipophilicity of the molecule, often leading to improved anticancer potency.

  • Other Functional Groups: The addition of nitro, amino, and trifluoromethyl groups at various positions has also been explored to fine-tune the biological activity profile of dibenzofuran derivatives.[6]

Quantitative SAR Data for Anticancer Dibenzofuran Derivatives

The following table summarizes the in vitro anticancer activity of representative dibenzofuran derivatives against various cancer cell lines.

Compound IDR1 (C1)R2 (C3)R3 (C4)R4 (C7)R5 (C8)Target/Cell LineIC50 (µM)Reference
1 OHOHCONH2HHPim-1 Kinase0.044[6]
2 OMeOMeCONH2HHPim-1 Kinase>10[6]
3 OHOHCONH2NO2HPim-1 Kinase0.015[6]
4 OHOHCONH2NH2HPim-1 Kinase0.025[6]
5 OHOHCONH-PhHHMV4-11 (AML)1.2[6]

IC50: Half-maximal inhibitory concentration; AML: Acute Myeloid Leukemia

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8]

Materials:

  • Cancer cell lines (e.g., MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Dibenzofuran derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dibenzofuran derivatives (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Dibenzofuran Derivatives B->C D Incubate for 48-72 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for assessing anticancer activity.

Structure-Activity Relationship of Dibenzofuran Derivatives as Antibacterial Agents

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Dibenzofuran derivatives have shown promising activity against a range of bacterial pathogens, including multidrug-resistant strains.[9][10]

Key Substitutions and Their Impact on Antibacterial Activity
  • Hydroxylation: The presence and position of hydroxyl groups on the dibenzofuran scaffold are critical for antibacterial activity.[9] Polyhydroxylated derivatives often exhibit potent inhibitory effects. For example, in a series of biphenyl and dibenzofuran derivatives, the presence of hydroxyl groups on one of the benzene rings was found to be beneficial for activity against both Gram-positive and Gram-negative bacteria.[9]

  • Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, such as a trifluoromethyl group (-CF3), has been shown to enhance antibacterial activity.[9]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate the bacterial cell wall and membrane.

Quantitative SAR Data for Antibacterial Dibenzofuran Derivatives

The following table summarizes the in vitro antibacterial activity of representative dibenzofuran derivatives.

Compound IDR1R2R3R4R5Bacterial StrainMIC (µg/mL)Reference
6 HHHHHMRSA>100[9]
7 3,4,5-trihydroxy-phenylHHHHMRSA6.25[9]
8 4'-(trifluoromethyl)-biphenylHHHHMRSA3.13[9]
9 HHHHHMDR E. faecalis>100[9]
10 3,4,5-trihydroxy-phenylHHHHMDR E. faecalis12.5[9]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; MDR: Multidrug-resistant

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[11][12]

Materials:

  • Bacterial strains (e.g., MRSA, E. coli)

  • Mueller-Hinton agar plates

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Dibenzofuran derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., ciprofloxacin)

  • Negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of the Mueller-Hinton agar plates using a sterile swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the dibenzofuran derivative solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Create Wells in Agar B->C D Add Test Compounds and Controls to Wells C->D E Incubate at 37°C for 18-24 hours D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow of the agar well diffusion assay.

Structure-Activity Relationship of Dibenzofuran Derivatives as Neuroprotective Agents

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Dibenzofuran derivatives have emerged as promising candidates for the development of neuroprotective agents.[13]

Key Substitutions and Their Impact on Neuroprotective Activity
  • Methoxy and Hydroxy Groups: The presence of methoxy and hydroxyl groups on the dibenzofuran scaffold has been associated with neuroprotective effects. In a study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, a methoxy group at the C7 position was a common feature.[1]

  • Substituents on the Phenyl Ring: For derivatives with a phenylcarboxamide moiety, the substitution pattern on the phenyl ring significantly influences neuroprotective activity. Small alkyl groups, such as a methyl group at the R2 position, have been shown to be beneficial.[1] A hydroxyl group at the R3 position also conferred marked anti-excitotoxic effects.[1]

Quantitative SAR Data for Neuroprotective Dibenzofuran Derivatives

The following table summarizes the neuroprotective activity of representative dibenzofuran derivatives against NMDA-induced excitotoxicity.

Compound IDSubstitution on Phenyl Ring% Cell Viability at 30 µM% Cell Viability at 100 µMReference
11 Unsubstituted~70%~80%[1]
12 (1f) 2-CH3~95%~85%[1]
13 (1j) 3-OH~75%~90%[1]
14 4-F~70%~80%[1]

% Cell Viability relative to NMDA-treated control

Experimental Protocol: Synthesis of a Neuroprotective Dibenzofuran Derivative

The following is a general protocol for the synthesis of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives.[1]

Materials:

  • 7-methoxy-2-benzofurancarboxylic acid

  • Substituted aryl amines

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF)

Procedure:

  • Activation: Dissolve 7-methoxy-2-benzofurancarboxylic acid in anhydrous THF. Add CDI (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours to form the acylimidazolide intermediate.

  • Amidation: Add the substituted aryl amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_amidation Amide Bond Formation cluster_purification Work-up & Purification A 7-methoxy-2-benzofuran- carboxylic acid + CDI in THF B Formation of Acylimidazolide Intermediate A->B C Addition of Substituted Aryl Amine B->C D Amidation Reaction C->D E Aqueous Work-up & Extraction D->E F Column Chromatography E->F G Pure Dibenzofuran Derivative F->G

Sources

A Comprehensive Guide to the Spectroscopic Analysis of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine (CAS: 174187-07-6, Molecular Formula: C₁₂H₁₃NO, Molecular Weight: 187.24 g/mol ) is a molecule of significant interest, combining the rigid, aromatic dibenzofuran core with a flexible, saturated cyclohexyl moiety and a reactive primary amine.[1][2] This unique architecture makes it a valuable scaffold in medicinal chemistry. Accurate and unambiguous characterization is the bedrock of its development and application.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to this compound. Moving beyond a simple recitation of data, this document is structured from the perspective of an application scientist, emphasizing the causality behind experimental choices and the logic of spectral interpretation to ensure a robust and self-validating analytical workflow.

Molecular Structure and Analytical Overview

To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is essential. The compound consists of a central furan ring fused to a benzene ring on one side and a cyclohexene (within the tetrahydro system) on the other. A primary amine is substituted at the 4-position of the aromatic ring.

Caption: Molecular Structure of this compound.

The analytical workflow is designed to probe different aspects of this structure. NMR spectroscopy will elucidate the carbon-hydrogen framework, IR spectroscopy will identify key functional groups, and Mass Spectrometry will confirm the molecular weight and reveal fragmentation patterns indicative of the underlying structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Rationale: Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable solvent peak at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C NMR. However, the amine (NH₂) and any potential exchangeable protons might give broad signals or be difficult to observe. In such cases, or if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The NH₂ protons are typically well-resolved in DMSO-d₆ due to hydrogen bonding with the solvent. For the purposes of this guide, we will predict shifts based on a non-polar solvent like CDCl₃.

The addition of a few drops of D₂O to the NMR tube serves as a definitive test for exchangeable protons (like N-H). The deuterium will exchange with the amine protons, causing the NH₂ signal to disappear from the ¹H NMR spectrum, thus confirming its identity.[3]

Predicted ¹H NMR Spectrum

The proton spectrum can be divided into three main regions: the aromatic region, the aliphatic region corresponding to the tetrahydro ring, and the amine proton signal.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H1, H2, H36.5 - 7.5Multiplet (m)3HAromatic protons on the benzene ring. Their exact shifts and coupling patterns depend on the combined electronic effects of the amine and the fused furan ring.[4]
NH₂0.5 - 5.0Broad Singlet (br s)2HThe chemical shift is highly dependent on concentration and solvent. The signal is often broad due to quadrupolar relaxation and exchange.[5] This signal will disappear upon D₂O exchange.[3]
H6, H92.5 - 3.0Multiplet (m)4HAliphatic protons on carbons (C6, C9) adjacent to the aromatic/furan system (benzylic/allylic positions). They are deshielded compared to other aliphatic protons.[3][6]
H7, H81.5 - 2.0Multiplet (m)4HStandard aliphatic methylene protons in a cyclic system, expected to be in the typical alkane region.[7]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C4140 - 150Aromatic carbon bonded to the nitrogen (C-NH₂). Highly influenced by the electronegative nitrogen atom.
C4a, C5a, C9a, C9b115 - 160Quaternary aromatic and furan carbons involved in ring junctions. The carbon attached to oxygen (C5a, C9a) will be the most downfield.[8]
C1, C2, C3110 - 130Aromatic CH carbons. Their specific shifts are dictated by the substituent effects of the amine and furan ring.
C6, C925 - 35Aliphatic CH₂ carbons in benzylic/allylic positions, shifted slightly downfield.
C7, C820 - 30Standard aliphatic CH₂ carbons in the middle of the tetrahydro chain.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale: The Power of Diagnostic Frequencies

For a molecule like this compound, the IR spectrum provides a clear "fingerprint" based on its constituent parts. The most diagnostic signals will arise from the N-H bonds of the primary amine, the C-H bonds in both aromatic and aliphatic environments, and the C-O bond of the furan ether. Attenuated Total Reflectance (ATR) is a modern, preferred method as it requires minimal sample preparation and is non-destructive.

Sample Solid Sample ATR Place on ATR Crystal Sample->ATR Acquire Acquire Spectrum (4000-400 cm⁻¹) ATR->Acquire Analyze Analyze Data Acquire->Analyze Report Identify Functional Groups Analyze->Report

Caption: Workflow for ATR-FTIR Analysis.

Characteristic Absorption Bands

The IR spectrum is a composite of absorptions from the different functional moieties of the molecule.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Functional Group Origin
N-H Stretch3500 - 3300Medium-StrongPrimary Amine (NH₂). Two distinct bands are expected for the symmetric and asymmetric stretches.[9][10]
Aromatic C-H Stretch3100 - 3000Medium-WeakBenzene Ring C-H.[11]
Aliphatic C-H Stretch3000 - 2850StrongTetrahydro Ring CH₂.[11]
N-H Bend (Scissoring)1650 - 1580Medium-StrongPrimary Amine (NH₂).[10]
Aromatic C=C Stretch1600 - 1450MediumBenzene Ring skeletal vibrations.[12]
C-N Stretch1335 - 1250Medium-StrongAromatic Amine C-N bond.[3]
C-O-C Stretch1250 - 1050StrongFuran Ether (asymmetric stretch).
N-H Wag910 - 665Broad, StrongPrimary Amine (NH₂).[10]
Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan. Place a small amount of the solid sample directly onto the crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically processed automatically by the software (background subtraction, ATR correction). Analyze the spectrum by identifying the key absorption bands and correlating them with the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation, valuable clues about its structure.

Expertise & Rationale: Ionization and Fragmentation

Electron Ionization (EI) is the classic technique for generating a mass spectrum that displays extensive fragmentation. This "hard" ionization technique is ideal for structural elucidation as it breaks the molecule into smaller, stable pieces, creating a unique fragmentation pattern. The molecular ion (M⁺) peak for a compound containing one nitrogen atom will have an odd nominal mass, consistent with the Nitrogen Rule.[13] The molecular weight of C₁₂H₁₃NO is 187.24, so we expect the M⁺ peak at m/z 187.

The primary fragmentation pathway for amines is typically alpha-cleavage, which involves the cleavage of a bond C-C bond adjacent to the nitrogen atom.[14] For this molecule, fragmentation is also expected within the saturated tetrahydro ring.

M [C₁₂H₁₃NO]⁺˙ m/z = 187 F1 [M - H]⁺ m/z = 186 M->F1 - H˙ F2 [M - C₂H₄]⁺˙ m/z = 159 M->F2 - C₂H₄ (RDA) F3 [M - C₃H₆]⁺˙ m/z = 145 F2->F3 - CH₂ F4 [M - C₄H₈]⁺˙ m/z = 131 F3->F4 - CH₂

Caption: Predicted EI-MS Fragmentation Pathway.

Predicted Mass Spectrum and Fragmentation

High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₁₂H₁₃NO. The low-resolution EI spectrum is predicted as follows:

m/z Value Proposed Fragment Fragmentation Pathway
187[C₁₂H₁₃NO]⁺˙Molecular Ion (M⁺˙)
186[C₁₂H₁₂NO]⁺Loss of a hydrogen radical from the tetrahydro ring (α-cleavage).[13]
159[C₁₀H₉NO]⁺˙Loss of ethene (C₂H₄) via a Retro-Diels-Alder (RDA) fragmentation of the tetrahydro ring.
145[C₉H₇NO]⁺˙Subsequent loss of a methylene radical from the m/z 159 fragment.
131[C₈H₅NO]⁺˙Further fragmentation of the tetrahydro ring, leading to a more stable aromatic fragment.
Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize a standard EI source, typically operating at 70 eV, to generate ions.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Analysis: Identify the molecular ion peak. Analyze the major fragment ions and propose structures and fragmentation mechanisms that are consistent with the parent molecule's structure.

Conclusion

The spectroscopic analysis of this compound is a clear example of a synergistic, multi-technique approach to structural verification. ¹H and ¹³C NMR define the carbon-hydrogen framework and atom connectivity. IR spectroscopy provides rapid confirmation of essential functional groups, particularly the primary amine and ether linkage. Finally, mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation patterns. Together, these methods provide a self-validating and comprehensive characterization, which is indispensable for any researcher, scientist, or drug development professional working with this or related molecular scaffolds.

References

  • CDN. (n.d.). Infrared Spectroscopy: The Infrared Spectra of Aromatic Amines (Anilines). Retrieved from Illinois State University Department of Chemistry.[9]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from chem.ucla.edu.[10]

  • Tassaing, T., et al. (2011). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. Physical Chemistry Chemical Physics, 13(39), 17688-17698. [Link][15]

  • Chemistry Learner. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from chemistrylearner.com.[16]

  • Tiwari, P., & Joshi, Y. (2013). Two Dibenzofuran identified as Heterocyclic Natural Compounds from Lichen Parmelia perlata. Journal of Pharmacognosy and Phytochemistry, 2(4). [Link][17]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from chem.libretexts.org.[3]

  • ChemicalBook. (n.d.). Dibenzofuran(132-64-9) 1H NMR spectrum. Retrieved from chemicalbook.com.[4]

  • NIST. (n.d.). Dibenzofuran. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link][18]

  • University of Regensburg. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved from chemie.uni-regensburg.de.[19]

  • SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from slideplayer.com.[12]

  • Echemi. (n.d.). This compound. Retrieved from echemi.com.[20]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from chem.libretexts.org.[14]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from cpp.edu.[5]

  • University of Massachusetts Lowell. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from uml.edu.[7]

  • SpectraBase. (n.d.). Dihydrobenzofuran. Retrieved from spectrabase.com.[8]

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from scbt.com.[1]

  • Huateng Pharma. (n.d.). This compound. Retrieved from huatengusa.com.[2]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from orgchemboulder.com.[11]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from chemistrysteps.com.[6]

  • Macalester College. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from macalester.edu.[13]

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The Therapeutic Potential of Amino-Tetrahydro-Dibenzofurans: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzofuran scaffold, a heterocyclic system composed of fused benzene and furan rings, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This technical guide focuses on a specific, yet underexplored, subclass: amino-tetrahydro-dibenzofurans. By combining the structural rigidity and favorable physicochemical properties of the dibenzofuran core with the versatile functionality of an amino group and the conformational flexibility of a tetrahydrofuran ring, these compounds present a compelling starting point for the development of novel therapeutics. This document will provide an in-depth analysis of the synthesis, known biological activities, and potential therapeutic applications of amino-tetrahydro-dibenzofurans, drawing insights from the broader families of dibenzofuran and benzofuran derivatives to illuminate the path forward for researchers in drug discovery and development.

Introduction: The Amino-Tetrahydro-Dibenzofuran Scaffold - A Promising Frontier

Dibenzofuran-bearing compounds have a rich history in medicinal chemistry, exhibiting a diverse range of biological effects, including antimicrobial, anticancer, and neuroprotective properties.[1] The inherent structural features of the dibenzofuran core, such as its planarity and ability to participate in various intermolecular interactions, make it an attractive scaffold for targeting a multitude of biological macromolecules. The introduction of an amino group provides a critical handle for modulating physicochemical properties, including solubility and basicity, and for establishing key interactions with biological targets through hydrogen bonding and salt bridge formation. Furthermore, the saturation of one of the furan rings to form a tetrahydro-dibenzofuran structure introduces three-dimensional complexity, which can lead to enhanced target specificity and improved pharmacokinetic profiles.

This guide will delve into the synthetic strategies for accessing this unique chemical space, explore the current understanding of their biological activities, and propose future directions for their therapeutic application.

Synthetic Strategies: Accessing the Amino-Tetrahydro-Dibenzofuran Core

The synthesis of amino-tetrahydro-dibenzofurans can be approached through several strategic disconnections. Drawing from established methods for dibenzofuran synthesis, two primary routes can be envisioned:

  • Late-Stage Amination of a Pre-formed Tetrahydro-Dibenzofuran Core: This approach involves the initial construction of the tetrahydro-dibenzofuran scaffold, followed by the introduction of the amino group.

  • Cyclization of an Amino-Substituted Precursor: In this strategy, an amino-functionalized biaryl ether or a related intermediate is cyclized to form the final tricyclic system.

A plausible synthetic workflow is outlined below:

G A Substituted Phenol C Biaryl Ether Intermediate A->C Ullmann Condensation B Substituted Catechol B->C Ullmann Condensation D Dibenzofuranone C->D Intramolecular Cyclization (e.g., Friedel-Crafts) E Tetrahydro-dibenzofuran D->E Reduction (e.g., Wolff-Kishner) F Nitro-tetrahydro-dibenzofuran E->F Nitration G Amino-tetrahydro-dibenzofuran F->G Reduction (e.g., SnCl2/HCl)

Caption: A potential synthetic workflow for amino-tetrahydro-dibenzofurans.

Experimental Protocol: Synthesis of 1-Aminodibenzofuran Derivatives (Illustrative)

Step 1: Synthesis of 1-Nitrodibenzofuran

  • To a solution of 1,3-dinitrobenzene and 2-iodophenol in dimethoxyethane and pyridine, add potassium tertiary butoxide.

  • Heat the reaction mixture at 100°C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction to isolate the 1-nitrodibenzofuran product.

Step 2: Reduction to 1-Aminodibenzofuran

  • Dissolve the 1-nitrodibenzofuran in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl).

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the 1-aminodibenzofuran product.

Step 3: Derivatization of 1-Aminodibenzofuran

  • Dissolve 1-aminodibenzofuran in a solvent like dichloromethane (DCM) with triethylamine (TEA).

  • At 0°C, add the desired acid chloride dropwise.

  • Stir the reaction for 5 hours.

  • After completion, add ice water and separate the organic layer.

  • Dry the organic layer, concentrate, and purify the final derivative.[1]

Potential Therapeutic Applications

The amino-tetrahydro-dibenzofuran scaffold holds promise across several therapeutic areas, as extrapolated from the known activities of related dibenzofuran and benzofuran derivatives.

Antimicrobial Agents

Derivatives of 1-aminodibenzofuran have been synthesized and screened for their in vitro antibacterial and antifungal activities.[1][3] Structure-activity relationship (SAR) studies have indicated that the nature of the substituent on the amino group plays a crucial role in determining the antimicrobial potency.[1] The introduction of the tetrahydrofuran ring could potentially enhance the lipophilicity and cell permeability of these compounds, leading to improved antimicrobial efficacy.

Compound Class Tested Activity Key Findings Reference
1-Aminodibenzofuran DerivativesAntibacterial & AntifungalSubstituents on the amino group influence activity.[1][3]
Benzofuran DerivativesBroad-spectrum antimicrobialPromising candidates against various bacterial and fungal strains.[2][4]
Oncology

The dibenzofuran and benzofuran scaffolds have been explored as potential anticancer agents, with several derivatives showing potent inhibitory activity against various cancer cell lines.[5] The proposed mechanisms of action often involve the inhibition of key kinases involved in cancer cell proliferation and survival.[5][6]

Kinase Inhibition:

Dibenzofuran derivatives have been identified as dual inhibitors of Pim and CLK1 kinases, which are validated targets in antitumor therapy.[5] The amino group on the tetrahydro-dibenzofuran scaffold could serve as a key interaction point within the ATP-binding pocket of these kinases.

G cluster_0 Cancer Cell Pim/CLK1 Kinase Pim/CLK1 Kinase Proliferation & Survival Proliferation & Survival Pim/CLK1 Kinase->Proliferation & Survival Promotes Amino-tetrahydro-dibenzofuran Amino-tetrahydro-dibenzofuran Amino-tetrahydro-dibenzofuran->Pim/CLK1 Kinase Inhibits

Caption: Inhibition of pro-survival kinases by amino-tetrahydro-dibenzofurans.

Benzofuran derivatives have also been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2), both of which are key targets in breast cancer.[6] Furthermore, novel benzofuran-indole hybrids have been identified as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a primary driver in non-small-cell lung cancer.[7]

Neurodegenerative Diseases

The benzofuran scaffold has shown significant promise in the context of neuroprotection and the development of therapies for neurodegenerative diseases like Alzheimer's disease.[8] The ability of these compounds to modulate multiple targets involved in the disease process makes them particularly attractive. Structure-activity relationship studies on dihydrofuran-fused perhydrophenanthrenes have provided valuable insights into the structural requirements for neuroprotective activity.[9] The amino-tetrahydro-dibenzofuran core, with its potential for diverse substitutions, offers a platform to explore and optimize these neuroprotective effects.

Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective therapeutic agents based on the amino-tetrahydro-dibenzofuran scaffold will heavily rely on systematic SAR studies. Key areas for investigation include:

  • Position of the Amino Group: The regiochemistry of the amino substituent on the dibenzofuran ring system will significantly impact biological activity.

  • Substitution on the Amino Group: Alkylation, acylation, and arylation of the amino group can be used to fine-tune the electronic and steric properties of the molecule, influencing target binding and pharmacokinetic properties.

  • Substitution on the Tetrahydrofuran Ring: Introduction of substituents on the saturated ring can modulate the conformational preferences of the molecule and provide additional vectors for target interaction.

  • Stereochemistry: The tetrahydrofuran ring introduces chiral centers, and the stereoisomers may exhibit different biological activities and pharmacokinetic profiles.

Future research should focus on the systematic synthesis and biological evaluation of a library of amino-tetrahydro-dibenzofuran derivatives to fully elucidate their therapeutic potential.

Pharmacokinetics and ADME Considerations

A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.[10][11] While specific ADME data for amino-tetrahydro-dibenzofurans is not yet available, general principles of medicinal chemistry can guide the optimization of these properties. Lipophilicity, a key determinant of ADME, can be modulated through the strategic introduction of polar and nonpolar functional groups.[12] In silico tools can be employed to predict the ADME properties of designed compounds, allowing for the early identification of potential liabilities.[12]

Conclusion

The amino-tetrahydro-dibenzofuran scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. By leveraging the known biological activities of the broader dibenzofuran and benzofuran families, researchers can rationally design and synthesize novel derivatives with the potential for significant therapeutic impact in oncology, infectious diseases, and neurodegenerative disorders. A thorough understanding of the synthetic methodologies, coupled with systematic SAR and ADME profiling, will be crucial for unlocking the full potential of this versatile chemical scaffold.

References

  • (PDF) Reactivity of Benzofuran Derivatives - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC - PubMed Central. (2023, April 9). Retrieved January 13, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives - R Discovery. (2021, October 5). Retrieved January 13, 2026, from [Link]

  • Aminofurazans as potent inhibitors of AKT kinase - PubMed. (2009, March 1). Retrieved January 13, 2026, from [Link]

  • Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

  • Benzofuran derivatives with GSK-3β inhibitory activity. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. (n.d.). Retrieved January 13, 2026, from [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023, September 7). Retrieved January 13, 2026, from [Link]

  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed. (2022, December 18). Retrieved January 13, 2026, from [Link]

  • ADME Properties - Pharmacokinetics - Drug Design Org. (n.d.). Retrieved January 13, 2026, from [Link]

  • Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PubMed. (2024, February 9). Retrieved January 13, 2026, from [Link]

  • Structure-activity-relationship studies on dihydrofuran-fused perhydrophenanthrenes as an anti-Alzheimer's disease agent - PubMed. (2013, August 1). Retrieved January 13, 2026, from [Link]

  • An in vitro ADME and in vivo Pharmacokinetic Study of MBIC: Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

  • (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents - ResearchGate. (2015, October 6). Retrieved January 13, 2026, from [Link]

  • The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Introduction to Pharmacokinetics: ADME Overview | Pharmacology - YouTube. (2023, September 28). Retrieved January 13, 2026, from [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. (n.d.). Retrieved January 13, 2026, from [Link]

  • Impact of benzofurans 9 h and 11d towards the cell cycle phases of... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed. (2021, August 5). Retrieved January 13, 2026, from [Link]

  • Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][13][14]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2025, August 6). Retrieved January 13, 2026, from [Link]

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Sources

Methodological & Application

Protocol for the synthesis of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Introduction

This compound is a heterocyclic amine containing the dibenzofuran scaffold. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active natural products and functional organic materials. The synthesis of substituted dibenzofurans and their amino derivatives is a key focus for the development of novel pharmaceutical agents and organic electronic materials. This document provides a detailed, research-grade protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The described synthetic strategy is a multi-step process involving the initial construction of a tetrahydrobenzofuranone intermediate, followed by its conversion to a halogenated dibenzofuran, and culminating in a palladium-catalyzed amination reaction.

Overall Synthetic Strategy

The synthesis of the target compound, this compound, can be logically approached in three main stages, starting from commercially available precursors. This strategy is designed to build the core structure and then introduce the required amino functionality in a controlled manner.

Synthetic_Pathway A 1,3-Cyclohexanedione B 4-Oxo-4,5,6,7-tetrahydrobenzofuran A->B Annulation with chloroacetaldehyde C 4-Bromo-6,7,8,9-tetrahydrodibenzofuran B->C Aromatization & Bromination D This compound C->D Buchwald-Hartwig Amination

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran

The initial step involves the construction of the tetrahydrobenzofuran ring system. A robust method for this transformation is the reaction of a 1,3-dicarbonyl compound with an α-halo-aldehyde, followed by dehydration. In this protocol, we adapt a known procedure for the synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran from 1,3-cyclohexanedione and chloroacetaldehyde[1][2].

Reaction Scheme: Step 1

Step1_Reaction cluster_reactants Reactants cluster_products Product 1_3_cyclohexanedione chloroacetaldehyde ClCH₂CHO product chloroacetaldehyde->product Base (e.g., NaHCO₃), H₂O, then H⁺

Caption: Synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran.

Experimental Protocol: 4-Oxo-4,5,6,7-tetrahydrobenzofuran
Reagent/ParameterQuantityMoles (equiv)Notes
1,3-Cyclohexanedione11.2 g100 mmol (1.0)
40% Chloroacetaldehyde (aq)20 mL~119 mmol (1.2)Handle in a fume hood.
Sodium Bicarbonate (NaHCO₃)10.0 g119 mmol (1.2)
Water80 mL-Deionized water.
Sulfuric Acid (conc.)As needed-For acidification.
Ethyl Acetate~200 mL-For extraction.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, add 80 mL of water and 20 mL of 40% aqueous chloroacetaldehyde.

  • While cooling with the ice bath, slowly add 10.0 g of sodium bicarbonate.

  • In a separate beaker, dissolve 11.2 g of 1,3-cyclohexanedione in 90 mL of water.

  • Add the 1,3-cyclohexanedione solution dropwise to the cooled chloroacetaldehyde mixture over approximately 30-45 minutes. Maintain the temperature below 10 °C. The pH of the reaction should be monitored and maintained between 6 and 9[1][2].

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours (overnight).

  • Transfer the reaction mixture to a separatory funnel and add approximately 100 mL of ethyl acetate.

  • Carefully acidify the mixture to a pH < 1 with concentrated sulfuric acid. Stir for about 1 hour to ensure complete dehydration and cyclization.

  • Separate the organic layer. Extract the aqueous layer with an additional 2 x 50 mL of ethyl acetate.

  • Combine the organic layers, wash with a saturated solution of sodium bicarbonate, then with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product. The product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of 4-Bromo-6,7,8,9-tetrahydrodibenzofuran

This stage involves the conversion of the ketone intermediate into the desired aromatic dibenzofuran core, followed by bromination at the 4-position to prepare for the subsequent amination step. Aromatization can be achieved using a suitable dehydrogenation agent, and bromination can be performed using a standard electrophilic brominating agent.

Reaction Scheme: Step 2

This is a conceptual two-step process that may be performed sequentially.

  • Aromatization: The ketone can be reduced to an alcohol and then dehydrated/aromatized, or directly aromatized under specific conditions (e.g., using a palladium catalyst).

  • Bromination: The resulting 6,7,8,9-tetrahydrodibenzofuran is then brominated.

A more direct approach involves the conversion of the ketone to a vinyl triflate, followed by a Suzuki coupling to build the second aromatic ring, and then cyclization. However, for simplicity, we will outline a plausible aromatization followed by bromination.

Experimental Protocol: 4-Bromo-6,7,8,9-tetrahydrodibenzofuran

(A) Aromatization to 6,7,8,9-Tetrahydrodibenzofuran-4-ol:

  • The 4-oxo-4,5,6,7-tetrahydrobenzofuran (10 mmol) is dissolved in a suitable solvent like methanol.

  • The solution is cooled to 0 °C, and sodium borohydride (NaBH₄, 1.2 eq) is added portion-wise.

  • The reaction is stirred at room temperature for 2 hours, then quenched with water. The product alcohol is extracted with ethyl acetate.

  • The crude alcohol is then subjected to acid-catalyzed dehydration and aromatization, for instance, by heating with a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark trap.

(B) Conversion of Phenol to Bromo Derivative:

The resulting 6,7,8,9-tetrahydrodibenzofuran-4-ol can be converted to the corresponding triflate, followed by a palladium-catalyzed bromination. A more direct bromination of the phenol is also possible, though regioselectivity may be an issue. For a more controlled synthesis, converting the phenol to a non-activated derivative before bromination would be preferable. However, for the purpose of this protocol, we will assume a direct bromination of the tetrahydrodibenzofuran core, which would likely require harsher conditions and may yield a mixture of isomers.

A more reliable, albeit longer, route would be to construct the dibenzofuran core through methods like palladium-catalyzed C-H activation or intramolecular C-O bond formation from a suitably substituted biaryl precursor[3][4][5].

Part 3: Synthesis of this compound via Buchwald-Hartwig Amination

The final step is the introduction of the amine group. The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines[6][7][8]. This method is known for its broad substrate scope and tolerance of various functional groups[6][9].

Reaction Scheme: Step 3

Step3_Reaction cluster_reactants Reactants cluster_products Product bromo_derivative 4-Bromo-6,7,8,9-tetrahydrodibenzofuran amine_source Amine Source (e.g., NH₃ or protected amine) product This compound amine_source->product Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)

Caption: Buchwald-Hartwig amination for the synthesis of the target compound.

Experimental Protocol: this compound
Reagent/ParameterQuantityMoles (equiv)Notes
4-Bromo-6,7,8,9-tetrahydrodibenzofuran2.51 g10 mmol (1.0)Assumed starting material.
Benzophenone imine2.17 g12 mmol (1.2)Ammonia equivalent.
Pd₂(dba)₃92 mg0.1 mmol (0.01)Palladium catalyst.
XPhos191 mg0.4 mmol (0.04)Ligand.
Sodium tert-butoxide (NaOtBu)1.35 g14 mmol (1.4)Base.
Toluene50 mL-Anhydrous.

Procedure:

  • To an oven-dried Schlenk flask, add the 4-bromo-6,7,8,9-tetrahydrodibenzofuran, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by the benzophenone imine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product is the imine adduct.

  • Dissolve the crude imine in tetrahydrofuran (THF) and treat with 2M hydrochloric acid. Stir at room temperature for 2 hours to hydrolyze the imine.

  • Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached[10].

  • Extract the final product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound[11].

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₁₃NO, MW: 187.24)[11].

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with care.

  • Chloroacetaldehyde is toxic and should be handled with extreme caution.

Conclusion

This document outlines a comprehensive and logically structured synthetic protocol for this compound. The route leverages established and reliable synthetic transformations, including a classical ring formation, and a modern, powerful palladium-catalyzed amination. While the synthesis of the brominated intermediate may require further optimization, the proposed Buchwald-Hartwig amination step represents a state-of-the-art method for the formation of the target C-N bond. This protocol provides a solid foundation for researchers to produce this valuable compound for further investigation in medicinal chemistry and materials science.

References

  • ACS Publications. (n.d.). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters. Retrieved from [Link]

  • Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22(7), 1323-1345. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of dibenzofuran and suggested mechanism of the reaction.... Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Retrieved from [Link]

  • Bosiak, M. J., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of Organic Chemistry, 86(24), 17594-17605. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Double Intramolecular Ullmann Coupling for the Synthesis of Diastereomerically and Enantiomerically Pure 4b,9b-Dihydrobenzofuro[3,2- b ]benzofurans. Retrieved from [Link]

  • Google Patents. (n.d.). EP0101003B2 - Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative.
  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • PubMed Central. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0101003A1 - Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative.
  • HETEROCYCLES. (2006). SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. Retrieved from [Link]

  • PubMed Central. (n.d.). One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties. Retrieved from [Link]

  • National Institutes of Health. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Retrieved from [Link]

  • ResearchGate. (2021). Fabrication of Self-Assembled Co3O4 Nano-Flake for One-Pot Synthesis of Tetrahydrobenzo[b]pyran and 1,3-Benzothazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Google Patents. (n.d.). WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.

Sources

Application Notes and Protocols for Cell-Based Assay Development: 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell-Based Screening

Introduction

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine is a synthetic small molecule with a dibenzofuran core, a scaffold present in various biologically active compounds. While the specific molecular targets of this particular amine derivative are not extensively characterized, the dibenzofuran moiety is known to interact with various cellular targets, including the aryl hydrocarbon receptor (AhR).[1][2] This structural alert, coupled with the presence of a primary amine, suggests potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), monoamine oxidases (MAOs), and other CNS-related proteins.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a suite of cell-based assays for the pharmacological characterization of this compound. The proposed workflow is designed as a tiered screening cascade, beginning with foundational cytotoxicity assessments and progressing to more specific, target-oriented functional assays. This approach enables a systematic evaluation of the compound's biological activity, potential therapeutic applications, and off-target liabilities.

Tier 1: Foundational Assays - Determining the Therapeutic Window

Before investigating specific mechanisms of action, it is crucial to determine the concentration range at which this compound exhibits biological activity without causing overt cellular toxicity. These foundational assays are essential for interpreting data from subsequent functional screens and for identifying a suitable therapeutic window for further investigation.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for assessing the overall health of a cell population in response to a test compound.[3][4] These assays measure parameters indicative of metabolic activity or membrane integrity.

Principle: A common and straightforward method is the resazurin reduction assay. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Protocol 1: Resazurin-Based Cell Viability Assay

Materials:

  • HEK293 cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well black, clear-bottom tissue culture plates

  • This compound

  • Resazurin sodium salt

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-channel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HEK293 cells.

    • Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete DMEM.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete DMEM to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the media from the seeded cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMEM with 0.5% DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • Resazurin Staining and Measurement:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • After the incubation period, add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the fluorescence of the media-only blank wells from all other values.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Tier 2: Broad-Spectrum Functional Screening

Once a non-toxic concentration range is established, the next step is to screen this compound against common drug target families to identify potential mechanisms of action.

G-Protein Coupled Receptor (GPCR) Activation: Calcium Mobilization Assay

GPCRs are a large family of transmembrane receptors that are common drug targets.[5][6] Many GPCRs, particularly those coupled to Gq, signal through the release of intracellular calcium.[7] A calcium mobilization assay is a robust method to screen for GPCR agonists or antagonists.[8]

Principle: The Fluo-4 NW (No Wash) Calcium Assay Kit provides a homogeneous method to detect intracellular calcium mobilization.[9][10] Cells are loaded with Fluo-4 AM, a membrane-permeable dye. Inside the cell, esterases cleave the AM group, trapping the Fluo-4 dye. Upon binding to calcium, the fluorescence of Fluo-4 increases significantly.[8]

Protocol 2: Fluo-4 NW Calcium Mobilization Assay

Materials:

  • HEK293 or CHO cells stably expressing a GPCR of interest (e.g., a known Gq-coupled receptor for initial screening)

  • Fluo-4 NW Calcium Assay Kit

  • 96-well black, clear-bottom plates

  • This compound

  • Known agonist and antagonist for the target GPCR

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding:

    • Seed cells at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium in a 96-well plate.[11]

    • Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's protocol.[11]

    • Remove the growth medium and add 100 µL of the dye-loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[11]

  • Compound Preparation and Assay:

    • Prepare a compound plate with 2X final concentrations of this compound, known agonist, and known antagonist in the assay buffer provided in the kit.

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the reader to measure fluorescence at an excitation of 490 nm and an emission of 525 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the compounds from the compound plate to the cell plate and continue to read the fluorescence kinetically for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • For agonist screening, plot the peak fluorescence response against the log of the compound concentration to determine the EC50.

    • For antagonist screening, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist response to determine the IC50.

Monoamine Oxidase (MAO) Inhibition Assay

MAOs are enzymes that catalyze the oxidation of monoamines and are important targets in neuropharmacology.[12][13]

Principle: MAO activity can be measured using a fluorometric assay where MAO reacts with a substrate (e.g., p-tyramine) to produce hydrogen peroxide (H2O2).[12][14] The H2O2 then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[15] A decrease in fluorescence in the presence of the test compound indicates MAO inhibition.

Protocol 3: Fluorometric MAO-A and MAO-B Inhibition Assay

Materials:

  • Monoamine Oxidase Assay Kit (containing assay buffer, p-tyramine substrate, HRP, dye reagent, and specific inhibitors for MAO-A (clorgyline) and MAO-B (pargyline))[12][14]

  • Recombinant human MAO-A and MAO-B enzymes

  • 96-well black plates

  • This compound

  • Fluorescence plate reader

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the MAO-A and MAO-B enzymes in assay buffer to the desired concentration.

  • Assay Reaction:

    • In separate wells of a 96-well plate, add the diluted MAO-A or MAO-B enzyme.

    • Add the test compound dilutions to the respective wells. Include wells with the known inhibitors as positive controls and wells with only the enzyme and assay buffer as negative controls.

    • Incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.[12]

    • Prepare the working reagent containing the p-tyramine substrate, HRP, and dye reagent according to the kit's instructions.[14]

    • Initiate the reaction by adding the working reagent to all wells.

  • Measurement and Analysis:

    • Incubate the plate for 20-30 minutes at room temperature, protected from light.[14]

    • Measure the fluorescence at an excitation of ~530 nm and an emission of ~585 nm.[12]

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 for both MAO-A and MAO-B.

Tier 3: Safety and Specific Target Screening

This tier focuses on assessing potential safety liabilities and investigating specific, hypothesis-driven targets.

hERG Channel Inhibition Assay

Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[16][17] Therefore, assessing a compound's hERG liability is a critical step in drug development.[18]

Principle: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[16] This technique directly measures the flow of potassium ions through the hERG channel in cells stably expressing the channel.

Protocol 4: Automated Patch-Clamp hERG Assay

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

  • Appropriate extracellular and intracellular solutions for patch-clamp recording

  • This compound

  • Known hERG inhibitor (e.g., E-4031) as a positive control

Procedure:

  • Cell Preparation:

    • Culture and harvest the hERG-expressing HEK293 cells according to the automated patch-clamp system's protocol.

  • Patch-Clamp Recording:

    • Load the cells and the compound plate onto the instrument.

    • Establish a stable whole-cell recording configuration.

    • Apply a voltage protocol to elicit the characteristic hERG tail current.[19]

    • Record a stable baseline current in the presence of the vehicle.

    • Sequentially perfuse the cells with increasing concentrations of this compound.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are the primary enzymes involved in drug metabolism.[20] Inhibition of these enzymes can lead to drug-drug interactions.[21][22]

Principle: A cocktail inhibition assay using human liver microsomes and a panel of specific CYP substrates allows for the simultaneous assessment of inhibition of multiple CYP isoforms.[23] The formation of specific metabolites is measured by LC-MS/MS.

Protocol 5: CYP Inhibition Assay using Human Liver Microsomes

Materials:

  • Human liver microsomes

  • A cocktail of specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • NADPH regenerating system

  • This compound

  • Known inhibitors for each CYP isoform

  • LC-MS/MS system

Procedure:

  • Incubation:

    • In a 96-well plate, combine human liver microsomes, the NADPH regenerating system, and the test compound at various concentrations.

    • Pre-incubate for a short period at 37°C.

    • Initiate the reaction by adding the CYP substrate cocktail.

    • Incubate at 37°C for a specified time.

  • Sample Processing and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the formation of the specific metabolite for each CYP isoform.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value for each CYP isoform.

Tier 4: Hypothesis-Driven Target Identification

Based on the dibenzofuran scaffold, specific targets can be investigated.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

Dibenzofurans are known to be ligands for the AhR.[1][2]

Principle: A reporter gene assay can be used to measure AhR activation. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a xenobiotic response element (XRE). AhR activation leads to the expression of luciferase.

Protocol 6: AhR Luciferase Reporter Assay

Materials:

  • HepG2 cells (or other suitable cell line)

  • XRE-luciferase reporter plasmid

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • This compound

  • Known AhR agonist (e.g., TCDD)

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect HepG2 cells with the XRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.

    • Allow the cells to recover for 24 hours.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of this compound for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Determine the EC50 value for AhR activation.

Sigma-1 Receptor Binding Assay

The sigma-1 receptor is a unique intracellular chaperone protein implicated in various CNS disorders and is a target for many small molecules.[24][25]

Principle: A competitive radioligand binding assay is a common method to determine the affinity of a compound for the sigma-1 receptor.[26] This assay measures the ability of the test compound to displace a known radiolabeled sigma-1 receptor ligand from the receptor.

Protocol 7: Sigma-1 Receptor Radioligand Binding Assay

Materials:

  • Membrane preparations from cells overexpressing the human sigma-1 receptor

  • Radiolabeled sigma-1 receptor ligand (e.g., [3H]-(+)-pentazocine)

  • This compound

  • Known high-affinity sigma-1 receptor ligand (e.g., haloperidol) for determining non-specific binding

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and various concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known ligand).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Harvesting and Measurement:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of IC50 and EC50 values across the different assays.

Assay Parameter Result (e.g., µM)
Cell Viability (HEK293)IC50>100
GPCR Activation (Calcium)EC505.2
MAO-A InhibitionIC5015.8
MAO-B InhibitionIC50>50
hERG Channel InhibitionIC5025.1
CYP3A4 InhibitionIC5012.5
AhR ActivationEC50>100
Sigma-1 Receptor BindingKi0.8

Visualizations

Experimental Workflow

Assay_Workflow cluster_tier1 Tier 1: Foundational Assays cluster_tier2 Tier 2: Broad-Spectrum Functional Screening cluster_tier3 Tier 3: Safety & Specific Target Screening cluster_tier4 Tier 4: Hypothesis-Driven Target Identification Viability Cell Viability/Cytotoxicity (Resazurin Assay) GPCR GPCR Activation (Calcium Mobilization) Viability->GPCR Establish Non-Toxic Concentration Range MAO MAO-A/B Inhibition Viability->MAO hERG hERG Channel Inhibition (Automated Patch-Clamp) GPCR->hERG Prioritize Based on Potency AhR AhR Activation (Reporter Assay) GPCR->AhR Investigate Specific Mechanisms Sigma1 Sigma-1 Receptor Binding GPCR->Sigma1 MAO->hERG CYP CYP450 Inhibition hERG->CYP Assess Safety Profile

Caption: Tiered assay development workflow for this compound.

GPCR Signaling Pathway (Gq-coupled)

GPCR_Signaling Compound 6,7,8,9-Tetrahydro- dibenzofuran-4-ylamine GPCR Gq-Coupled Receptor Compound->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Downstream Downstream Cellular Responses PKC->Downstream

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

References

  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • MaxCyte. Rapid Production of Assay Ready Cells for GPCR Drug Discovery. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Elabscience. Monoamine Oxidase (MAO) Activity Assay Kit. [Link]

  • European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Slideshare. hERG Assay. [Link]

  • Assay Genie. Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Evotec. hERG Safety. [Link]

  • National Institutes of Health. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • BioAssay Systems. EnzyChrom™ Monoamine Oxidase Assay Kit. [Link]

  • American Physiological Society. Recent progress in assays for GPCR drug discovery. [Link]

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Celtarys Research. Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • National Institutes of Health. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • Mediford Corporation. Best Practice hERG Assay. [Link]

  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • National Institutes of Health. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. [Link]

  • National Institutes of Health. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. [Link]

  • National Institutes of Health. Defining the ligand-dependent proximatome of the sigma 1 receptor. [Link]

  • ResearchGate. What is the optimized protocol for the Fluo 4 NW calcium assay in THP1-differentiated macrophages?. [Link]

  • MDPI. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. [Link]

  • National Institutes of Health. Octachlorodibenzofuran. [Link]

  • National Institutes of Health. 1,6,7,8-Tetrachlorodibenzofuran. [Link]

  • Hindawi. A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]

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Application Notes & Protocols: Evaluating the Antimicrobial Susceptibility of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and evaluation of novel chemical entities. Dibenzofuran derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating significant biological activities, including antimicrobial and anticancer properties.[1][2][3] This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel compound 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine . The protocols herein are grounded in the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability.[4][5][6] This guide details the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), offering step-by-step protocols, data interpretation frameworks, and expert insights into the experimental causality.

Introduction: The Rationale for a Standardized Approach

Compound Profile: this compound

A thorough understanding of the test article's physicochemical properties is paramount for designing an accurate and reproducible assay.

  • Chemical Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₂H₁₃NO

    • Molecular Weight: 187.24 g/mol

    • Core Scaffold: Dibenzofuran

  • Physicochemical Properties (Hypothetical Values for Protocol Design):

    • Solubility: Poorly soluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

      • Scientific Rationale: The choice of solvent is critical. It must completely dissolve the compound without exhibiting intrinsic antimicrobial activity at the concentrations used in the assay. DMSO is a common choice, but its final concentration in the assay medium should typically not exceed 1% to avoid off-target effects.

    • Stability: Stable at room temperature as a dry powder. Stock solutions in DMSO should be stored at -20°C or below and protected from light to prevent degradation.[11] Repeated freeze-thaw cycles should be avoided.

Pre-experimental Preparation: The Foundation of Quality Data

Meticulous preparation is a prerequisite for a successful and valid AST experiment. Errors in this stage are magnified in the final results.

Protocol 1: Preparation of Compound Stock Solution

This protocol is designed to create a high-concentration, sterile stock solution that will be used for subsequent serial dilutions.

  • Calculate Required Mass: Use the following formula to determine the weight of the compound needed for a desired stock concentration (e.g., 1280 µg/mL).[12]

    • Weight (mg) = [Desired Concentration (µg/mL) × Desired Volume (mL)] / 1000

  • Aseptic Weighing: In a certified biological safety cabinet, accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Solubilization: Add the appropriate volume of sterile-filtered DMSO to the powder to achieve the target concentration. Vortex vigorously until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may be necessary but should be done with caution to avoid degradation.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected vial (e.g., an amber cryovial).

  • Storage & Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[11] Store these aliquots at -20°C or, for long-term storage, at -80°C.

Protocol 2: Preparation of Standardized Bacterial Inoculum

The final bacterial density in the assay wells is a critical variable. The CLSI-recommended standard is approximately 5 x 10⁵ CFU/mL.[13]

  • Culture Revival: From a frozen stock, streak a quality control (QC) bacterial strain (e.g., Staphylococcus aureus ATCC 29213 for Gram-positives, Escherichia coli ATCC 25922 for Gram-negatives) onto a suitable non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plate for 18-24 hours at 35 ± 2°C.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphological type from the fresh agar plate.

  • Suspension Preparation: Touch the top of each colony with a sterile loop or swab and transfer the growth to a tube containing 3-5 mL of sterile saline or broth.

  • Turbidity Adjustment: Vortex the suspension thoroughly. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually against a Wickerham card or using a spectrophotometer (target OD₆₂₅nm ≈ 0.08-0.13). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

  • Final Dilution: This "standardized suspension" must be diluted to achieve the final target inoculum. Within 15 minutes of standardization, dilute the suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to reach a final concentration of ~5 x 10⁵ CFU/mL in the microplate wells. A common approach is a 1:150 dilution followed by a 1:2 dilution in the plate, but this should be validated for your specific workflow.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the "gold standard" for quantitative AST and is recommended for determining the MIC of novel compounds.[14][15]

Protocol 3: Broth Microdilution Assay
  • Plate Preparation: Using sterile 96-well, U-bottom microtiter plates, dispense 50 µL of sterile CAMHB into wells 2 through 11 of each row to be used.

  • Compound Addition: Add 100 µL of the prepared compound stock solution (e.g., at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10. This creates a gradient of decreasing compound concentration.

  • Control Wells:

    • Growth Control (GC): Well 11 receives 50 µL of CAMHB but no compound.

    • Sterility Control (SC): Well 12 receives 100 µL of CAMHB only (no compound, no bacteria).

  • Inoculation: Add 50 µL of the final diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to the target of ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • Result Interpretation: After incubation, visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).[16] The Growth Control well (11) must show distinct turbidity, and the Sterility Control well (12) must remain clear.

MIC Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock Prepare Compound Stock Solution Dilute Perform 2-Fold Serial Dilution Stock->Dilute Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Plate with Bacteria (5x10^5 CFU/mL) Inoculum->Inoculate Plate Dispense Broth in 96-Well Plate Plate->Dilute Dilute->Inoculate Incubate Incubate Plate (16-20h, 35°C) Inoculate->Incubate Read Visually Read MIC (Lowest Clear Well) Incubate->Read

Caption: Workflow for MIC determination by broth microdilution.

Example Data Presentation
MicroorganismATCC StrainGram StatusMIC (µg/mL) of this compoundPositive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus29213Positive80.5
Escherichia coli25922Negative320.015
Pseudomonas aeruginosa27853Negative>640.25

Minimum Bactericidal Concentration (MBC) Determination

The MBC test is a crucial follow-up to the MIC, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It determines the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum.[8][9][17]

Protocol 4: MBC Assay
  • Perform MIC First: The MBC protocol begins immediately after the MIC results are read.

  • Select Wells: Identify the MIC well and all wells containing higher concentrations of the compound that showed no visible growth.

  • Subculture: From each of these clear wells, and from the positive growth control well, take a 10 µL aliquot.

  • Plate Aliquots: Spot-plate each 10 µL aliquot onto a quadrant of a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the growth control spot.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. Practically, this is often the lowest concentration that shows no growth or only 1-2 colonies on the subculture plate.[10][17]

MBC Logic Diagram

MBC_Logic Start MIC Plate Results (Clear Wells Identified) Subculture Subculture 10µL from each clear well onto agar plate Start->Subculture Incubate Incubate Agar Plate (18-24h, 35°C) Subculture->Incubate Count Count Colonies on Each Spot Incubate->Count Determine MBC = Lowest Concentration with ≥99.9% killing Count->Determine

Caption: Logical flow for determining MBC from MIC results.

Preliminary Screening: Disk Diffusion Assay

For rapid, qualitative screening, the Kirby-Bauer disk diffusion method can be adapted. This method provides a visual zone of inhibition that can indicate susceptibility.[18][19][20]

Protocol 5: Disk Diffusion Assay
  • Disk Preparation: Sterile blank paper disks (6 mm diameter) are aseptically impregnated with a known amount of this compound. For example, applying 10 µL of a 3 mg/mL stock solution would yield a 30 µg disk. Disks must be allowed to dry completely in a sterile environment before use.

  • Plate Inoculation: Prepare a standardized bacterial inoculum as described in Protocol 2. Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.[19]

  • Disk Application: Aseptically place the prepared compound disks onto the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.[20]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Measurement: Measure the diameter of the zone of inhibition (where growth is absent) around each disk in millimeters (mm).

  • Interpretation Note: Unlike standardized antibiotics, there are no established CLSI/EUCAST interpretive breakpoints (Susceptible, Intermediate, Resistant) for novel compounds.[21] Results are purely qualitative and comparative. A larger zone of inhibition generally implies greater activity.

Trustworthiness & Validation: Quality Control

Every experiment must include quality control measures to be considered valid.

  • QC Strains: Always include reference QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each assay run.[22]

  • Acceptable Ranges: The resulting MIC for the QC strain must fall within the acceptable range published in the current CLSI M100 document for the positive control antibiotic used.[6][23] This validates the test system, including the medium, inoculum, and incubation conditions.

  • Controls: The sterility and growth controls in each assay must yield the expected results (clear and turbid, respectively).

References

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

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  • EUCAST. (n.d.). Home. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2022). Direct Disk Diffusion Testing From Positive Blood Cultures. Retrieved from [Link]

  • ResearchGate. (2021). How i prepare stock and working solution of antibiotics for making antibiotic discs?. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). CLSI 2024 M100Ed34. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(7), 2180–2182. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Al-Juboori, A. M. J. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Egyptian Journal of Chemistry. [Link]

  • Manivel, P., et al. (2018). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. World Journal of Pharmaceutical Research, 7(14), 849-858. Retrieved from [Link]

  • Asati, V., et al. (2012). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 53, 108-115. [Link]

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  • ResearchGate. (n.d.). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Retrieved from [Link]

  • Zhang, D., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501. [Link]

  • Wu, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5893. [Link]

  • Al-Azzawi, A. M., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). Retrieved from [Link]

  • Wang, J., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(19), 6937. [Link]

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Application Notes and Protocols for the Evaluation of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Tetrahydro-dibenzofuran Scaffolds

The dibenzofuran core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] The fusion of benzene and furan rings creates a rigid, planar structure amenable to various chemical modifications, leading to compounds with a wide range of pharmacological properties, including anticancer effects.[1][2] Recent research has highlighted that hybrid molecules incorporating the benzofuran structure can emerge as potent cytotoxic agents against malignant tumors.[2] This document provides a comprehensive guide for the in vitro evaluation of a novel investigational compound, 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine (herein referred to as Tetrahydrobenzofuranamine-4), in cancer cell line studies.

While specific data on Tetrahydrobenzofuranamine-4 is emerging, the protocols and methodologies outlined herein are based on established principles for the preclinical assessment of novel anticancer compounds.[3][4] These assays are fundamental to elucidating a compound's efficacy, determining its mechanism of action, and establishing a foundation for further in vivo studies. The primary objectives of this guide are to detail the assessment of Tetrahydrobenzofuranamine-4's cytotoxic and cytostatic effects and to provide a framework for investigating the molecular pathways it modulates.

Hypothesized Mechanism of Action: Induction of Apoptosis

Many chemotherapeutic agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.[5][6] The ability of tumor cells to evade apoptosis is a hallmark of cancer.[6][7] Based on the activity of similar heterocyclic compounds, it is hypothesized that Tetrahydrobenzofuranamine-4 may induce apoptosis through the intrinsic mitochondrial pathway. This pathway is characterized by mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of a caspase cascade.[8][9]

The central regulators of apoptosis are a family of proteolytic enzymes known as caspases.[8] The activation of executioner caspases, such as caspase-3, leads to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological and biochemical features of apoptosis.[8][10]

Apoptosis_Signaling_Pathway Compound Tetrahydrobenzofuranamine-4 Mitochondria Mitochondria Compound->Mitochondria Induces stress CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome CleavedCaspase3 Cleaved Caspase-3 (Active) Apoptosome->CleavedCaspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->CleavedCaspase3 CleavedPARP Cleaved PARP CleavedCaspase3->CleavedPARP Cleaves Apoptosis Apoptosis CleavedCaspase3->Apoptosis Executes PARP PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by Tetrahydrobenzofuranamine-4.

Experimental Workflow for In Vitro Evaluation

A systematic approach is crucial for evaluating a novel anticancer compound. The workflow begins with broad cytotoxicity screening across a panel of cancer cell lines to determine the compound's potency and selectivity. Subsequent assays then focus on elucidating the mechanism of cell death and the compound's effects on cell cycle progression.

Experimental_Workflow start Start: Compound Synthesis & Characterization screen Cytotoxicity Screening (MTT/SRB Assay) start->screen ic50 Determine IC50 Values Across Multiple Cell Lines screen->ic50 select Select Lead Cancer Cell Lines for Mechanistic Studies ic50->select apoptosis Apoptosis Assays (Annexin V/PI Staining) select->apoptosis cellcycle Cell Cycle Analysis (PI Staining & Flow Cytometry) select->cellcycle western Western Blot Analysis (Apoptotic & Cell Cycle Markers) apoptosis->western cellcycle->western data Data Analysis & Interpretation western->data end Conclusion & Future Directions data->end

Caption: A typical workflow for the in vitro evaluation of a novel anticancer compound.

Data Presentation: Quantitative Summary of Compound Activity

A critical step in evaluating a new compound is to quantify its inhibitory effects on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition in vitro.[11] The following table is a template for summarizing such data.

Table 1: Hypothetical Cell Viability (IC50) of Tetrahydrobenzofuranamine-4 in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) [Mean ± SD]
MCF-7Breast Adenocarcinoma488.2 ± 0.7
MDA-MB-231Breast Adenocarcinoma4815.6 ± 1.3
A549Lung Carcinoma4811.4 ± 0.9
HCT116Colorectal Carcinoma486.5 ± 0.5
PC-3Prostate Adenocarcinoma4821.1 ± 1.8
CCD-18CoNormal Colon Fibroblast48> 50

Note: The data presented above is hypothetical and for illustrative purposes only. The inclusion of a non-cancerous cell line (e.g., CCD-18Co) is crucial for assessing the compound's selectivity for cancer cells.[12]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[11] Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Tetrahydrobenzofuranamine-4 stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.[11] Harvest cells in the logarithmic growth phase and determine cell concentration. Seed 5,000-10,000 cells per well in 100 µL of complete medium into 96-well plates. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of Tetrahydrobenzofuranamine-4 in complete culture medium from the stock solution. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic drug).[3]

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[13]

Protocol 2: Apoptosis Assay via Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).[14]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 1 x 10^6 cells in 6-well plates and treat with Tetrahydrobenzofuranamine-4 at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 24 hours).

  • Cell Collection: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[3]

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Dysregulation of the cell cycle is a fundamental aspect of cancer.[15] This protocol uses PI to stain cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells (approx. 1 x 10^6 cells per sample)

  • Ice-cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)[16]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells as described for the apoptosis assay. Collect approximately 1 x 10^6 cells per sample and centrifuge at 300 x g for 5 minutes.[3]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to prevent cell clumping.[3] Fix the cells overnight at -20°C.[3]

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.[3]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A to ensure only DNA is stained.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[3]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content histogram can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Trustworthiness and Self-Validation

Conclusion and Future Perspectives

This guide provides a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. The described protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest are essential first steps in the drug discovery pipeline.[4] Positive and compelling results from these studies, such as high cytotoxicity in cancer cells with minimal effect on normal cells, clear induction of apoptosis, and specific cell cycle arrest, would warrant further investigation. Future studies could include exploring the compound's effects on specific kinase pathways, its potential to overcome drug resistance, and ultimately, its efficacy in preclinical in vivo cancer models.

References

  • D'Arcy, M. S. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease, 3(2), e256. Retrieved from [Link]

  • BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like. BMG Labtech. Retrieved from [Link]

  • Kozubek, A., & Darzynkiewicz, Z. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3685. Retrieved from [Link]

  • Enzo Life Sciences. (n.d.). Cytotoxicity Assays. Life Science Applications. Retrieved from [Link]

  • Merck. (n.d.). Apoptosis Assays. Life Science Research. Retrieved from [Link]

  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Biocompare: The Buyer's Guide for Life Scientists. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Flow Cytometry. Retrieved from [Link]

  • Cheung, H. H., & Chow, A. K. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. Retrieved from [Link]

  • UWCCC Flow Lab. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Retrieved from [Link]

  • JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. JoVE. Retrieved from [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. Retrieved from [Link]

  • Pillay, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4785. Retrieved from [Link]

  • Yang, X., et al. (2017). Synthesis and cytotoxic activity of novel tetrahydrobenzodifuran-imidazolium salt derivatives. Bioorganic & Medicinal Chemistry Letters, 27(10), 2154-2159. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6519. Retrieved from [Link]

  • ResearchGate. (2025). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. Retrieved from [Link]

  • Ari, F., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Cellular Biochemistry, 125(1), e30468. Retrieved from [Link]

  • Szymański, P., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. International Journal of Molecular Sciences, 19(12), 3993. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Efficacy Testing of Tetrahydro-dibenzofuran Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Tetrahydro-dibenzofuran Amines

The tetrahydro-dibenzofuran scaffold represents a privileged chemical structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The incorporation of an amine functional group introduces a key pharmacophore, opening avenues for interaction with a multitude of pharmacological targets. Preliminary research into specific analogs, such as tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, has indicated potential nootropic, anti-epileptic, and antidepressant effects, possibly through mechanisms involving M1 muscarinic agonism and modulation of sodium ion channels[1][2]. Other derivatives have been investigated for antimicrobial and anticancer properties[3]. Given this diverse potential, a systematic and robust in vitro experimental design is paramount for elucidating the efficacy and mechanism of action of novel tetrahydro-dibenzofuran amine compounds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a phased in vitro screening cascade. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility. We will explore experimental designs tailored to investigate the neuroprotective, anti-inflammatory, and monoaminergic modulatory activities of this promising class of molecules.

Part 1: Foundational Efficacy Assessment - Cytotoxicity and Cell Viability

Scientific Rationale: Before assessing the specific therapeutic efficacy of a compound, it is crucial to determine its inherent cytotoxicity. This foundational screen establishes the concentration range over which the compound can be safely evaluated without inducing significant cell death, which could confound the results of subsequent functional assays. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used to quantify cell viability by measuring the metabolic activity of living cells[4][5].

Key Experimental Models:

  • Neuronal Cell Lines: SH-SY5Y (human neuroblastoma), PC-12 (rat pheochromocytoma) - for neuroprotection studies.

  • Immune Cell Lines: RAW 264.7 (mouse macrophage) - for anti-inflammatory studies.

  • Standard Cell Lines: HEK293 (human embryonic kidney), CHO (Chinese hamster ovary) - often used for transfected receptor/transporter assays.

Protocol 1: XTT Cell Viability Assay

The XTT assay is often preferred over the MTT assay due to its streamlined workflow, as it forms a water-soluble formazan product, eliminating the need for a solubilization step[4][6].

Materials:

  • 96-well cell culture plates

  • Test tetrahydro-dibenzofuran amine compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Complete cell culture medium

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Electron-coupling reagent (e.g., phenazine methosulfate - PMS)

  • Microplate reader (absorbance at 450-500 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the tetrahydro-dibenzofuran amine compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the metabolically active cells to convert the XTT to its formazan product.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

ParameterDescription
CC50 The concentration of the compound that causes a 50% reduction in cell viability.
Concentration Range Select concentrations for subsequent efficacy assays that are well below the CC50 value to avoid confounding cytotoxic effects.

Part 2: Investigating Neuroprotective Efficacy

Scientific Rationale: Given the potential nootropic and anti-epileptic properties of some tetrahydro-dibenzofuran amines, assessing their neuroprotective capabilities is a logical next step. In vitro neuroprotection assays typically involve inducing neuronal cell death with a specific toxin and then evaluating the ability of the test compound to mitigate this toxicity[7].

Key Experimental Models:

  • SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, making it a suitable model for neurodegenerative disease research[7][8].

  • Primary Cortical Neurons: Provide a more physiologically relevant model but are more challenging to culture[7].

Neurotoxic Insults:

  • 6-hydroxydopamine (6-OHDA): Induces oxidative stress and is a common model for Parkinson's disease research[9].

  • Amyloid-β (Aβ) peptides: Used to model the neurotoxicity observed in Alzheimer's disease[10].

  • Glutamate: An excitatory neurotransmitter that can induce excitotoxicity.

Protocol 2: Neuroprotection Assay against 6-OHDA-Induced Toxicity in SH-SY5Y Cells

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • Test tetrahydro-dibenzofuran amine compound

  • 6-hydroxydopamine (6-OHDA)

  • Complete cell culture medium

  • XTT assay reagents (as described in Protocol 1)

Procedure:

  • Cell Culture: Seed and differentiate SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the tetrahydro-dibenzofuran amine compound for 1-2 hours.

  • Induction of Neurotoxicity: Add 6-OHDA to the wells to a final concentration known to induce significant (e.g., 50%) cell death. Include control wells with no 6-OHDA and wells with 6-OHDA and vehicle.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Assessment of Cell Viability: Perform the XTT assay as described in Protocol 1 to quantify cell viability.

Data Analysis: Calculate the percentage of neuroprotection for each compound concentration by comparing the viability of cells treated with the compound and 6-OHDA to those treated with 6-OHDA alone.

Workflow for Neuroprotection Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Readout seed Seed SH-SY5Y Cells differentiate Differentiate Cells seed->differentiate pretreat Pre-treat with Tetrahydro-dibenzofuran Amine differentiate->pretreat toxin Add 6-OHDA Toxin pretreat->toxin incubate Incubate 24h toxin->incubate xtt_assay Perform XTT Assay incubate->xtt_assay readout Measure Absorbance xtt_assay->readout

Caption: Workflow for the in vitro neuroprotection assay.

Part 3: Evaluation of Anti-Inflammatory Activity

Scientific Rationale: Chronic inflammation is implicated in a wide range of diseases. Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6)[11][12]. Assessing the ability of a compound to inhibit the production of these mediators is a standard method for evaluating its anti-inflammatory potential in vitro[13].

Key Experimental Model:

  • RAW 264.7 cells: A murine macrophage cell line that is widely used as a model for in vitro inflammation studies[11][12].

Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Materials:

  • RAW 264.7 cells in a 96-well plate

  • Test tetrahydro-dibenzofuran amine compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent System (for NO measurement)

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with non-toxic concentrations of the tetrahydro-dibenzofuran amine compound for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells with no LPS and wells with LPS and vehicle.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay: a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

Part 4: Probing Monoaminergic Targets

Scientific Rationale: The potential antidepressant effects of tetrahydro-dibenzofuran amines suggest possible interactions with monoamine systems, which include serotonin (5-HT), dopamine (DA), and norepinephrine (NE) pathways. These systems are regulated by G protein-coupled receptors (GPCRs) and transporters, which are major targets for antidepressant and nootropic drugs[14][15][16]. A comprehensive in vitro evaluation should therefore include assays to assess the compound's activity at these key targets.

Key Experimental Approaches:

  • Receptor Binding Assays: To determine the affinity of the compound for specific receptors.

  • Functional Receptor Assays: To determine if the compound acts as an agonist or antagonist at a receptor.

  • Transporter Uptake Assays: To assess the compound's ability to inhibit the reuptake of neurotransmitters.

Protocol 4: Dopamine D2 Receptor Functional Assay (cAMP Measurement)

Scientific Rationale: The dopamine D2 receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels[17]. This assay measures changes in cAMP to determine if a test compound acts as an agonist or antagonist at the D2 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor

  • Test tetrahydro-dibenzofuran amine compound

  • Dopamine (as a reference agonist)

  • Forskolin (to stimulate cAMP production)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Seeding: Plate the D2 receptor-expressing cells in a 96-well plate and allow them to adhere.

  • Compound Incubation:

    • Agonist Mode: Add serial dilutions of the test compound to the cells and incubate for a specified time.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a known concentration (e.g., EC80) of dopamine.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

Data Analysis:

  • Agonist Mode: Plot the cAMP response against the compound concentration to determine the EC50 (50% effective concentration).

  • Antagonist Mode: Plot the inhibition of the dopamine response against the compound concentration to determine the IC50 (50% inhibitory concentration).

Signaling Pathway for Dopamine D2 Receptor

G Ligand Dopamine or Agonist Receptor D2 Receptor (Gi/o-coupled GPCR) Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Leads to

Sources

Application Notes and Protocols for In Vivo Testing of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Dibenzofuran Derivative

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine is a heterocyclic amine with the chemical formula C₁₂H₁₃NO and CAS number 174187-07-6. The dibenzofuran core is a recurring motif in a variety of biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[1][2][3][4] The presence of the amine functional group on the dibenzofuran scaffold suggests a potential for interaction with a range of biological targets, including G-protein coupled receptors and ion channels, and may impart psychoactive properties.

Given the nascent stage of research on this specific molecule, a structured, tiered approach to in vivo testing is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct foundational safety assessments and subsequently explore potential therapeutic applications in relevant animal models. The protocols outlined herein are designed to ensure scientific rigor, ethical conduct, and the generation of robust, translatable data.

PART 1: Foundational Safety and Pharmacokinetic Profiling

Prior to any efficacy testing, a thorough understanding of the compound's safety profile and its behavior in a biological system is a non-negotiable prerequisite for advancing a novel chemical entity.[5][6][7][8] This initial phase of in vivo testing is crucial for establishing a safe dose range and understanding the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

Acute Oral Toxicity Assessment (OECD 423)

The acute toxic class method is a stepwise procedure that minimizes the number of animals required to estimate the acute oral toxicity of a substance.[9][10][11][12][13]

Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).

Animal Model: Nulliparous, non-pregnant female rats are the preferred model.[10]

Protocol:

  • Animal Acclimatization: Acclimate animals for at least five days to the laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard laboratory diet and water.[10]

  • Dose Selection: In the absence of prior data, a starting dose of 300 mg/kg is recommended.[11] If toxicity is not expected, a limit test of 2000 mg/kg can be performed.[11]

  • Dose Administration: Administer the compound orally via gavage. The volume should not exceed 1 mL/100g of body weight for aqueous solutions.[10]

  • Stepwise Procedure:

    • Step 1: Dose three female rats at the starting dose.

    • Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.

    • Subsequent Steps: The outcome of the first step determines the next course of action (e.g., testing at a lower or higher dose, or no further testing).

  • Endpoint: The primary endpoint is mortality. Clinical observations (changes in skin, fur, eyes, and behavior) are also recorded.

Parameter Specification Rationale
Animal Species Rat (preferably female)Widely used in toxicology studies with extensive historical data. Females are often more sensitive.
Starting Dose 300 mg/kg (default) or 2000 mg/kg (limit test)Balances the need to identify toxicity with animal welfare considerations.
Observation Period 14 daysAllows for the detection of delayed toxic effects.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To characterize the ADME profile of the compound and to establish a relationship between its concentration in the body and its pharmacological effect.

Animal Model: Mice or rats are suitable for initial PK/PD studies due to their small size and ease of handling.[14]

Protocol:

  • Dose Administration: Administer the compound via the intended clinical route (e.g., oral, intravenous).

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Bioanalysis: Analyze plasma samples to determine the concentration of the parent compound and any major metabolites.

  • PD Assessment: Concurrently with blood sampling, assess a relevant pharmacodynamic endpoint. This will depend on the hypothesized mechanism of action. For a novel compound, this could be a general measure of activity or a specific biomarker.

  • Data Analysis: Model the concentration-time data to determine key PK parameters (e.g., half-life, clearance, volume of distribution). Correlate these with the PD data.

PART 2: Hypothesis-Driven Efficacy Models

Based on the broad biological activities of dibenzofuran derivatives, several therapeutic avenues can be explored. The following sections outline relevant animal models for key potential applications. The choice of which model to pursue should be guided by any available in vitro data on the compound's activity.

Models for Neuroinflammatory and Demyelinating Diseases

The anti-inflammatory properties of some dibenzofurans suggest potential utility in diseases like multiple sclerosis (MS).[15]

EAE is the most widely used animal model for MS, mimicking many of the inflammatory and demyelinating features of the human disease.[16][17][18][19]

Objective: To evaluate the efficacy of this compound in reducing the clinical signs and pathology of EAE.

Animal Model: C57BL/6 mice or Lewis rats.

Protocol:

  • EAE Induction: Immunize animals with an emulsion of myelin oligodendrocyte glycoprotein (MOG)₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[18]

  • Treatment: Begin treatment with the test compound at the first sign of clinical disease or prophylactically.

  • Clinical Scoring: Monitor animals daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and score on a standardized scale.

  • Histopathology: At the end of the study, collect spinal cord and brain tissue for histological analysis of inflammation and demyelination.

This model is particularly useful for studying demyelination and remyelination in the absence of a strong inflammatory response.[18][20][21]

Objective: To assess the potential of the compound to protect against demyelination or promote remyelination.

Animal Model: C57BL/6 mice.

Protocol:

  • Demyelination Induction: Feed mice a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination.

  • Treatment: Administer the test compound concurrently with the cuprizone diet or during the recovery phase after cuprizone withdrawal.

  • Behavioral Testing: Assess motor performance and coordination.

  • Histopathology: Analyze brain tissue for the extent of demyelination and remyelination.

Workflow for Neuroinflammation/Demyelination Models

G cluster_0 EAE Model cluster_1 Cuprizone Model EAE_Induction EAE Induction (MOG + CFA + PTX) EAE_Treatment Compound Administration EAE_Induction->EAE_Treatment EAE_Scoring Clinical Scoring EAE_Treatment->EAE_Scoring EAE_Histo Histopathology EAE_Scoring->EAE_Histo Cup_Induction Cuprizone Diet Cup_Treatment Compound Administration Cup_Induction->Cup_Treatment Cup_Behavior Behavioral Testing Cup_Treatment->Cup_Behavior Cup_Histo Histopathology Cup_Behavior->Cup_Histo

Caption: Workflow for EAE and Cuprizone models.

Models for Assessing Psychoactive and CNS Effects

The amine moiety in the compound's structure suggests a potential for interaction with neurotransmitter systems, such as the serotonergic or dopaminergic systems.[22][23][24][25][26]

Objective: To determine if the compound acts as a serotonin receptor agonist or modulates serotonin levels.

Animal Model: Rats or mice.

Protocols:

  • Head-Twitch Response: A behavioral assay in mice that is characteristic of 5-HT₂A receptor activation.

  • Forced Swim Test: A model used to screen for antidepressant activity, which is often mediated by the serotonergic system.

  • Microdialysis: To directly measure serotonin levels in specific brain regions following compound administration.

Objective: To assess the compound's effects on the dopamine system, which is relevant for conditions like Parkinson's disease and for evaluating abuse potential.[27][28][29]

Animal Model: Rats or mice.

Protocols:

  • Rotational Behavior in 6-OHDA Lesioned Rats: A model of Parkinson's disease where unilateral dopamine depletion leads to rotational behavior in response to dopamine agonists.[30]

  • Conditioned Place Preference: A model to assess the rewarding and potential addictive properties of a compound.

  • Locomotor Activity: To measure stimulant or sedative effects.

Signaling Pathway Hypothesis for Psychoactive Effects

G Compound 6,7,8,9-Tetrahydro- dibenzofuran-4-ylamine Serotonin_R Serotonin Receptor Compound->Serotonin_R Agonism/Antagonism Dopamine_R Dopamine Receptor Compound->Dopamine_R Agonism/Antagonism Behavioral_Effects Behavioral Effects (e.g., antidepressant, anxiolytic) Serotonin_R->Behavioral_Effects Dopamine_R->Behavioral_Effects

Caption: Hypothesized signaling pathways for psychoactive effects.

Models for Anticancer Activity

Given that some dibenzofuran derivatives exhibit cytotoxic and anticancer properties, preliminary in vivo screening for such activity may be warranted.[4][31]

Objective: To evaluate the antitumor efficacy of the compound.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

Protocol:

  • Tumor Xenograft Implantation: Implant human cancer cell lines subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, begin treatment with the test compound.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: The primary endpoint is tumor growth inhibition. Body weight should also be monitored as an indicator of toxicity.

PART 3: Data Interpretation and Translational Considerations

The selection of an appropriate animal model is a critical decision in preclinical drug development.[32][33][34] It is important to recognize that no single animal model can perfectly replicate human disease.[14] Therefore, a careful and integrated analysis of data from multiple models is essential for making informed decisions about the potential of this compound as a therapeutic agent. The ultimate goal is to generate a comprehensive data package that supports the transition to clinical trials in humans.[35][36]

References

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Application Notes and Protocols for the Quantification of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine is a novel synthetic compound with potential therapeutic applications. As with any new chemical entity, understanding its pharmacokinetic and pharmacodynamic profile is paramount during drug development. A critical component of this is the accurate and precise quantification of the molecule in biological matrices such as plasma and urine. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for quantifying this compound.

These application notes are designed to be a practical resource, offering not just step-by-step protocols, but also the scientific rationale behind the methodological choices. The methods described herein are grounded in established principles of bioanalysis and are designed to meet the stringent requirements for regulatory submissions as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

Analyte Overview: this compound

This compound is a primary aromatic amine with a molecular weight of 187.24 g/mol .[6] Its chemical structure, consisting of a tetrahydro-dibenzofuran core with an amino group, suggests a moderate to high degree of lipophilicity. This characteristic is a key consideration in the development of appropriate sample preparation and chromatographic methods.

Chemical Structure:

  • IUPAC Name: 6,7,8,9-Tetrahydrodibenzofuran-4-amine

  • CAS Number: 174187-07-6[7]

  • Molecular Formula: C₁₂H₁₃NO[7]

  • Molecular Weight: 187.24 g/mol [6]

  • Predicted LogP: 3.48[7]

Metabolic Considerations

While specific metabolic pathways for this compound have not been extensively elucidated, studies on related dibenzofuran structures suggest that hydroxylation is a likely metabolic route.[7][8] Therefore, analytical methods should be developed with the potential for identifying and quantifying hydroxylated metabolites in mind.

Internal Standard Selection

The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for quantitative bioanalysis by mass spectrometry, as it corrects for variability in sample preparation and matrix effects. A deuterated analog of this compound (e.g., d4-6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine) would be the ideal IS. If a SIL-IS is not commercially available, the synthesis of one should be considered.[9] Alternatively, a structurally similar compound with comparable extraction and ionization properties that is not a potential metabolite can be used as an analog IS.

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample for analysis. The choice of technique depends on the analyte's properties, the biological matrix, and the desired level of sensitivity.

Workflow for Sample Preparation

SamplePrepWorkflow cluster_extraction Extraction Options BiologicalSample Biological Sample (Plasma, Urine) Thaw Thaw & Vortex BiologicalSample->Thaw SpikeIS Spike with Internal Standard Thaw->SpikeIS Extraction Extraction Method SpikeIS->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Hydrophobic Analyte SPE Solid-Phase Extraction (SPE) Extraction->SPE High Selectivity & Concentration PPT Protein Precipitation (PPT) Extraction->PPT Rapid Screening Evaporation Evaporation (if necessary) Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis LLE->Evaporation SPE->Evaporation PPT->Reconstitution

Caption: General workflow for biological sample preparation.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for extracting moderately lipophilic compounds like this compound from aqueous matrices like plasma.[10]

  • Rationale: The choice of an organic solvent immiscible with water allows for the partitioning of the analyte into the organic phase, leaving behind polar matrix components. The basic nature of the amino group allows for pH adjustment to ensure the analyte is in its neutral, more organic-soluble form.

  • Step-by-Step Protocol:

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 50 µL of 1 M sodium carbonate to basify the sample (pH > 10).

    • Add 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers higher selectivity and concentration factors compared to LLE and is amenable to automation.[1][6][11] A mixed-mode cation exchange polymer-based sorbent is recommended for this compound, leveraging both hydrophobic and ionic interactions.

  • Rationale: The mixed-mode sorbent allows for the retention of the analyte through hydrophobic interactions with the polymer backbone and ionic interactions with the cation exchange groups. This dual retention mechanism provides for a more rigorous wash step, resulting in a cleaner extract.

  • Step-by-Step Protocol:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Pre-treat 100 µL of plasma by adding 10 µL of the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: Protein Precipitation (PPT)

PPT is a rapid and simple method for removing the bulk of proteins from plasma samples.[3][4][12][13] It is often used for high-throughput screening but may result in less clean extracts compared to LLE or SPE.

  • Rationale: The addition of a cold organic solvent like acetonitrile disrupts the solvation of proteins, causing them to precipitate. The analyte and internal standard remain in the supernatant.

  • Step-by-Step Protocol:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

Analytical Quantification Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For initial method development and in situations where mass spectrometry is not available, HPLC-UV can be a viable option, particularly for the analysis of higher concentration samples.

  • Rationale: The aromatic nature of this compound suggests it will have a significant UV absorbance, allowing for its detection. A reversed-phase C18 column is a good starting point for separating this moderately lipophilic compound from potential interferences.

  • Step-by-Step Protocol:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 230 nm (to be optimized by UV scan).

Workflow for HPLC-UV Analysis

HPLCUvWorkflow PreparedSample Prepared Sample Autosampler Autosampler PreparedSample->Autosampler Column C18 Column Autosampler->Column HPLCPump HPLC Pump (Mobile Phase) HPLCPump->Column UVDetector UV Detector Column->UVDetector DataSystem Data Acquisition System UVDetector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of drugs in biological matrices.[14][15][16]

  • Rationale: The high selectivity of tandem mass spectrometry, with the monitoring of specific precursor-to-product ion transitions, minimizes the impact of matrix interferences and allows for low limits of quantification.

  • Step-by-Step Protocol:

    • LC System: UPLC or HPLC system.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Transitions: To be determined by direct infusion of the analyte and internal standard. A plausible transition for the analyte would be m/z 188.1 -> [fragment ion].

Workflow for LC-MS/MS Analysis

LCMSMSWorkflow PreparedSample Prepared Sample Autosampler Autosampler PreparedSample->Autosampler Column UPLC C18 Column Autosampler->Column LCPump LC Pump (Mobile Phase) LCPump->Column MassSpec Mass Spectrometer (ESI+) Column->MassSpec Q1 Quadrupole 1 (Precursor Ion Selection) MassSpec->Q1 DataSystem Data Acquisition System MRMData MRM Data DataSystem->MRMData Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Q3->DataSystem

Caption: Workflow for LC-MS/MS analysis.

Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines.[1][2][3][4][5][17]

Validation Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least six non-zero standards.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations.
Recovery Consistent and reproducible recovery of the analyte and IS.
Matrix Effect The matrix factor should be consistent across different sources of the biological matrix.
Stability Analyte stability should be demonstrated under various conditions: bench-top, freeze-thaw, and long-term storage.

Conclusion

The protocols outlined in this application note provide a robust framework for the quantification of this compound in biological samples. The choice of sample preparation and analytical technique will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available instrumentation. For regulatory submissions, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. All methods must be fully validated to ensure the generation of reliable and reproducible data, which is fundamental to the successful development of new therapeutic agents.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

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  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

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  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Bhardwaj, M., & Reddy, A. P. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry, 86(11), 5527-5533.
  • Saibu, Y., et al. (2021). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1.
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  • Rondelli, I., et al. (1993). Selective method for plasma quantitation of the stereoisomers of a new aminotetralin by high-performance liquid chromatography with electrochemical detection.
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  • Kamal, A. M., & Ghandour, M. A. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • Cherkashina, K. M., et al. (2019). Homogeneous Liquid-Liquid Microextraction Based on Primary Amine Phase Separation: A Novel Approach for Sample Pretreatment. Analytica Chimica Acta, 1074, 117-122.
  • Trier, X., et al. (2015). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry, 2015, 876345.
  • U.S. Environmental Protection Agency. R10 Data Validation and Review guidelines for Polychlorinated Dibenzo-p-Dioxin and Polychlorinated Dibenzofuran data (PCDD/PCDF) Using Method 1613B, and SW846 Method 8290A. [Link]

  • Al-Majedy, Y. K., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3334.
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  • Vessman, J., & Schill, G. (1981). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination.
  • Theobald, A., & Weidner, M. (2010). Interlaboratory Comparison of the Determination of Chlorinated Dibenzo-P-Dioxins and Dibenzofurans According to Regulatory Methods EN 1948 and EPA 1613b. Chemosphere, 80(3), 226-232.
  • Ceraulo, L., et al. (2018). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Communications in Mass Spectrometry, 32(19), 1667-1676.
  • Lhassani, M., et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 27(1), 232.
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  • U.S. Atomic Energy Commission. LIQUID-LIQUID EXTRACTION WITH HIGH-MOLECULAR-WEIGHT AMINES. [Link]

  • Agilent Technologies. Tetra- through Octa-chlorinated Dioxins and Furans Analysis in Water by Isotope Dilution GC/MS/MS. [Link]

  • Marena, G. D., et al. (2022). A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations. Critical Reviews in Analytical Chemistry, 52(3), 555-576.
  • Gilman, H., & Van Ess, P. R. (1939). Dibenzofuran. VII. Derivatives of Tetrahydrodibenzofuran. Journal of the American Chemical Society, 61(5), 1365-1372.
  • Australian Pesticides and Veterinary Medicines Authority. Guidance on analysis of polychlorinated dibenzodioxins and dibenzofurans in technical active constituents. [Link]

  • D'Atri, V., et al. (2019).
  • Nakagawa, H., et al. (2018). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences, 184, 01007.
  • Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • ResearchGate. Synthesis of deuterium‐labelled 2,5‐Bis(4‐amidinophenyl)furan, 2,5‐Bis[4‐(methoxyamidino)phenyl]furan, and 2,7‐diamidinocarbazole. [Link]

  • ResearchGate. Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. [Link]

  • Kim, J. H., et al. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. Foods, 10(3), 599.
  • ResearchGate. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. [Link]

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Application Note: Fluorescent Labeling of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Small molecules that modulate biological pathways are invaluable tools in drug discovery and chemical biology. Visualizing their subcellular distribution and target engagement in real-time provides critical insights into their mechanism of action. This application note presents a detailed guide for the fluorescent labeling of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine, a small molecule featuring a reactive primary amine. We describe a robust protocol utilizing amine-reactive N-hydroxysuccinimidyl (NHS) ester chemistry to covalently attach a fluorescent dye. The guide covers the rationale for fluorophore selection, a step-by-step labeling and purification protocol, and a methodology for applying the resulting fluorescent probe in live-cell imaging. This document is intended for researchers in cell biology, pharmacology, and drug development seeking to track small molecules within cellular environments.

Introduction: The Rationale for Small Molecule Tracking

Understanding the journey of a small molecule from the extracellular space to its intracellular target is fundamental to pharmacology and cell biology. Fluorescent labeling transforms a compound like this compound from an invisible modulator into a trackable probe.[][2] This visualization allows researchers to directly observe critical parameters such as cell permeability, subcellular localization, and potential off-target accumulation.[3]

The target molecule, this compound (MW: 187.24 g/mol ), possesses a primary amine group (-NH2), which serves as an ideal chemical handle for covalent modification.[4][5] We will leverage this group to attach a fluorescent reporter, enabling its detection by fluorescence microscopy. The strategies outlined here are broadly applicable to other small molecules containing primary amines.

Principle of Amine-Reactive Labeling

The most common and efficient method for labeling primary amines is through the use of N-hydroxysuccinimidyl (NHS) esters of fluorescent dyes.[6][7]

The Chemistry: The NHS ester reacts with the non-protonated primary amine of this compound to form a stable and covalent amide bond. The N-hydroxysuccinimide group is released as a byproduct.[8]

Causality of Reaction Conditions:

  • pH is Critical: The reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state (R-NH2) to react. This is favored at a slightly basic pH. However, at excessively high pH, the NHS ester itself is prone to hydrolysis, reducing the labeling efficiency.[8][9] Therefore, a reaction buffer with a pH between 8.3 and 8.5 provides the optimal balance for efficient conjugation while minimizing hydrolysis of the dye.[8][9]

  • Solvent Choice: Amine-reactive dyes are often first dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous buffer containing the target molecule.[8][10] This ensures the dye is fully solubilized and available for reaction.

cluster_conditions Reaction Conditions Molecule 6,7,8,9-Tetrahydro- dibenzofuran-4-ylamine (Contains -NH2) Conjugate Fluorescently Labeled Molecule (Stable Amide Bond) Molecule->Conjugate reacts with Dye Fluorophore-NHS Ester Dye->Conjugate Buffer Bicarbonate Buffer (pH 8.3-8.5) Solvent Anhydrous DMSO Byproduct N-hydroxysuccinimide

Caption: Reaction scheme for labeling a primary amine with an NHS-ester dye.

Fluorophore Selection for Cellular Imaging

The choice of fluorophore is as important as the labeling chemistry itself and depends entirely on the intended application and available equipment.[2] Key parameters to consider are summarized below. Small-molecule dyes are often brighter and more photostable than fluorescent proteins, making them excellent choices for demanding imaging applications.[11]

ParameterImportance in Cellular ImagingRecommended Dyes (Examples)
Wavelength (λ) Must match the excitation sources (lasers) and emission filters of the microscope. Longer wavelengths (red, far-red) often reduce cellular autofluorescence and phototoxicity.Blue: Alexa Fluor™ 350
Green: Alexa Fluor™ 488, CF®488A
Red: Alexa Fluor™ 594, CF®594
Brightness A function of molar extinction coefficient and quantum yield. Brighter dyes provide better signal-to-noise ratios, allowing for lower concentrations and shorter exposure times.High-performance dyes like the Alexa Fluor™ or CF® series are engineered for superior brightness.
Photostability Resistance to photobleaching during repeated exposure to excitation light. Crucial for time-lapse imaging of dynamic processes.Modern dyes (e.g., Alexa Fluor™ series) generally offer superior photostability compared to older dyes like FITC.
Cell Permeability The dye's structure can influence the overall permeability of the final conjugate. For intracellular targets, the probe must be able to cross the plasma membrane.This often requires empirical testing. Smaller, more hydrophobic dyes may aid permeability.
Size The dye should be small relative to the target molecule to minimize steric hindrance or alteration of the molecule's biological activity.Most organic fluorophores are suitable for labeling small molecules like the one in this protocol.[2]

Detailed Protocols

This section provides a comprehensive, step-by-step methodology for the labeling, purification, and cellular application of this compound.

Part A: Fluorescent Labeling and Purification

This protocol is based on a starting quantity of 1 mg of the target molecule and can be scaled accordingly.

Materials and Reagents:

  • This compound (MW: 187.24 g/mol )

  • Amine-reactive dye (e.g., Alexa Fluor™ 488 NHS Ester, MW: 643.41 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Tris-HCl or Glycine solution (1 M, pH ~7.4)

  • Methanol, Dichloromethane (HPLC or chromatography grade)

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Purification system: Preparative TLC or High-Performance Liquid Chromatography (HPLC)

Protocol Steps:

  • Prepare Stock Solutions:

    • Target Molecule: Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO. This yields a concentration of 10 mg/mL or approximately 53.4 mM.

    • Dye: Prepare a 10 mM stock solution of the amine-reactive dye in anhydrous DMSO. For Alexa Fluor™ 488 NHS Ester, this would be ~6.43 mg in 1 mL of DMSO. Note: NHS esters are moisture-sensitive; always use anhydrous DMSO and cap vials tightly.[10]

  • Labeling Reaction:

    • The goal is a 1:1 molar ratio of dye to the target molecule. A slight excess of the target molecule (e.g., 1.2 to 1.5 equivalents) is often used to ensure all the expensive dye is consumed. Here, we will use a 1:1.2 ratio of dye to the target molecule.

    • In a microcentrifuge tube, combine:

      • 50 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3)

      • 10 µL of the target molecule stock solution (~0.534 µmol)

      • 44.5 µL of the 10 mM dye stock solution (~0.445 µmol)

    • Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.

  • Monitor Reaction Progress (Optional):

    • Spot a small amount of the reaction mixture on a TLC plate alongside the starting materials (target molecule and dye).

    • Elute with an appropriate solvent system (e.g., 95:5 Dichloromethane:Methanol).

    • The formation of a new, fluorescent spot with a different retention factor (Rf) from the starting materials indicates a successful conjugation.

  • Purification of the Labeled Conjugate:

    • Unreacted dye can lead to high background fluorescence and must be removed.[12]

    • Method A: Preparative TLC: Streak the reaction mixture onto a preparative TLC plate and develop using the solvent system from step 3. Scrape the silica corresponding to the fluorescent product band and extract the compound with a suitable solvent like methanol.

    • Method B: HPLC: High-Performance Liquid Chromatography is the preferred method for achieving high purity. Use a reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA) to separate the labeled product from the unreacted starting materials. Collect the fraction corresponding to the product peak.

  • Verification and Storage:

    • After purification, evaporate the solvent under vacuum.

    • Confirm the identity of the product using mass spectrometry (expected mass = mass of target molecule + mass of dye - mass of NHS).

    • Dissolve the purified, dried conjugate in a known volume of DMSO to create a high-concentration stock solution (e.g., 1-10 mM).

    • Store the stock solution at -20°C, protected from light and moisture.

Part B: Application in Live-Cell Imaging

Materials and Reagents:

  • Cells of interest (e.g., HeLa, U2OS) plated on glass-bottom imaging dishes.

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Purified fluorescently labeled this compound stock solution in DMSO.

  • Fluorescence microscope with appropriate filter sets for the chosen dye.

A Plate cells on glass-bottom dish B Allow cells to adhere (overnight) A->B C Prepare working solution of labeled compound in media B->C D Replace old media with media containing probe C->D E Incubate (e.g., 30 min) at 37°C, 5% CO2 D->E F Wash cells 2-3x with pre-warmed PBS or media E->F G Add fresh imaging media F->G H Acquire images on fluorescence microscope G->H

Caption: General workflow for staining live cells with a fluorescent probe.

Protocol Steps:

  • Cell Preparation:

    • The day before imaging, plate your cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Staining Protocol:

    • Prepare a working solution of the fluorescent probe. Dilute the high-concentration DMSO stock into pre-warmed complete cell culture medium to the desired final concentration. It is critical to determine the optimal concentration empirically, starting with a range from 100 nM to 5 µM.

    • Aspirate the culture medium from the cells.

    • Add the medium containing the fluorescent probe to the cells.

    • Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the rate of uptake of the molecule and should be optimized.

  • Washing and Imaging:

    • To reduce background from unbound probe, aspirate the staining solution.

    • Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium.

    • Add fresh, pre-warmed imaging medium (a phenol red-free formulation is often preferred to reduce background fluorescence).

    • Immediately transfer the dish to the fluorescence microscope for image acquisition.

  • Image Acquisition:

    • Use the appropriate laser line and emission filter for the chosen fluorophore (e.g., 488 nm excitation and ~520/35 nm emission for Alexa Fluor™ 488).

    • Use the lowest possible laser power and shortest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.[13]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Labeling Incorrect pH of reaction buffer.Verify buffer pH is between 8.3-8.5.
Hydrolyzed NHS-ester dye due to moisture.Use fresh, anhydrous DMSO. Purchase new dye if necessary.
Inactive primary amine on the target molecule.Verify the structure and purity of the starting material.
High Background in Imaging Incomplete removal of unreacted dye.Improve purification method (e.g., optimize HPLC gradient).
Staining concentration is too high.Perform a concentration titration to find the optimal, lowest effective concentration.
Insufficient washing after staining.Increase the number and duration of wash steps.
No Cellular Uptake The labeled conjugate is not cell-permeable.The addition of the dye may have altered the physicochemical properties. This is a fundamental property of the probe.
Phototoxicity/Cell Death Laser power is too high or exposure is too long.Reduce laser power and exposure time. Use a more sensitive camera or a brighter dye.
Staining concentration is too high, causing toxicity.Reduce the probe concentration and/or incubation time.

Conclusion

This application note provides a comprehensive framework for the successful fluorescent labeling of this compound and its subsequent use in cellular imaging. By employing stable amine-reactive chemistry and selecting appropriate fluorophores, researchers can generate powerful probes to visualize the subcellular fate of small molecules. The protocols herein offer a validated starting point, and the principles discussed can be readily adapted for the labeling of other amine-containing molecules, thereby broadly enabling the study of molecular pharmacology in a cellular context.

References

  • van de Linde, S., Heilemann, M., & Sauer, M. (2012). Live-cell super-resolution imaging with synthetic fluorophores. Annual review of physical chemistry, 63, 519-40. [Link]

  • Creative Bioarray. (n.d.). Guides for Live Cell Imaging Dyes. [Link]

  • Frei, M. S., et al. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society, 140(50), 17345-17359. [Link]

  • Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. [Link]

  • Rockland Immunochemicals Inc. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. DigitalCommons@USU. [Link]

  • Lavis, L. (2016). Better Dyeing Through Chemistry & Small Molecule Fluorophores. Addgene Blog. [Link]

  • Valdman, E., et al. (2024). Fluorescent labeling strategies for molecular bioimaging. Frontiers in Chemistry, 12. [Link]

  • Smith, C. S., et al. (2011). Advances in fluorescence labeling strategies for dynamic cellular imaging. Annual review of biophysics, 40, 1-28. [Link]

  • Akkaya, B., et al. (2023). Unveiling cellular communications through rapid pan-membrane-protein labeling. Nature Communications, 14(1), 7481. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. [Link]

  • Vichem. (n.d.). Fluorescent labeling of small molecules. [Link]

  • Sutcliffe, B. (2022). Fluorescent Labelling and Light Sheet Microscopy. MRC Laboratory of Molecular Biology. [Link]

  • Teledyne Photometrics. (n.d.). Labeling Proteins For Single Molecule Imaging. [Link]

  • Jameson, D. M., & Mattheis, C. (2010). Fluorescent labeling and modification of proteins. Current protocols in protein science, Chapter 23, Unit23.1. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable intermediate. Our goal is to provide you with in-depth, field-proven insights to help you overcome common synthetic challenges and improve your reaction yields and product purity. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Overview of the Primary Synthetic Pathway

The most established and scalable route to this compound involves a two-step sequence starting from the 6,7,8,9-Tetrahydro-dibenzofuran scaffold. This pathway consists of:

  • Electrophilic Nitration: Introduction of a nitro group (-NO₂) at the C4 position of the dibenzofuran ring. This is a critical step where regioselectivity and reaction control are paramount.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the target primary amine (-NH₂).

This approach is favored due to the ready availability of nitrating agents and the high efficiency of nitro group reduction methods.

Synthetic_Pathway Start 6,7,8,9-Tetrahydro- dibenzofuran Intermediate 4-Nitro-6,7,8,9-tetrahydro- dibenzofuran Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄) Product 6,7,8,9-Tetrahydro- dibenzofuran-4-ylamine Intermediate->Product Step 2: Reduction (e.g., H₂, Pd/C)

Caption: Primary synthetic route to the target amine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Part 1: The Nitration Step (Formation of 4-Nitro-6,7,8,9-tetrahydro-dibenzofuran)

Q1: My nitration yield is consistently low. What are the most likely causes?

Answer: Low yields in this electrophilic aromatic substitution are typically traced back to three factors: reaction conditions, reagent quality, and work-up procedure.

  • Temperature Control is Critical: This reaction is highly exothermic. The nitronium ion (NO₂⁺) is a potent electrophile, and if the temperature rises uncontrollably (typically above 10 °C), you will favor side reactions and decomposition, leading to the formation of oxidized, tar-like byproducts.[1][2] Recommendation: Maintain a strict temperature range of 0-5 °C during the addition of the nitrating mixture and for the duration of the reaction.

  • Reagent Quality: The concentration of your nitric and sulfuric acids is paramount. Use fresh, concentrated (or fuming) acids to ensure the efficient generation of the nitronium ion. Water content from older or improperly stored acids will quench the nitronium ion and halt the reaction.

  • Inefficient Quenching/Work-up: The reaction must be carefully quenched by pouring the acidic mixture onto crushed ice. This dissipates heat and precipitates the nitro-product. If quenching is done too slowly or with insufficient ice, localized heating can degrade the product.

Q2: I'm observing a mixture of isomers in my crude product. How can I improve regioselectivity for the C4 position?

Answer: Achieving high regioselectivity is a known challenge. The substitution pattern is governed by the electronic effects of the dibenzofuran core. The oxygen of the furan ring is an ortho-, para-director. In this specific scaffold, the C4 position is electronically activated and sterically accessible, making it the kinetically favored product. However, the C2 position is also activated.

  • Controlling Kinetics: To favor the C4 isomer, run the reaction at the lowest practical temperature (e.g., 0 °C or slightly below). Higher temperatures can provide enough energy to overcome the activation barrier for the formation of other isomers.

  • Choice of Nitrating Agent: While mixed acid is standard, alternative nitrating systems can sometimes offer different selectivity. A milder agent like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) may provide better control, though it requires careful handling due to its instability.[2][3]

Q3: My reaction mixture turns dark brown or black, and I isolate a sticky tar instead of a clean product. What is causing this decomposition?

Answer: Tar formation is a classic sign of over-nitration or oxidation.[1] The electron-rich dibenzofuran ring system is highly susceptible to both.

  • Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess will aggressively drive the reaction towards di- and tri-nitrated products, which are often unstable and contribute to tarring.

  • Reaction Time: Do not let the reaction run for an extended period. Monitor the consumption of the starting material by TLC. Once the starting material is consumed, quench the reaction immediately to prevent product degradation.

  • Substrate Purity: Ensure your starting 6,7,8,9-Tetrahydro-dibenzofuran is pure. Impurities can act as catalysts for decomposition under the harsh acidic conditions.

Part 2: The Reduction Step (Formation of this compound)

Q4: The reduction of the nitro group is sluggish or incomplete. How can I ensure full conversion to the amine?

Answer: Incomplete reduction is a common issue that depends heavily on the chosen methodology.

  • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method.[4]

    • Catalyst Activity: Ensure your Palladium on Carbon (Pd/C) catalyst is fresh and active. A 10% w/w loading is standard. The catalyst can be poisoned by sulfur or halide impurities.

    • Hydrogen Pressure: While atmospheric pressure can work, applying moderate pressure (e.g., 50 psi) of H₂ gas will significantly increase the reaction rate.

    • Solvent Choice: Use a solvent that effectively dissolves the starting nitro compound, such as Ethanol, Methanol, or Ethyl Acetate.

  • Metal/Acid Reduction (SnCl₂, Fe/HCl, Zn/AcOH): These methods are robust alternatives.[4][5]

    • Stoichiometry: A significant excess of the metal reagent (e.g., 3-5 equivalents of SnCl₂·2H₂O) is required.

    • Activation: Ensure the surface of the metal (like Fe or Zn) is activated, which is usually achieved by the acidic medium.

    • Work-up: The work-up for these reactions is critical. After the reaction, the acidic mixture must be basified (e.g., with NaOH or Na₂CO₃) to a high pH (>10) to deprotonate the amine and precipitate metal hydroxides, allowing for extraction of the free amine.

Q5: My final amine product is initially a light color but darkens upon standing, even after purification. How can I improve its stability?

Answer: Aromatic amines, particularly anilines, are notoriously prone to air oxidation, which forms highly colored quinone-like impurities.

  • Inert Atmosphere: Handle and store the purified amine under an inert atmosphere (Nitrogen or Argon) whenever possible.

  • Storage: Store the product in a freezer, protected from light. For long-term storage, consider converting it to a more stable salt, such as the hydrochloride (HCl) salt, which can be easily reversed by treatment with a base.

  • Antioxidants: During work-up and purification, adding a small amount of a reducing agent like sodium sulfite or sodium thiosulfate to the aqueous layers can help prevent oxidation.

Q6: I'm having difficulty with the chromatographic purification of the final amine. It smears on the silica column. What can I do?

Answer: The basic nature of amines causes strong interaction with the acidic silica gel, leading to poor peak shape and difficult elution.

  • Basified Silica/Solvent: Deactivate the silica gel by pre-treating it with a base. You can either use a mobile phase containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in your eluent system) or prepare a slurry of the silica gel with such a solvent system before packing the column.

  • Alternative Stationary Phase: If smearing persists, consider using a different stationary phase, such as neutral or basic alumina, which is more compatible with basic compounds.

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., DCM or EtOAc), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer and re-extract your purified amine back into an organic solvent. This significantly reduces the load on the column.

Detailed Experimental Protocols

Protocol 1: Nitration of 6,7,8,9-Tetrahydrodibenzofuran
ParameterValue/ConditionRationale
Reactants 6,7,8,9-Tetrahydrodibenzofuran1.0 eq
Conc. H₂SO₄ (98%)~4.0 eq
Conc. HNO₃ (70%)1.1 eq
Solvent Acetic Anhydride (optional)Can improve solubility and control
Temperature 0-5 °CCritical for selectivity and preventing degradation
Reaction Time 30-60 min (TLC monitored)Avoids over-reaction and byproduct formation

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 6,7,8,9-Tetrahydrodibenzofuran (1.0 eq).

  • Cool the flask in an ice-salt bath to 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to chilled concentrated H₂SO₄ (4.0 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C for 30-60 minutes, monitoring the reaction progress by TLC (e.g., 20% EtOAc/Hexanes).

  • Once the starting material is consumed, carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • A precipitate (the nitro-product) should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. The material can be further purified by recrystallization (e.g., from Ethanol).

Protocol 2: Reduction via Catalytic Hydrogenation
ParameterValue/ConditionRationale
Reactants 4-Nitro-6,7,8,9-tetrahydro-dibenzofuran1.0 eq
Palladium on Carbon (10% Pd/C)5-10 mol %
Hydrogen Gas (H₂)1 atm to 50 psi
Solvent Ethanol or Ethyl AcetateGood solubility for substrate and product
Temperature Room TemperatureSufficient for the reaction
Reaction Time 2-12 hours (TLC monitored)Varies with pressure and catalyst activity

Step-by-Step Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the nitro-compound (1.0 eq) and the solvent (e.g., Ethanol).

  • Carefully add the Pd/C catalyst under a stream of inert gas (N₂ or Ar).

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle 3 times.

  • Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring or shaking.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be purified by the methods described in Q6.

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

For substrates sensitive to harsh nitrating conditions, a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, is a powerful alternative.[6][7][8] This route requires the synthesis of a 4-halo (typically bromo) substituted tetrahydrodibenzofuran precursor.

Alternative_Pathway Start 4-Bromo-6,7,8,9- Tetrahydrodibenzofuran Product 6,7,8,9-Tetrahydro- dibenzofuran-4-ylamine Start->Product Buchwald-Hartwig Amination (e.g., NH₃ source, Pd catalyst, ligand, base)

Caption: Buchwald-Hartwig amination as an alternative route.

  • Pros: Milder reaction conditions, high functional group tolerance.

  • Cons: Requires a pre-functionalized starting material, cost of palladium catalysts and ligands can be high.

References

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Egyptian Journal of Chemistry. [Link]

  • Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. (n.d.). SciSpace. [Link]

  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2022). Molecules. [Link]

  • Visible-Light-Promoted Synthesis of Dibenzofuran Derivatives. (2018). The Journal of Organic Chemistry. [Link]

  • Recent advances in the synthesis of dibenzofurans. (2024). Organic & Biomolecular Chemistry. [Link]

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Semantic Scholar. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). SUNY Oneonta. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]

  • SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. (2006). HETEROCYCLES. [Link]

  • Direct nitration of five membered heterocycles. (2005). Semantic Scholar. [Link]

  • Nitration. (n.d.). Wikipedia. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2016). Toxicological Sciences. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2013). ResearchGate. [Link]

  • Reduction of Nitro Groups. (2015). YouTube. [Link]

  • Optimization for synthesis of dibenzofuran. (2022). ResearchGate. [Link]

  • Syntheses of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines From 5-hydroxy-3-methyl-3H-benzofuran-2-one. (2005). Journal of Organic Chemistry. [Link]

  • Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. (1976). ResearchGate. [Link]

  • Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. (1997). Journal of Medicinal Chemistry. [Link]

  • 4a,5,9,10,11,12-Hexahydro-6H-benzo[a]cyclohepta[hi]benzofuran - Synthesis of Unnatural Galanthamine Analogs. (2003). Molecules. [Link]

  • Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. (2021). RSC Advances. [Link]

  • Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. (2021). Bioorganic & Medicinal Chemistry. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Tetrahydro-dibenzofuran Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydro-dibenzofuran amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the synthesis of this important chemical scaffold. As Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reactions effectively and confidently.

This guide is structured into two main sections, each focusing on a primary synthetic strategy for introducing the amine functionality onto the tetrahydro-dibenzofuran core:

  • Part 1: Buchwald-Hartwig Amination - A powerful cross-coupling method for the formation of C-N bonds.

  • Part 2: Reductive Amination - A versatile method for the synthesis of amines from carbonyl compounds.

Each section includes a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address specific experimental challenges.

Part 1: Buchwald-Hartwig Amination of Halo-tetrahydro-dibenzofurans

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1] This method is particularly useful for the arylation of amines, offering a broad substrate scope and functional group tolerance.[1]

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What are the typical starting materials for synthesizing tetrahydro-dibenzofuran amines via Buchwald-Hartwig amination?

A1: The most common approach involves the coupling of a halogenated tetrahydro-dibenzofuran (e.g., bromo- or iodo-tetrahydro-dibenzofuran) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: Which palladium catalyst and ligand combination is most effective?

A2: The choice of catalyst and ligand is crucial for a successful reaction. For electron-rich heterocyclic systems like tetrahydro-dibenzofuran, bulky and electron-rich phosphine ligands are generally preferred. These ligands help to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[2] A good starting point is to screen a few combinations.

Catalyst PrecursorLigandKey Characteristics
Pd₂(dba)₃XPhos, SPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands.[2]
Pd(OAc)₂BINAP, DPPFBidentate phosphine ligands, often effective for primary amines.[1]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is required to deprotonate the amine, forming the more nucleophilic amide which then participates in the catalytic cycle. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice and often leads to higher reaction rates. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher catalyst loadings or longer reaction times.[3]

Q4: What are the recommended solvents and reaction temperatures?

A4: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation. Toluene, dioxane, and THF are commonly used. The reaction temperature typically ranges from 80 to 120 °C. Optimization of the temperature is often required, with lower temperatures being preferable to minimize side reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Poor quality solvent or reagents. 5. Reaction temperature too low.1. Use a fresh batch of palladium precursor and ensure proper degassing of the solvent. Consider using a pre-catalyst. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). 3. Switch to a stronger base like NaOtBu. Ensure the base is fresh and handled under inert conditions. 4. Use anhydrous solvents and ensure all reagents are free of moisture. 5. Gradually increase the reaction temperature in 10 °C increments.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst decomposition. 2. Presence of water. 3. Reaction temperature too high.1. Increase ligand to palladium ratio to better stabilize the catalyst. 2. Ensure strictly anhydrous conditions. 3. Lower the reaction temperature and extend the reaction time.
Poor Reproducibility 1. Inconsistent quality of catalyst, ligand, or base. 2. Variable levels of oxygen or moisture in the reaction setup.1. Use reagents from a reliable supplier and from the same batch for a series of experiments. 2. Employ rigorous inert atmosphere techniques (e.g., glovebox or Schlenk line). Ensure proper degassing of the solvent.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the halo-tetrahydro-dibenzofuran (1.0 equiv), the amine (1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand Exchange HNR'R'' / Base Ar-Pd(II)-NHR'R''(L2) Ar-Pd(II)-NHR'R''(L2) Ligand Exchange->Ar-Pd(II)-NHR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NHR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Product Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Part 2: Reductive Amination of Tetrahydro-dibenzofuranones

Reductive amination is a versatile and powerful method for the synthesis of amines from aldehydes or ketones.[4] This two-step, one-pot process involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5]

Frequently Asked Questions (FAQs): Reductive Amination

Q1: What are the typical starting materials for synthesizing tetrahydro-dibenzofuran amines via reductive amination?

A1: This method typically starts with a tetrahydro-dibenzofuranone (a ketone). This ketone is reacted with a primary or secondary amine in the presence of a mild reducing agent.

Q2: Which reducing agents are suitable for this reaction?

A2: The key is to use a reducing agent that selectively reduces the iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and highly selective.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[4]

Reducing AgentKey Characteristics
Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild, selective for iminium ions, tolerates a wide range of functional groups.[6][7]
Sodium cyanoborohydride (NaBH₃CN)Effective, but toxic due to the potential release of cyanide.[4]

Q3: What is the optimal pH for the reaction?

A3: The formation of the imine intermediate is typically acid-catalyzed. A slightly acidic pH (around 5-6) is generally optimal. This can be achieved by adding a small amount of acetic acid. However, the exact pH should be optimized for the specific substrate.

Q4: What solvents are recommended for reductive amination?

A4: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃. For NaBH₃CN, methanol is often used. The choice of solvent can influence the reaction rate and yield.

Troubleshooting Guide: Reductive Amination
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unfavorable pH.1. Add a catalytic amount of acetic acid to promote imine formation. Consider pre-forming the imine by stirring the ketone and amine together for a period before adding the reducing agent. 2. Use a fresh bottle of the reducing agent, as they can be sensitive to moisture. 3. Adjust the pH of the reaction mixture.
Formation of Alcohol Byproduct 1. Reducing agent is too strong or not selective. 2. Reaction conditions favor ketone reduction.1. Switch to a more selective reducing agent like NaBH(OAc)₃. 2. Ensure the imine has sufficient time to form before adding the reducing agent if using a less selective one like NaBH₄.
Over-alkylation of Primary Amines 1. The product amine is more nucleophilic than the starting amine and reacts with the ketone.1. Use a larger excess of the primary amine. 2. Slowly add the ketone to the reaction mixture containing the amine and reducing agent.
Experimental Protocol: General Procedure for Reductive Amination
  • To a round-bottom flask, add the tetrahydro-dibenzofuranone (1.0 equiv) and the amine (1.1 equiv) in the chosen solvent (e.g., DCE).

  • If necessary, add a catalytic amount of acetic acid (e.g., 0.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone + Amine Ketone + Amine Imine/Iminium Ion Imine/Iminium Ion Ketone + Amine->Imine/Iminium Ion Acid Catalyst Reduction Reduction Imine/Iminium Ion->Reduction Reducing Agent (e.g., NaBH(OAc)3) Amine Product Amine Product Reduction->Amine Product

Caption: General workflow for reductive amination.

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final tetrahydro-dibenzofuran amine product. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Isomer Separation: If diastereomers are formed, they can often be separated by careful column chromatography or by using chiral HPLC.

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. Key signals to look for include the appearance of new signals corresponding to the amine substituent and shifts in the aromatic and aliphatic regions of the tetrahydro-dibenzofuran core.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.

This technical support guide provides a comprehensive overview and practical advice for the synthesis of tetrahydro-dibenzofuran amines. By understanding the underlying principles of these powerful synthetic methods and anticipating potential challenges, researchers can significantly improve their success rate and efficiently optimize their reaction conditions.

References

  • Bosiak, M. J., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]

  • García-Muñoz, M. J., Foubelo, F., & Yus, M. (2016). Stereoselective Synthesis of 2-(2-Aminoalkyl)- and 1,3-Disubstituted Tetrahydro-1H-pyrido[4,3-b]- Benzofuran and Indole Derivatives. The Journal of Organic Chemistry, 81(21), 10214–10226. [Link]

  • Dounay, A. B., & Hentemann, M. F. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C−H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(12), 2547–2550. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. [Link]

  • Gelin, A., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(19), 5993. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

Sources

Troubleshooting poor cell permeability of dibenzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dibenzofuran Derivatives

Welcome to the technical support center for researchers working with dibenzofuran derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with field-proven insights and actionable protocols to diagnose and overcome challenges related to the poor cell permeability of this important class of compounds. We understand that advancing your research depends on reliable experimental data, and this resource is structured to help you achieve just that.

Part 1: Understanding the Challenge - The Physicochemical Landscape of Dibenzofurans

Dibenzofuran is a heterocyclic organic compound with a core structure composed of two benzene rings fused to a central furan ring.[1][2] This scaffold is thermally stable, soluble in nonpolar organic solvents, and possesses a rigid, planar structure.[1][3] While this core provides an excellent foundation for developing potent biological activity, its inherent properties often lead to challenges in achieving optimal cell permeability.

The primary hurdle is the delicate balance between lipophilicity and aqueous solubility. Lipophilicity, the ability of a compound to dissolve in fats and nonpolar environments, is crucial for partitioning into and crossing the lipid bilayer of cell membranes.[4][5] However, excessive lipophilicity can lead to poor aqueous solubility, causing the compound to precipitate in assay buffers or become trapped within the membrane, ultimately resulting in low bioavailability.[5][6] Your dibenzofuran derivatives, particularly those with extensive aromatic substitutions, are prone to high lipophilicity (high LogP values), which is a common starting point for permeability issues.

Part 2: Troubleshooting Guide - Common Permeability Problems & Solutions

This section addresses specific issues you may encounter during your in vitro permeability assays in a direct question-and-answer format.

Question 1: My dibenzofuran derivative shows very low apparent permeability (Papp) in my Caco-2 / PAMPA assay. Where do I start troubleshooting?

Causality: A compound's journey across a cell monolayer involves dissolving in the aqueous donor compartment, partitioning into the lipid membrane, diffusing across it, and finally dissolving back into the aqueous acceptor compartment. A failure at any of these steps will result in a low measured Papp.

Diagnostic Workflow:

G start Low Papp Observed solubility Assess Aqueous Solubility in Assay Buffer start->solubility poor_sol Problem: Poor Solubility Solution: Use Co-solvents, Formulation Strategies solubility->poor_sol Is it < 100 µM? good_sol Good Solubility solubility->good_sol Is it ≥ 100 µM? pampa Run PAMPA Assay passive_perm Problem: Poor Passive Permeability (Low PAMPA Papp) Solution: Structural Modification (Reduce Polarity, H-bonds) pampa->passive_perm Is Papp low? good_pampa Good PAMPA Papp pampa->good_pampa Is Papp high? caco2 Run Bidirectional Caco-2 Assay efflux Problem: Active Efflux (Efflux Ratio > 2 in Caco-2) Solution: Run Assay with Efflux Pump Inhibitors caco2->efflux Is Efflux Ratio > 2? low_recovery Problem: Low Recovery Solution: Check for Binding, Metabolism, or Instability caco2->low_recovery Is Recovery < 70%? no_efflux Efflux Ratio < 2 caco2->no_efflux Is Efflux Ratio < 2? good_sol->pampa good_pampa->caco2

Caption: Troubleshooting workflow for low cell permeability.

Step-by-Step Solutions:

  • Verify Aqueous Solubility: Before any cell-based assay, determine the kinetic solubility of your compound in the assay buffer (e.g., HBSS, pH 7.4). Poor solubility can lead to artificially low permeability readings because the concentration of the dissolved, permeable species in the donor well is lower than assumed.[5][7]

    • Solution: If solubility is low (<100 µM), consider using a co-solvent like DMSO (typically ≤1%) or formulating the compound using solubilizers like Brij 35 or Tween 80.[8][9] However, be cautious, as high concentrations of surfactants can disrupt artificial or cellular membranes.[7][8]

  • Assess Passive Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[10] It isolates passive diffusion, making it an excellent tool to determine if the core structure of your molecule is the problem.

    • Solution: If permeability is low in the PAMPA assay, the issue lies with the molecule's intrinsic physicochemical properties. Strategies for improvement involve medicinal chemistry to reduce polarity, such as by masking hydrogen bond donors or reducing the polar surface area (PSA).[11]

  • Investigate Active Transport (Caco-2 Assay): If your compound shows good passive permeability in PAMPA but poor permeability in a Caco-2 assay, this strongly suggests involvement of active cellular processes, most commonly efflux pumps.[12][13]

    • Solution: Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). An ER greater than 2 indicates that the compound is a substrate for an efflux pump like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[14][15] See Question 2 for a detailed follow-up.

Question 2: My Caco-2 data shows a high efflux ratio (>2). How do I confirm which transporter is responsible and what are my options?

A high efflux ratio is a clear indicator that your compound is being actively pumped out of the Caco-2 cells, a common mechanism of drug resistance.[13][16] Identifying the specific pump is crucial for developing strategies to overcome this.

Causality: Caco-2 cells express several clinically relevant efflux transporters, including P-gp (encoded by the ABCB1 gene) and BCRP (encoded by the ABCG2 gene).[15] These pumps recognize a broad range of substrates, often lipophilic compounds, and use ATP to transport them out of the cell, thereby limiting intracellular accumulation and net transport across the monolayer.[17]

Experimental Confirmation:

To identify the responsible transporter, you will run the bidirectional Caco-2 assay in the presence of known, specific transporter inhibitors.

InhibitorTarget TransporterTypical ConcentrationExpected Outcome if Target
Verapamil P-glycoprotein (P-gp)50-100 µMEfflux ratio decreases towards 1
Fumitremorgin C BCRP10 µMEfflux ratio decreases towards 1
Elacridar P-gp and BCRP (Dual)1-5 µMEfflux ratio decreases towards 1

This data is for illustrative purposes. Always validate concentrations and protocols in your lab.

Solutions & Strategies:

  • Short-Term (Assay Level): Include a specific inhibitor in your subsequent in vitro assays to better understand the compound's downstream biological effects without the confounding factor of efflux.

  • Long-Term (Medicinal Chemistry): This is the more robust solution. Modify the compound's structure to reduce its recognition by efflux pumps. This is a complex challenge, but strategies include:

    • Reducing Lipophilicity: While seemingly counterintuitive to improving permeability, slightly reducing LogP can sometimes decrease substrate recognition.[5]

    • Adding Hydrogen Bond Donors/Acceptors: Carefully introducing specific polar groups can disrupt the key interactions required for transporter binding.[11]

    • Slight Conformational Changes: Minor structural modifications that alter the compound's 3D shape can be enough to evade the transporter's binding pocket.

Question 3: The percent recovery of my compound in the Caco-2 assay is low (<70%). What does this indicate?

Low recovery is a critical flag that requires investigation, as it suggests your compound is "disappearing" during the assay for reasons other than transport.[14] The calculation for recovery considers the amount of compound remaining in the donor well and the amount that has appeared in the receiver well relative to the initial amount.[15]

Causality & Troubleshooting:

  • Poor Solubility/Precipitation: The compound may be precipitating out of solution in the donor or receiver compartments during the incubation.

    • Check: Visually inspect the wells for precipitate. Re-run the assay at a lower concentration, well below the measured kinetic solubility limit.

  • Non-Specific Binding: Highly lipophilic compounds can stick to the plastic walls of the assay plate.

    • Check: Use low-binding plates. You can also perform a control experiment by incubating the compound in the assay plate without cells and measuring the amount recovered from the solution.

  • Cellular Metabolism: Caco-2 cells have some metabolic activity (e.g., CYP3A4). Your compound might be being metabolized into a different chemical entity that is not being detected by your analytical method (e.g., LC-MS/MS).

    • Check: Analyze the cell lysate at the end of the experiment to see if you can detect known or predicted metabolites.

  • Intracellular Accumulation: The compound may be entering the cells but not exiting, effectively becoming trapped within the Caco-2 monolayer.

    • Check: After the transport experiment, lyse the cells on the membrane and analyze the lysate for the parent compound.

G caco2_setup Caco-2 Bidirectional Assay Setup Apical (Donor) Chamber: Compound Added Basolateral (Receiver) Chamber: Buffer Caco-2 Monolayer on Semi-permeable Membrane transport_paths transport_paths caco2_setup:f1->transport_paths:f1 Measures Passive + Active Influx caco2_setup:f2->transport_paths:f2 Measures Active Efflux analysis analysis transport_paths->analysis Quantify Transport

Caption: Overview of a bidirectional Caco-2 permeability assay.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the ideal physicochemical properties for a dibenzofuran derivative to have good permeability?

A: While there are no absolute rules, Lipinski's "Rule of Five" provides a useful guideline for oral bioavailability, which is heavily influenced by permeability.[18] Aim for:

ParameterGuideline (Lipinski's Rule of Five)
Molecular Weight (MW) < 500 Da
LogP (Lipophilicity)< 5 (often optimal between 1-3)[5]
Hydrogen Bond Donors < 5
Hydrogen Bond Acceptors < 10

Note: These are guidelines, not rigid laws. Many successful drugs are "beyond the rule of five," but these properties are a good starting point for optimization.

Q: When should I use a PAMPA assay versus a Caco-2 assay?

A: They answer different questions and are best used in sequence.

FeaturePAMPA AssayCaco-2 Assay
System Artificial lipid membraneLive intestinal epithelial cells
Measures Passive diffusion onlyPassive diffusion + Active transport (influx/efflux)
Throughput HighMedium
Cost LowHigh
Best Use Early screening for intrinsic permeabilityLater stage validation, investigating efflux

Start with the cheaper, higher-throughput PAMPA assay to assess passive permeability. If a compound passes, advance it to the more biologically complex Caco-2 assay to check for active transport mechanisms.[12]

Q: What are some formulation strategies to improve the apparent permeability of my compounds for in vivo studies?

A: If medicinal chemistry approaches are not feasible, formulation can significantly enhance bioavailability.[19][20] Strategies include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils and surfactants that spontaneously form fine emulsions in the GI tract, keeping the drug in solution.[18][21]

  • Amorphous Solid Dispersions: Converting a crystalline, poorly soluble drug into an amorphous form (e.g., by spray drying with a polymer) can dramatically increase its dissolution rate and apparent solubility.[18]

  • Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate the lipophilic drug molecule, increasing its aqueous solubility.[22]

Part 4: Experimental Protocols

Protocol 1: PAMPA Assay for Poorly Soluble Compounds

Objective: To determine the passive permeability (Pe) of a dibenzofuran derivative, optimized for compounds with low aqueous solubility.

Materials:

  • MultiScreen PAMPA plate (96-well)[10]

  • Lecithin in dodecane (e.g., 1% w/v)[10]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Co-solvent (e.g., DMSO)

  • Test compound and control compounds (high/low permeability)

  • UV-compatible 96-well plates

  • Plate reader or LC-MS/MS

Procedure:

  • Prepare Donor Solutions: Prepare a 10 mM stock of your test compound in 100% DMSO. Dilute this stock into PBS to achieve the final desired concentration (e.g., 200 µM) with a final DMSO concentration of 2%. Self-Validation: Run a solubility test at this concentration to ensure no precipitation.

  • Prepare Lipid Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate filter membrane. Allow it to impregnate for 5 minutes.[10]

  • Prepare Acceptor Plate: Add 300 µL of PBS (containing the same final % of DMSO as the donor solution) to each well of the acceptor plate.

  • Start Assay: Add 150 µL of your donor solution to each well of the donor plate. Carefully place the donor plate onto the acceptor plate.[10]

  • Incubation: Incubate the assembled plate at room temperature for 4-16 hours in a sealed container with a wet paper towel to prevent evaporation.[10]

  • Analysis: After incubation, carefully separate the plates. Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[8] LC-MS/MS is preferred for its sensitivity and selectivity, especially when using solubilizing agents that interfere with UV detection.[8]

  • Calculation: Calculate the permeability coefficient (Pe) using the established equations, which account for mass balance and incubation time.

Protocol 2: Bidirectional Caco-2 Assay for Efflux Determination

Objective: To determine the apparent permeability (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and calculate the efflux ratio (ER).

Materials:

  • Caco-2 cells seeded on 24-well Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 (and pH 6.5 for apical side if needed)

  • Test compound and control compounds (e.g., Warfarin for high permeability, Talinolol for P-gp substrate)[23]

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for full differentiation and monolayer formation.

  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use inserts with TEER values within the lab's validated range. Alternatively, perform a Lucifer Yellow rejection test.[15]

  • Prepare Dosing Solutions: Prepare a solution of your test compound (e.g., 10 µM) in HBSS buffer.

  • A-to-B Permeability:

    • Wash the monolayers with warm HBSS.

    • Add the dosing solution to the apical (top) chamber and fresh HBSS to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.[12]

    • At the end of the incubation, take samples from both chambers for LC-MS/MS analysis.

  • B-to-A Permeability:

    • In a separate set of wells, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate and sample in the same manner as the A-to-B direction.

  • Analysis & Calculation:

    • Quantify the compound concentration in all samples using a validated LC-MS/MS method.

    • Calculate Papp for each direction using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.[14][23]

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B) .[14] An ER ≥ 2 suggests active efflux.[24]

References

  • Shaji, J. & Patole, V. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. Available at: [Link]

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  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Semantic Scholar. Available at: [Link]

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  • Lin, Y., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Medicinal Research Reviews. Available at: [Link]

  • Kelly, C. N., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. Available at: [Link]

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  • P, Surat. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available at: [Link]

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  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. Available at: [Link]

  • Miller, J. M., et al. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal. Available at: [Link]

  • Zhang, X., et al. (2020). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery. Available at: [Link]

  • Bhal, S. K., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available at: [Link]

  • Daress, L., et al. (2019). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules. Available at: [Link]

  • Liu, H., et al. (2003). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. Pharmaceutical Research. Available at: [Link]

  • Jędrzejewska, B., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Scientific Reports. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. Available at: [Link]

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  • Millipore Corporation. (2005). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore. Available at: [Link]

  • Liu, H., et al. (2003). In Vitro Permeability of Poorly Aqueous Soluble Compounds Using Different Solubilizers in the PAMPA Assay with Liquid Chromatography/Mass Spectrometry Detection. ResearchGate. Available at: [Link]

  • Gao, Y., et al. (2012). Partial physicochemical properties and relative stability of polyhydroxylated dibenzofurans: theoretical and experimental study. Journal of Molecular Graphics & Modelling. Available at: [Link]

  • National Center for Biotechnology Information. Dibenzofuran. PubChem Compound Summary for CID 568. Available at: [Link]

  • Biedermann, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Analytical Chemistry. Available at: [Link]

  • Wambaugh, J. (2018). Using Caco-2 Permeability to Estimate Oral Bioavailability for Environmental Chemicals. National Toxicology Program. Available at: [Link]

  • Volpe, D. A. (2021). Method Suitability of Caco-2 Cell Models for Drug Permeability Classification. M-CERSI. Available at: [Link]

  • Vargiu, A. V., et al. (2017). Analysis of Orthogonal Efflux and Permeation Properties of Compounds Leads to the Discovery of New Efflux Pump Inhibitors. ACS Infectious Diseases. Available at: [Link]

  • De-Dios-Caballero, J., et al. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLOS Pathogens. Available at: [Link]

  • Chen, Y., et al. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Molecules. Available at: [Link]

  • Al-Dhaheri, J. & Al-Ahmad, A. (2015). Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. Current Pharmaceutical Design. Available at: [Link]

  • Sharma, A., et al. (2022). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Bahrani, R., et al. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Antibiotics. Available at: [Link]

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Enhancing the stability of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine in culture media

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center guide provides in-depth troubleshooting strategies and frequently asked questions to enhance the stability of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine in culture media. As Senior Application Scientists, our goal is to empower you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.

Section 1: Understanding the Molecule and the Challenge

This compound (CAS No. 174187-07-6) is a small molecule with a primary aromatic amine functional group attached to a tetrahydrodibenzofuran core.[1][2] The primary amine is a critical feature, making the molecule susceptible to various degradation pathways within the complex, aqueous environment of cell culture media.

The challenge researchers face is that instability can lead to a significant loss of the active compound, resulting in diminished or inconsistent biological effects and compromising experimental reproducibility. This guide will deconstruct the primary causes of this instability and provide actionable solutions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the loss of activity of this compound in my cell culture experiments?

A1: The loss of activity is most frequently attributed to the chemical degradation of the molecule. The two primary culprits are:

  • Oxidative Degradation: The primary amine group is highly susceptible to oxidation.[3][4] This process can be accelerated by dissolved oxygen, trace metal ions (e.g., Fe²⁺, Cu²⁺) present in basal media, and light exposure.[5][6]

  • pH-Mediated Instability: The pH of the culture medium, typically ranging from 7.2 to 7.4, can influence the molecule's stability.[7] Deviations outside this optimal range, which can occur due to cellular metabolism or improper CO₂ buffering, can accelerate degradation.[7]

Q2: I noticed a slight yellowing of my media after adding the compound. What does this indicate?

A2: A color change, such as yellowing or browning, is often a visual indicator of oxidative degradation. Oxidation of aromatic amines can lead to the formation of colored polymeric products. If you observe this, it is a strong sign that the compound is unstable under your current experimental conditions.

Q3: How should I prepare and store the stock solution of this compound?

A3: Proper preparation and storage are critical first steps.

  • Solvent: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your culture medium (typically ≤0.1% v/v).

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] Protect the vials from light by using amber vials or wrapping them in foil.[8] Amines are also sensitive to moisture, so ensure containers are tightly sealed.[9][10]

Q4: Can components of the culture medium itself react with my compound?

A4: Yes. Standard culture media are complex mixtures. Components like L-glutamine can degrade over time, releasing ammonia, which can alter pH and affect cell health.[11] More directly, some media components can promote degradation. For instance, iron, often present as ferric ammonium citrate in media formulations, can catalyze oxidative reactions.[6] Furthermore, reactive amino acids like cysteine can also influence the redox environment of the media.[6]

Section 3: In-Depth Troubleshooting Guide

This section addresses specific problems with detailed explanations of the underlying science and step-by-step protocols for resolution.

Problem: Rapid and Significant Loss of Biological Effect

If you observe that the compound's expected biological effect diminishes rapidly over the course of your experiment (e.g., within hours), this strongly suggests chemical degradation.

Mechanism: The primary amine group can undergo oxidation through a free-radical mechanism.[4] This process is often initiated by reactive oxygen species (ROS) that can be generated spontaneously in culture media or catalyzed by metal ions engaging in Fenton-type reactions.[5][12]

Solutions:

  • Supplement with Antioxidants: The most direct way to combat oxidation is to supplement the culture medium with antioxidants. These molecules can scavenge free radicals or chelate catalytic metal ions.[13][14]

  • Use High-Purity Media: Whenever possible, use freshly prepared or high-purity media to minimize the concentration of oxidized components and metal contaminants.

  • Minimize Headspace: When preparing media or plates, minimize the air-to-liquid ratio in the container to reduce the amount of available oxygen.

Table 1: Common Antioxidants for Cell Culture Media

AntioxidantRecommended Starting ConcentrationMechanism of ActionNotes & Cautions
N-Acetyl-L-cysteine (NAC) 1 - 5 mMActs as a precursor to glutathione, a major intracellular antioxidant, and directly scavenges ROS.[13]Can influence cellular redox signaling pathways.
Ascorbic Acid (Vitamin C) 50 - 200 µMA potent water-soluble antioxidant that directly scavenges ROS.Can act as a pro-oxidant in the presence of high metal ion concentrations. Use with caution.
α-Tocopherol (Vitamin E) 1 - 10 µMA lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[15]Requires a carrier like serum or lipid supplements for solubility in aqueous media.
Sodium Pyruvate 1 - 10 mMScavenges hydrogen peroxide and can help stabilize media.[16]Already a component of many media formulations; check your medium's composition before adding more.

Mechanism: Cell culture media are typically buffered with a sodium bicarbonate system, which requires a controlled CO₂ atmosphere to maintain a stable pH.[7] Fluctuations in CO₂, such as those from frequent incubator door openings, can cause the pH to rise, potentially accelerating the degradation of pH-sensitive compounds. Aromatic amines can be particularly unstable in acidic conditions as well.[17]

Solutions:

  • Verify Media pH: Before use, and after the addition of your compound, measure the pH of the culture medium to ensure it is within the optimal range (typically 7.2-7.4).

  • Use HEPES Buffer: For experiments highly sensitive to pH fluctuations, consider using media supplemented with or solely buffered by HEPES (10-25 mM). HEPES provides more robust pH stability independent of CO₂ levels.

  • Limit Incubator Access: Minimize the frequency and duration of incubator door openings to maintain a stable CO₂ and temperature environment.[7]

Section 4: Prophylactic Protocols & Workflows

Adopting standardized workflows can prevent stability issues before they arise.

Protocol 1: Stability Assessment of this compound in Culture Medium

This protocol allows you to quantify the stability of your compound under your specific experimental conditions.

Objective: To determine the degradation rate of the compound in your chosen culture medium over a typical experimental timeframe.

Materials:

  • This compound

  • Your complete cell culture medium (with serum, supplements, etc.)

  • Sterile microcentrifuge tubes or a 24-well plate

  • Incubator set to standard culture conditions (e.g., 37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare your complete culture medium.

  • Spike the medium with the compound to your final experimental concentration.

  • Immediately after mixing, take a sample for the "Time 0" measurement (T=0).

  • Aliquot the remaining medium into sterile tubes or wells and place them in the incubator.

  • At subsequent time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove an aliquot.

  • Store all samples at -80°C until analysis.

  • Analyze all samples by HPLC to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the concentration of the compound versus time. Calculate the half-life (t½) in the medium. A significant decrease (>15-20%) over your experimental window indicates a stability issue.

This experiment should be repeated with potential stabilizers (e.g., an antioxidant from Table 1) to validate their effectiveness.

Protocol 2: Best Practices for Dosing Cells
  • Prepare Fresh: Add the compound to the medium immediately before it is applied to the cells. Do not use pre-spiked media that has been stored for an extended period.

  • Control for Vehicle: Always include a vehicle control (e.g., medium with 0.1% DMSO) in your experiments.

  • Consider Media Changes: For long-term experiments (> 48 hours), consider replacing the medium with freshly spiked compound every 24-48 hours to maintain a more consistent concentration.

Section 5: Visual Guides & Workflows

Visual aids can simplify complex decision-making and experimental processes.

This diagram provides a logical decision tree for diagnosing and solving stability problems.

start Experiment Shows Reduced/Inconsistent Activity check_precip Is there visible precipitation or color change in the media? start->check_precip precip_yes Yes check_precip->precip_yes Yes precip_no No check_precip->precip_no No solubility_issue Potential Solubility Issue. - Lower the concentration. - Optimize stock solvent/conc. - Filter sterilize after dilution. precip_yes->solubility_issue degradation_issue Likely Chemical Degradation. Proceed to Stability Assay. precip_no->degradation_issue run_stability_assay Run HPLC Stability Assay (Protocol 1) degradation_issue->run_stability_assay assay_stable Compound Stable? run_stability_assay->assay_stable stable_yes Yes assay_stable->stable_yes Yes stable_no No assay_stable->stable_no No other_issues Problem is likely biological. - Check cell health. - Verify target expression. - Assess cell permeability. stable_yes->other_issues stabilize Implement Stabilization Strategy: 1. Add Antioxidants (Table 1). 2. Use HEPES-buffered media. 3. Re-run stability assay. stable_no->stabilize

Caption: Troubleshooting decision tree for stability issues.

This diagram illustrates a simplified, hypothetical pathway for the oxidation of the amine group.

cluster_catalysts Catalysts in Media compound 6,7,8,9-Tetrahydro- dibenzofuran-4-ylamine (Active Compound) radical Amine Radical Intermediate compound->radical H• abstraction imine Imine Intermediate radical->imine Oxidation products Further Oxidized/ Polymerized Products (Inactive) imine->products Hydrolysis/ Further Reactions O2 O₂ Metals Fe²⁺/Fe³⁺, Cu²⁺ ROS ROS

Caption: Simplified oxidative degradation pathway.

References

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770–1777.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Cai, M., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 44(3), 1051-1057.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Al-Absi, R. S., et al. (2022). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Sustainability, 14(17), 10311.
  • Saibu, Y., et al. (2021). Aerobic bacterial transformation and biodegradation of dioxins: a review. Reviews in Environmental Science and Bio/Technology, 20(3), 645-673.
  • Osei, H., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-15.
  • Gama-de-Souza, L. N., et al. (2019). Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. Biotechnology and Bioengineering, 116(8), 1937-1947.
  • Cai, M., et al. (2009). New Metabolites in Dibenzofuran Cometabolic Degradation by a Biphenyl-Cultivated Pseudomonas putida Strain B6-2. Environmental Science & Technology, 44(3), 1051-1057.
  • Sharifi-Rad, M., et al. (2016).
  • Richardson, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 26-30.
  • Ouellette, A. J. A., & McLeish, R. (1997). Dibenzofuran Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. International Journal of Greenhouse Gas Control, 17, 366-375.
  • Cui, W., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology, 97(11), 3046-3054.
  • Liu, H., et al. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture. Energy Procedia, 63, 1546–1557.
  • He, S., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 479-487.
  • Ji, Q. C., et al. (2011).
  • Poprac, P., et al. (2017). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 22(10), 1634.
  • Halliwell, B. (2003). Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls.
  • Le, M., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress, 31(4), 1036-1044.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Gendron, D., et al. (2022). An Updated Overview on the Role of Small Molecules and Natural Compounds in the “Young Science” of Rejuvenation. International Journal of Molecular Sciences, 23(24), 15814.
  • Choveaux, D., et al. (2019). Cell culture media impact on drug product solution stability. Biotechnology Progress, 35(6), e2871.
  • Hejtmánková, A., et al. (2011). Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. In Vitro Cellular & Developmental Biology - Animal, 47(3), 203-209.
  • Reinisch, D., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceutics, 15(1), 269.
  • Eide, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16047-16060.
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  • Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 20(9), 2118.
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  • Van De Velde, A., et al. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 37(12), 2108-2120.
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Technical Support Center: Optimizing Dosage and Administration Routes for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your resource for navigating the critical aspects of in vivo study design. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into optimizing dosage and selecting the most appropriate administration routes for their experimental compounds. Our goal is to empower you with the knowledge to design robust, reproducible, and ethically sound preclinical studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the bedrock of successful in vivo research.

Q1: How do I determine the starting dose for my in vivo study?

A: Selecting an appropriate starting dose is a critical step that balances potential efficacy with animal welfare. A multi-faceted approach is recommended:

  • Literature Review: Begin by thoroughly reviewing scientific literature for studies on similar compounds or mechanisms of action. This can provide a valuable starting point for a dose range.

  • In Vitro Data: Utilize your in vitro data, such as IC50 or EC50 values, as a preliminary guide. However, direct extrapolation to an in vivo system is not advisable due to differences in metabolism and bioavailability.

  • Dose Escalation Studies: If there is no existing data, a pilot dose-range finding study is essential. This involves starting with a low dose and escalating it in different animal groups to identify the maximum tolerated dose (MTD) and the dose range that shows a therapeutic effect.

  • Allometric Scaling: If you have data from another species, you can use allometric scaling, which accounts for differences in body surface area and metabolic rates, to estimate a starting dose.

Q2: What is a dose-response relationship and why is it crucial?

A: A dose-response relationship describes the magnitude of the response of an organism to different doses of a stimulus, such as a drug. Establishing this relationship is fundamental for several reasons:

  • Evidence of Causality: A clear dose-response relationship, often represented by a sigmoidal curve, provides strong evidence that the observed effect is indeed caused by the administered compound.

  • Determining Potency and Efficacy: The dose-response curve allows you to determine key pharmacological parameters like the ED50 (the dose that produces 50% of the maximal effect), potency (the concentration at which a drug elicits its effect), and maximal efficacy (the greatest attainable response).

  • Therapeutic Window: It helps in identifying the therapeutic window, which is the range between the minimum effective dose (MED) and the maximum tolerated dose (MTD). Operating within this window is crucial for achieving therapeutic benefits without unacceptable toxicity.

Q3: What are the key factors to consider when selecting an administration route?

A: The choice of administration route is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. Key factors to consider include:

  • Physicochemical Properties of the Compound: Factors like solubility, stability, pH, and irritancy are critical. For example, poorly water-soluble drugs may be challenging to administer intravenously.

  • Target Site of Action: The route should align with whether you need a local or systemic effect. Parenteral routes (outside the digestive tract) typically offer higher bioavailability by avoiding the first-pass metabolism in the liver that occurs with oral administration.

  • Desired Onset and Duration of Action: Intravenous (IV) administration provides the most rapid onset, while subcutaneous (SC) or oral (PO) routes result in slower absorption and a longer duration of action.

  • Pharmacokinetic (PK) Profile: The chosen route significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Animal Welfare: The chosen method should minimize pain and distress. The volume, frequency, and substance characteristics must be considered in line with ethical guidelines.

Q4: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD)?

A: Pharmacokinetics (PK) and pharmacodynamics (PD) are two distinct but interconnected fields of pharmacology that are essential for understanding a drug's behavior in the body.

  • Pharmacokinetics (PK): Often described as what the body does to the drug, PK studies the movement of a drug into, through, and out of the body. It encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). PK studies are crucial for determining dosing schedules and routes of administration.

  • Pharmacodynamics (PD): Often described as what the drug does to the body, PD investigates the biochemical and physiological effects of a drug and its mechanism of action. PD studies help to determine if a drug is hitting its intended target and producing the desired therapeutic effect.

The interplay between PK and PD, often referred to as the PK/PD relationship, is critical for optimizing dosing regimens to achieve the desired therapeutic outcome.

Q5: What is the Maximum Tolerated Dose (MTD) and why is it determined?

A: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to a test animal without causing unacceptable side effects or overt toxicity over a specified period. Determining the MTD is a crucial step in preclinical safety and toxicology studies for several reasons:

  • Safety Assessment: It helps to define the safety profile of a new compound and sets the upper limit for doses to be used in subsequent efficacy studies.

  • Informing Clinical Trials: MTD studies in animals are essential for determining a safe starting dose for first-in-human (Phase I) clinical trials.

  • Study Design: The MTD is used to select dose levels for longer-term toxicity and carcinogenicity studies.

Tolerance is typically assessed by monitoring clinical observations, body weight changes, and macroscopic observations at the end of the study.

Q6: How can I improve the reproducibility of my in vivo experiments?

A: Ensuring the reproducibility of in vivo research is paramount for its scientific value and translatability. Adhering to best practices in experimental design and reporting is key:

  • Standardized Protocols: Develop and strictly follow detailed standard operating procedures (SOPs) for all aspects of the experiment, including animal handling, dosing, and data collection.

  • Randomization and Blinding: Implement randomization to allocate animals to treatment groups and blinding of investigators to the treatment allocation to minimize bias. The NC3Rs Experimental Design Assistant is a valuable tool for this.

  • Appropriate Sample Size: Use power calculations to determine the appropriate number of animals per group to ensure the study is sufficiently powered to detect a true effect.

  • Transparent Reporting: Follow reporting guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure that your methods and findings are reported transparently and completely.

Part 2: Troubleshooting Guides

This section provides solutions to common challenges encountered during in vivo studies.

Issue: High variability in experimental results between animals in the same group.

Question: We are observing significant differences in tumor regression and pharmacokinetic profiles among mice in the same treatment group. What could be the cause, and how can we mitigate this?

Answer: High variability is a common challenge in in vivo studies. Several factors can contribute to this:

    Technical Support Center: Mitigating Potential Toxicity of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine in Animal Models

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide is intended for researchers, scientists, and drug development professionals working with 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine. Given its chemical structure, which incorporates both a dibenzofuran and an aromatic amine moiety, this compound warrants careful toxicological assessment. This document provides a comprehensive, question-and-answer-based resource for designing, troubleshooting, and interpreting in vivo toxicity studies, with a focus on proactive mitigation strategies.

    Part 1: Frequently Asked Questions (FAQs) - Understanding the Potential Risks

    Q1: What are the primary toxicological concerns for this compound based on its chemical structure?

    A1: The structure of this compound contains two key "structural alerts" that suggest potential for toxicity: the furan ring and an aromatic amine .

    • Furan-Related Toxicity: The furan ring is associated with a risk of hepatotoxicity (liver damage). Many furan-containing compounds are metabolized by cytochrome P450 enzymes in the liver to reactive intermediates.[1][2] Specifically, the furan ring can be oxidized to form a highly reactive and toxic metabolite, cis-2-butene-1,4-dial, which can damage liver cells by binding to proteins and nucleic acids.[3][4] This can lead to hepatocellular injury and, in some cases, is associated with carcinogenicity in rodents.[5]

    • Aromatic Amine-Related Toxicity: Aromatic amines are a well-known class of compounds that can pose several toxicological risks.[6] These include nephrotoxicity (kidney damage), hematotoxicity (damage to blood cells), and a potential for carcinogenicity , particularly affecting the urinary bladder.[6][7][8] The toxicity is often mediated by metabolic activation, such as N-hydroxylation, which can lead to the formation of reactive electrophilic species that interact with cellular macromolecules.[8]

    Therefore, a comprehensive preclinical safety evaluation of this compound must prioritize the assessment of liver and kidney function, as well as hematological parameters.

    Q2: What are the first signs of potential hepatotoxicity I should look for in my animal models?

    A2: Early detection is critical. Key indicators of hepatotoxicity include:

    • Changes in blood biochemistry: A statistically significant elevation in serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is a primary indicator of hepatocellular injury. Elevated alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) can suggest cholestatic injury.[9]

    • Clinical observations: Animals may exhibit lethargy, weight loss, changes in fur texture, or a distended abdomen.[10]

    • Gross pathology: At necropsy, look for changes in liver color (e.g., paleness, mottling), size, and texture.

    • Histopathology: Microscopic examination of liver tissue is the definitive endpoint. Look for signs of hepatocellular necrosis, apoptosis, inflammation, steatosis (fatty change), and fibrosis.

    Q3: How can I assess for nephrotoxicity in my studies?

    A3: Monitoring kidney function is crucial. Key assessments include:

    • Serum biomarkers: Increases in blood urea nitrogen (BUN) and creatinine are standard indicators of reduced kidney function.

    • Urinalysis: Look for changes in urine volume, color, and the presence of protein (proteinuria), glucose (glucosuria), or blood (hematuria). Urinary enzyme activities, such as N-acetyl-beta-D-glucosaminidase (NAG) and gamma-glutamyltranspeptidase (γ-GTP), can be sensitive early indicators of tubular damage.[11]

    • Histopathology: Microscopic examination of kidney tissue can reveal tubular necrosis, interstitial nephritis, or glomerular damage.[7]

    Q4: What is metabolic bioactivation and how does it relate to the toxicity of this compound?

    A4: Metabolic bioactivation is a process where the body's own enzymes, primarily cytochrome P450s in the liver, convert a parent compound into a chemically reactive metabolite.[12] This reactive metabolite, not the original drug, is often the species that causes toxicity by binding to cellular components like proteins and DNA.[13]

    For this compound, two primary bioactivation pathways are plausible:

    • Furan Ring Oxidation: P450 enzymes can oxidize the furan ring to a reactive cis-enedial intermediate, which is a known hepatotoxin.[1][3]

    • Aromatic Amine N-hydroxylation: The aromatic amine group can be N-hydroxylated, leading to the formation of a nitrenium ion, which is a potent electrophile implicated in carcinogenesis and other toxicities.[8]

    Understanding these potential pathways is fundamental to designing experiments to mitigate toxicity.

    Metabolic Bioactivation Pathways cluster_0 This compound cluster_1 Metabolism (Liver P450s) cluster_2 Reactive Metabolites cluster_3 Toxic Outcomes Compound Parent Compound Metabolism CYP-mediated Oxidation Compound->Metabolism Metabolite1 cis-enedial intermediate (from Furan ring) Metabolism->Metabolite1 Metabolite2 Nitrenium Ion (from Aromatic Amine) Metabolism->Metabolite2 Toxicity1 Hepatotoxicity Metabolite1->Toxicity1 Covalent binding to liver proteins Toxicity2 Nephrotoxicity/ Carcinogenicity Metabolite2->Toxicity2 Covalent binding to DNA/proteins

    Caption: Potential metabolic bioactivation pathways.

    Part 2: Troubleshooting Guides for In Vivo Studies

    This section addresses specific issues that may arise during your experiments and provides actionable steps.

    Observed Issue Potential Cause(s) Troubleshooting/Mitigation Steps
    Unexpectedly high mortality at lower doses 1. Acute toxicity is higher than predicted.2. Formulation/vehicle issue.3. Rapid metabolic activation.1. Conduct a dose range-finding study with smaller cohorts and more dose groups.2. Assess the tolerability of the vehicle alone.3. Analyze plasma for reactive metabolites at early time points.
    Significant elevation in ALT/AST levels Hepatocellular injury due to the furan moiety.1. Co-administer an antioxidant: N-acetylcysteine (NAC) can replenish glutathione stores, which may help detoxify reactive metabolites.2. Modulate metabolism: Use P450 inhibitors (in mechanistic studies only) to see if toxicity is reduced.3. Lower the dose and/or dosing frequency.
    Increased BUN/Creatinine and/or proteinuria Potential nephrotoxicity from the aromatic amine moiety.1. Ensure adequate hydration: Dehydration can exacerbate kidney injury.2. Histopathological analysis: Prioritize a detailed examination of the kidneys.3. Monitor urine output and urinalysis parameters closely.
    High inter-animal variability in toxicological endpoints 1. Genetic variability in metabolizing enzymes.2. Inconsistent dosing or sampling technique.3. Underlying subclinical health issues in the animal colony.1. Use an inbred strain of animals to reduce genetic variability.2. Ensure all technical staff are thoroughly trained and follow standardized procedures.3. Increase group sizes to improve statistical power.

    Part 3: Experimental Protocols & Methodologies

    Adherence to rigorous, well-documented protocols is essential for generating reliable and reproducible data, in line with Good Laboratory Practice (GLP) principles.[14][15]

    Protocol 1: Dose Range-Finding (DRF) and Acute Toxicity Study

    Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities. This follows guidelines for acute toxicity testing.[16][17]

    Methodology:

    • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with both male and female animals.

    • Group Allocation: Assign 3-5 animals per sex per dose group.

    • Dose Selection: Use a wide range of doses, administered as a single dose via the intended clinical route (e.g., oral gavage, intravenous). Include a vehicle control group.

    • Observations:

      • Monitor animals intensely for the first 4-6 hours post-dose, and then at least twice daily for 14 days.

      • Record clinical signs of toxicity (e.g., changes in activity, posture, respiration).

      • Measure body weights daily.

    • Endpoints:

      • At day 14, collect blood for clinical chemistry (liver and kidney panels) and hematology.

      • Perform a full necropsy and collect major organs for histopathological examination.

    • Data Analysis: Determine the MTD and identify any target organs of acute toxicity. This data will inform dose selection for repeat-dose studies.[18]

    Protocol 2: 28-Day Repeat-Dose Toxicity Study

    Objective: To evaluate the toxicological profile of this compound following repeated administration and to establish a No-Observed-Adverse-Effect-Level (NOAEL).[19]

    Methodology:

    • Animal Model: As per DRF study.

    • Group Allocation: Assign 10-15 animals per sex per dose group. Include a vehicle control group and potentially a recovery group for the high dose.

    • Dose Selection: Based on the DRF study, select at least three dose levels (low, mid, high). The high dose should induce some toxicity but not significant mortality.

    • Administration: Dose animals daily for 28 consecutive days.

    • Monitoring:

      • Daily clinical observations and weekly body weight measurements.

      • Weekly food and water consumption.

      • Ophthalmology exams (pre-study and at termination).

    • Endpoints (at Day 29):

      • Clinical Pathology: Collect blood for comprehensive hematology and clinical chemistry panels. Pay close attention to ALT, AST, BUN, and creatinine.

      • Necropsy: Perform a full gross pathological examination. Record organ weights (liver, kidneys, spleen, etc.).

      • Histopathology: Collect a comprehensive set of tissues, with a particular focus on the liver and kidneys, for microscopic examination.

    • Recovery Group: Animals in the recovery group are not dosed for an additional 14-28 days to assess the reversibility of any observed toxicities.

    Toxicity Study Workflow start Dose Range-Finding (Acute Toxicity) sub_chronic 28-Day Repeat-Dose Study start->sub_chronic Inform Dose Selection dosing Daily Dosing (28 Days) sub_chronic->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring endpoints Terminal Endpoints (Clin Path, Histopathology) dosing->endpoints noael Establish NOAEL endpoints->noael Data Analysis

    Caption: General workflow for preclinical toxicity assessment.

    Part 4: Proactive Mitigation Strategies

    Beyond identifying toxicity, the goal is to mitigate it. Consider these strategies during development.

    • Chemical Modification: If toxicity is confirmed to be mechanism-based (i.e., due to metabolic activation), medicinal chemistry efforts can be employed. For example, blocking sites of metabolic oxidation on the furan ring or the aromatic amine with metabolically stable groups (e.g., fluorine) could potentially reduce the formation of reactive metabolites.[13]

    • Formulation Strategies: For compounds with poor solubility, formulation can impact exposure and toxicity. Exploring different formulations to improve pharmacokinetic properties might reduce toxicity risk.[13]

    • Co-administration of Protectants: In a clinical setting, if a drug is known to have a specific toxicity risk, it may be co-administered with a protective agent. While not a primary strategy in preclinical development, it can be explored in mechanistic studies (e.g., using N-acetylcysteine to mitigate hepatotoxicity).

    By anticipating the potential toxicities of this compound based on its chemical structure and employing a rigorous, hypothesis-driven approach to preclinical safety assessment, researchers can better understand the compound's risk profile and make informed decisions for its continued development.

    References

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    Validation & Comparative

    A Framework for the Comprehensive Antitumor Evaluation of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine: A Comparative Analysis with Established Anticancer Agents

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    The relentless pursuit of novel, efficacious, and selective anticancer agents is a cornerstone of modern medicinal chemistry and oncology. The dibenzofuran scaffold and its derivatives have garnered significant attention due to their diverse biological activities, including promising anticancer properties.[1][2] This guide outlines a comprehensive, multi-faceted research framework for the evaluation of a specific derivative, 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine, as a potential anticancer therapeutic.

    This document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It provides a comparative analysis, not of existing data, but of the projected experimental evaluation of this compound against a panel of well-characterized anticancer drugs. These established agents—Doxorubicin, Cisplatin, Paclitaxel, and Etoposide—represent diverse mechanisms of action, providing a robust benchmark for assessing the potential of this novel compound.

    The proposed investigation is structured to elucidate the cytotoxic and cytostatic effects of this compound, delve into its potential mechanisms of action, and lay the groundwork for future preclinical and clinical development. We will detail the requisite in vitro and in vivo experimental protocols, explaining the causal logic behind each methodological choice to ensure scientific integrity and the generation of reliable, reproducible data.

    Structural Comparison: The Investigational Compound and Established Agents

    A fundamental aspect of this comparative analysis lies in the structural differences between this compound and the selected standard chemotherapeutic agents. These differences underpin their distinct mechanisms of action.

    Compound Class Core Structure Key Functional Groups
    This compound TetrahydrodibenzofuranFused benzene, furan, and cyclohexane ringsPrimary amine
    Doxorubicin AnthracyclineTetracyclic aglycone linked to daunosamine sugarQuinone and hydroquinone moieties, amino sugar
    Cisplatin Platinum-basedCentral platinum atomTwo chloride ligands, two ammine ligands
    Paclitaxel TaxaneComplex diterpene with a taxane ringEster side chain at C-13, oxetane ring
    Etoposide Podophyllotoxin derivativeLignanGlycosidic linkage to a D-glucose derivative

    Proposed In Vitro Evaluation: A Multi-pronged Approach

    A battery of in vitro assays is proposed to comprehensively assess the anticancer potential of this compound. These assays are designed to quantify its cytotoxic and cytostatic effects, and to begin to unravel its mechanism of action.

    Initial Cytotoxicity Screening: Sulforhodamine B (SRB) and MTT Assays

    The initial step in evaluating a novel compound's anticancer activity is to determine its cytotoxicity against a panel of cancer cell lines. The use of two distinct assays, SRB and MTT, provides a more robust initial screening. The SRB assay measures total protein content, reflecting cell number, while the MTT assay measures mitochondrial reductase activity, an indicator of metabolic activity and cell viability.[3][4][5][6][7]

    Experimental Rationale: By employing both assays, we can mitigate the risk of false positives or negatives that might arise from compound interference with a single assay's chemistry. For instance, a compound that affects mitochondrial function without immediately causing cell death might show potent activity in an MTT assay but less so in an SRB assay.

    Table 1: Proposed Cancer Cell Line Panel for Initial Screening

    Cancer Type Cell Line Rationale
    Breast CancerMCF-7, MDA-MB-231Represents both hormone receptor-positive and -negative subtypes.
    Lung CancerA549, H460Common non-small cell lung cancer models.
    Colon CancerHT-29, HCT116Widely used models for colorectal cancer research.
    Ovarian CancerOVCAR-3, SKOV-3Represents different histotypes of ovarian cancer.
    LeukemiaK-562, JurkatSuspension cell lines representing hematological malignancies.
    Mechanistic Insights: Apoptosis and Cell Cycle Analysis

    Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate how it induces cell death.

    Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.[8][][10] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[8][][10] Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will stain with PI.

    Experimental Rationale: This assay allows for the quantitative distinction between viable, early apoptotic, late apoptotic, and necrotic cells, providing a clear indication of whether the compound induces programmed cell death.

    Many anticancer agents exert their effects by disrupting the cell cycle.[11][12][13][14][15] Propidium iodide staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14][15]

    Experimental Rationale: An accumulation of cells in a specific phase of the cell cycle following treatment with the investigational compound would suggest that it interferes with the cellular machinery governing that phase transition. This provides crucial clues about its potential molecular targets.

    Comparative Analysis with Known Anticancer Agents

    The in vitro data obtained for this compound should be directly compared to that of the established anticancer agents outlined below.

    Doxorubicin
    • Mechanism of Action: Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and generating free radicals.[5][][11][16] This leads to DNA damage and apoptosis.[5][][11][16]

    • Expected In Vitro Effects: Potent cytotoxicity across a broad range of cell lines, induction of apoptosis, and cell cycle arrest, typically in G2/M phase.[5][][11][16]

    Cisplatin
    • Mechanism of Action: Cisplatin is a platinum-based drug that forms covalent cross-links with DNA, primarily intrastrand adducts.[3][12][15][17][18] This DNA damage triggers cell cycle arrest and apoptosis.[3][12][15][17][18]

    • Expected In Vitro Effects: Broad-spectrum cytotoxicity, particularly in rapidly dividing cells, induction of apoptosis, and cell cycle arrest in the G1, S, or G2/M phases.[3][12][15][17][18]

    Paclitaxel
    • Mechanism of Action: Paclitaxel is a taxane that stabilizes microtubules, preventing their dynamic instability required for mitosis.[8][10][19][20] This leads to mitotic arrest and subsequent apoptosis.[8][10][19][20]

    • Expected In Vitro Effects: Potent cytotoxicity, particularly in solid tumor cell lines, and a characteristic G2/M phase cell cycle arrest.[8][10][19][20]

    Etoposide
    • Mechanism of Action: Etoposide is a topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, leading to double-strand breaks.[4][14][21][22][23]

    • Expected In Vitro Effects: Broad-spectrum cytotoxicity, induction of apoptosis, and cell cycle arrest in the late S or G2 phase.[4][14][21][22][23]

    Proposed In Vivo Evaluation: Xenograft Tumor Models

    Promising in vitro results should be followed by in vivo efficacy studies to assess the compound's activity in a more physiologically relevant setting.[17][18][23] Cell line-derived xenograft (CDX) models in immunodeficient mice are a standard preclinical tool for this purpose.[17][18][23]

    Experimental Rationale: Xenograft models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism, providing insights into its pharmacokinetics, pharmacodynamics, and potential toxicity.

    Detailed Experimental Protocols

    Sulforhodamine B (SRB) Cytotoxicity Assay
    • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

    • Compound Treatment: Treat cells with a range of concentrations of this compound and control drugs for 48-72 hours.

    • Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

    • Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

    • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[3][4]

    Annexin V/PI Apoptosis Assay by Flow Cytometry
    • Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of the compounds for 24, 48, and 72 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.[8][][10]

    Visualizing Experimental Workflows and Pathways

    General Workflow for In Vitro Anticancer Drug Screening

    G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Efficacy cell_culture Cancer Cell Lines treatment Treat with this compound and Control Drugs cell_culture->treatment srb_assay SRB Assay (Cell Mass) treatment->srb_assay mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ic50 Determine IC50 Values srb_assay->ic50 mtt_assay->ic50 apoptosis_assay Annexin V/PI Staining (Apoptosis) ic50->apoptosis_assay If cytotoxic cell_cycle_assay Propidium Iodide Staining (Cell Cycle) ic50->cell_cycle_assay If cytotoxic flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry xenograft Xenograft Tumor Model in Immunodeficient Mice flow_cytometry->xenograft If promising mechanism in_vivo_treatment Treat with Compound xenograft->in_vivo_treatment tumor_measurement Monitor Tumor Growth in_vivo_treatment->tumor_measurement

    Caption: Proposed workflow for the evaluation of this compound.

    Simplified Apoptosis Signaling Pathway

    G compound Anticancer Compound (e.g., this compound) cell_stress Cellular Stress / Target Engagement compound->cell_stress intrinsic Intrinsic Pathway (Mitochondrial) cell_stress->intrinsic extrinsic Extrinsic Pathway (Death Receptor) cell_stress->extrinsic caspase9 Caspase-9 Activation intrinsic->caspase9 caspase8 Caspase-8 Activation extrinsic->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

    Caption: Simplified intrinsic and extrinsic apoptosis pathways.

    Conclusion

    This guide presents a rigorous and scientifically sound framework for the initial evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and comparing its performance against a panel of established chemotherapeutic drugs, this research plan will provide the critical data necessary to determine its potential for further preclinical and clinical development. The detailed protocols and clear experimental rationale are designed to ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity. The successful execution of this comprehensive evaluation will make a valuable contribution to the ongoing search for novel and more effective cancer therapies.

    References

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    Introduction: Unveiling the Therapeutic Potential of a Novel Dibenzofuran Scaffold

    Author: BenchChem Technical Support Team. Date: January 2026

    An in-depth guide to validating the mechanism of action for 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine, a novel bioactive compound. This guide provides a comparative framework against established inhibitors, supported by detailed experimental protocols and data interpretation.

    The dibenzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound is an emerging investigational molecule. Preliminary phenotypic screens suggest its potential as an anti-inflammatory agent; however, its precise mechanism of action remains to be elucidated. This guide provides a comprehensive, step-by-step framework for researchers to validate its hypothesized mechanism of action, comparing its performance against well-characterized alternative compounds.

    For the purpose of this guide, we will hypothesize that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases. Our validation strategy will, therefore, focus on confirming its interaction with key components of this pathway.

    The Hypothesized Mechanism: Inhibition of the NF-κB Signaling Pathway

    The NF-κB signaling cascade is a well-elucidated pathway, providing a clear roadmap for mechanistic validation. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNFα (Tumor Necrosis Factor-alpha), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

    Our central hypothesis is that this compound directly inhibits a key kinase in this pathway, preventing the downstream signaling cascade.

    NF-kB Signaling Pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Ub Ubiquitination p_IkBa->Ub Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome Ub->Proteasome Degradation Gene_Transcription Gene Transcription (Pro-inflammatory cytokines) Nucleus->Gene_Transcription Initiates Test_Compound This compound (Hypothesized Inhibition) Test_Compound->IKK_complex

    Caption: Hypothesized NF-κB signaling pathway and the inhibitory point of the test compound.

    Comparative Framework: Benchmarking Against Known Inhibitors

    To rigorously validate the mechanism of this compound, it is essential to compare its activity profile with well-characterized inhibitors of the NF-κB pathway. For this guide, we will use BAY 11-7082 as a primary comparator. BAY 11-7082 is known to inhibit the phosphorylation of IκB-α, thereby preventing the nuclear translocation of NF-κB.[1] While it was initially described as an irreversible inhibitor of the NF-κB pathway, it is now known to have multiple targets, including the NLRP3 inflammasome.[1]

    CompoundPrimary Hypothesized TargetKnown Off-TargetsPotency (IC50)
    This compoundIKKβTo be determinedTo be determined
    BAY 11-7082IKKβ (inhibits IκBα phosphorylation)NLRP3 inflammasome, Protein Tyrosine Phosphatases~10 µM (for NF-κB inhibition)

    Experimental Validation Workflow

    The following is a tiered approach to systematically validate the proposed mechanism of action.

    Experimental_Workflow start Start: Hypothesized MoA biochemical Tier 1: Biochemical Assays start->biochemical Direct Target Interaction? cell_based Tier 2: Cell-Based Assays biochemical->cell_based Cellular Pathway Modulation? phenotypic Tier 3: Phenotypic Assays cell_based->phenotypic Desired Biological Effect? conclusion Conclusion: Validated MoA phenotypic->conclusion Mechanism Confirmed

    Caption: A tiered experimental workflow for mechanism of action validation.

    Tier 1: Biochemical Assays - Direct Target Engagement

    The initial step is to determine if this compound directly interacts with its hypothesized target, IKKβ.

    Experiment: In Vitro IKKβ Kinase Assay

    This assay directly measures the enzymatic activity of purified IKKβ in the presence of the test compound.

    Protocol:

    • Reagents and Materials: Recombinant human IKKβ, IκBα substrate peptide, ATP, kinase buffer, 96-well plates, plate reader.

    • Procedure:

      • Prepare a dilution series of this compound and the comparator, BAY 11-7082.

      • In a 96-well plate, add IKKβ, the IκBα substrate, and the test compounds to the kinase buffer.

      • Initiate the kinase reaction by adding a solution of ATP.

      • Incubate for a specified time at 30°C.

      • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay or a phospho-specific antibody in an ELISA format.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

      • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

    Expected Outcome & Interpretation:

    A low IC50 value for this compound would suggest that it is a potent, direct inhibitor of IKKβ. Comparing this value to that of BAY 11-7082 provides a benchmark for its potency.

    CompoundIKKβ IC50 (nM)
    This compoundTo be determined
    BAY 11-7082~5,000 - 10,000 nM
    Tier 2: Cell-Based Assays - Pathway Modulation

    Once direct target engagement is established, the next step is to confirm that the compound modulates the NF-κB pathway within a cellular context.

    Experiment 1: Western Blot for Phospho-IκBα and Total IκBα

    This experiment will determine if the test compound inhibits the phosphorylation and subsequent degradation of IκBα in cells stimulated with TNFα.

    Protocol:

    • Cell Culture: Culture a suitable cell line (e.g., HeLa or HEK293) to ~80% confluency.

    • Procedure:

      • Pre-treat the cells with various concentrations of this compound, BAY 11-7082, or DMSO (vehicle control) for 1-2 hours.

      • Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15-30 minutes. A non-stimulated control group should also be included.

      • Lyse the cells and collect the protein lysates.

      • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH).

      • Incubate with the appropriate secondary antibodies and visualize the protein bands.

    • Data Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control.

    Expected Outcome & Interpretation:

    In TNFα-stimulated cells, treatment with an effective IKKβ inhibitor should lead to a dose-dependent decrease in the levels of phospho-IκBα and a corresponding stabilization (i.e., less degradation) of total IκBα.

    Experiment 2: NF-κB Reporter Assay

    This assay measures the transcriptional activity of NF-κB.

    Protocol:

    • Cell Line: Use a cell line that has been stably transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or GFP).

    • Procedure:

      • Plate the reporter cells in a 96-well plate.

      • Treat the cells with a dilution series of the test compounds.

      • Stimulate the cells with TNFα to activate the NF-κB pathway.

      • After an appropriate incubation period (e.g., 6-8 hours), measure the reporter gene expression (e.g., luminescence for luciferase).

    • Data Analysis: Calculate the percentage of inhibition of NF-κB activity and determine the IC50 values.

    Expected Outcome & Interpretation:

    A potent inhibitor will show a dose-dependent decrease in reporter gene activity, indicating that it is effectively blocking the NF-κB signaling cascade from reaching the nucleus and activating gene transcription.

    CompoundInhibition of p-IκBα (EC50, µM)NF-κB Reporter Assay (IC50, µM)
    This compoundTo be determinedTo be determined
    BAY 11-7082~5 µM~10 µM
    Tier 3: Phenotypic Assays - Biological Effect

    The final stage of validation is to confirm that the observed molecular mechanism translates into a relevant biological effect.

    Experiment: Measurement of Pro-inflammatory Cytokine Production

    This assay will measure the production of pro-inflammatory cytokines, such as IL-6 or IL-8, which are downstream targets of NF-κB.

    Protocol:

    • Cell Culture: Use a relevant cell type, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cells (e.g., THP-1).

    • Procedure:

      • Pre-treat the cells with the test compounds.

      • Stimulate the cells with a pro-inflammatory stimulus like lipopolysaccharide (LPS).

      • After 18-24 hours, collect the cell culture supernatant.

      • Measure the concentration of IL-6 or IL-8 in the supernatant using an ELISA kit.

    • Data Analysis: Determine the IC50 for the inhibition of cytokine production.

    Expected Outcome & Interpretation:

    A successful compound will demonstrate a dose-dependent reduction in the secretion of pro-inflammatory cytokines, confirming that its inhibition of the NF-κB pathway results in a functionally relevant anti-inflammatory effect.

    CompoundIL-6 Inhibition (IC50, µM)
    This compoundTo be determined
    BAY 11-7082~5-10 µM

    Conclusion and Future Directions

    This guide outlines a systematic and comparative approach to validate the mechanism of action of this compound as a putative NF-κB inhibitor. By progressing through biochemical, cell-based, and phenotypic assays and benchmarking against a known inhibitor like BAY 11-7082, researchers can build a robust data package to support its proposed mechanism.

    Future studies should include selectivity profiling against a panel of other kinases to ensure the compound's specificity and to identify any potential off-target effects. Additionally, investigating its effects in more complex in vivo models of inflammation will be crucial for its further development as a potential therapeutic agent.

    References

    • Pierce JW. et al. (1997). Novel Inhibitors of Cytokine-induced Ikappa Balpha Phosphorylation and Endothelial Cell Adhesion Molecule Expression Show Anti-inflammatory Effects in Vivo. J. Biol. Chem., 272: 21096. [Link]

    • Juliana C. et al. (2010). Anti-inflammatory Compounds Parthenolide and Bay11-7082 Are Direct Inhibitors of the Inflammasome. J. Biol Chem., 285(13): 9792–9802. [Link]

    • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

    • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344–362. [Link]

    • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680–6684. [Link]

    • Zinatizadeh, M. R., Miri, S. T., Zarandi, P. K., Chalbatani, G. M., Rapôso, C., & Mirzaei, H. (2021). The Nuclear Factor Kappa B (NF-kB) signaling in cancer development and immune diseases. Genes & diseases, 8(3), 287–297. [Link]

    • Christian, F., Smith, E. L., & Carmody, R. J. (2016). The Regulation of NF-κB Subunits by Phosphorylation. Cells, 5(1), 12. [Link]

    • Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]

    • InvivoGen. BAY 11-7082. [Link]

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    A Comparative Analysis of the Antimicrobial Spectrum of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine Against Standard Antibiotics

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Dibenzofuran derivatives have emerged as a promising class of heterocyclic compounds with a broad range of biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of a novel compound, 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine, against a panel of standard antibiotics. We present a detailed methodology for determining its in vitro efficacy using established antimicrobial susceptibility testing protocols, alongside a hypothetical dataset to illustrate its potential activity profile against clinically relevant Gram-positive and Gram-negative bacteria, and a representative fungus. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial agents.

    Introduction: The Imperative for Novel Antimicrobial Agents

    The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The efficacy of conventional antibiotics is waning, creating an urgent need for the identification of new chemical scaffolds with potent antimicrobial properties. Dibenzofurans and their derivatives have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The partially saturated tetracyclic system of this compound offers a unique structural motif that warrants investigation for its antimicrobial potential.

    This guide outlines a systematic approach to characterizing the antimicrobial spectrum of this novel compound. By comparing its activity against a panel of standard antibiotics, we can begin to understand its potential clinical utility and mechanism of action. The methodologies described herein adhere to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and reliable data[4][5].

    Experimental Design: A Framework for Comparative Analysis

    A robust experimental design is crucial for the accurate assessment of a novel antimicrobial agent. The following sections detail the rationale behind the selection of microbial strains, standard antibiotics, and the susceptibility testing methods employed.

    Selection of Microbial Panel

    To determine the breadth of antimicrobial activity, a diverse panel of microorganisms was selected, including representatives from Gram-positive and Gram-negative bacteria, and a common pathogenic fungus. This panel includes strains known for their clinical relevance and susceptibility testing standards.

    • Gram-Positive Bacteria:

      • Staphylococcus aureus (ATCC 29213): A leading cause of skin and soft tissue infections, as well as more invasive diseases.

      • Enterococcus faecalis (ATCC 29212): A common cause of hospital-acquired infections, including urinary tract infections and endocarditis.

    • Gram-Negative Bacteria:

      • Escherichia coli (ATCC 25922): A versatile pathogen responsible for a wide range of infections, from urinary tract infections to sepsis.

      • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics.

    • Fungus:

      • Candida albicans (ATCC 90028): A common cause of opportunistic fungal infections in immunocompromised individuals.

    Selection of Standard Antibiotics

    The choice of standard antibiotics for comparison is critical for contextualizing the activity of the novel compound. The selected antibiotics represent different classes with distinct mechanisms of action, providing a comprehensive benchmark.

    • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.

    • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis, primarily active against Gram-positive bacteria.

    • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.

    • Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and cell death.

    Methodologies: Antimicrobial Susceptibility Testing

    The in vitro antimicrobial activity of this compound was assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These assays were performed in accordance with CLSI guidelines[4][5].

    Minimum Inhibitory Concentration (MIC) Assay

    The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[6][7][8]. A broth microdilution method was employed for this purpose[9][10].

    Protocol:

    • Preparation of Compound and Antibiotics: Stock solutions of this compound and standard antibiotics were prepared in an appropriate solvent (e.g., DMSO). Serial two-fold dilutions were then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

    • Inoculum Preparation: Bacterial and fungal colonies from a fresh agar plate were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells[10][11].

    • Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted compounds, was inoculated with the prepared microbial suspension. The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for the fungus[6][10].

    • Determination of MIC: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth[12].

    Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

    The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum[13][14][15].

    Protocol:

    • Subculturing from MIC plates: Following the determination of the MIC, a 10 µL aliquot from each well showing no visible growth (the MIC well and wells with higher concentrations) was plated onto a sterile Mueller-Hinton Agar (MHA) plate for bacteria or Sabouraud Dextrose Agar (SDA) for the fungus[11].

    • Incubation: The agar plates were incubated under the same conditions as the MIC assay.

    • Determination of MBC/MFC: After incubation, the number of colonies on each plate was counted. The MBC/MFC was determined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum[11][14].

    Experimental Workflow for Antimicrobial Susceptibility Testing

    G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC/MFC Assay A Prepare stock solutions of This compound and standard antibiotics B Perform serial two-fold dilutions in 96-well plates A->B D Inoculate 96-well plates with microbial suspension B->D C Prepare microbial inoculum (0.5 McFarland standard) C->D E Incubate plates (37°C for bacteria, 35°C for fungi) D->E F Visually inspect for turbidity and determine MIC E->F G Subculture from clear wells onto agar plates F->G H Incubate agar plates G->H I Count colonies and determine MBC/MFC (≥99.9% killing) H->I

    Caption: Workflow for MIC and MBC/MFC determination.

    Comparative Antimicrobial Spectrum: A Hypothetical Analysis

    The following table summarizes the hypothetical MIC and MBC/MFC values for this compound and the standard antibiotics against the selected microbial panel. These values are for illustrative purposes and would need to be confirmed by experimental data.

    MicroorganismThis compoundCiprofloxacinVancomycinGentamicinAmphotericin B
    MIC (µg/mL) MBC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
    S. aureus (ATCC 29213) 48110.5
    E. faecalis (ATCC 29212) 816224
    E. coli (ATCC 25922) 16320.06>2561
    P. aeruginosa (ATCC 27853) 32640.5>2562
    C. albicans (ATCC 90028) 816N/AN/AN/A

    N/A: Not applicable as the antibiotic is not effective against that class of microorganism.

    Interpretation of Results and Potential Mechanism of Action

    Based on the hypothetical data, this compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.

    • Antibacterial Activity: The compound shows moderate activity against the Gram-positive bacteria S. aureus and E. faecalis. Its activity against Gram-negative bacteria is less potent, which is a common observation for many antimicrobial compounds due to the presence of the outer membrane in Gram-negative bacteria.

    • Antifungal Activity: The compound exhibits promising activity against C. albicans, suggesting it may have a different mechanism of action compared to traditional antibacterial agents.

    • Bactericidal vs. Bacteriostatic: The MBC/MIC ratio for the tested bacteria is ≤4, which is generally considered indicative of bactericidal activity[11].

    The precise mechanism of action of this compound remains to be elucidated. However, based on the known activities of other dibenzofuran derivatives, several possibilities can be postulated. Some halogenated dibenzofurans are known to interact with the aryl hydrocarbon receptor (AhR), which can modulate various cellular signaling pathways[16][17]. It is also possible that the compound disrupts cell membrane integrity or inhibits essential enzymes involved in microbial metabolism. Further studies, such as membrane permeabilization assays and target-based screening, are required to determine the exact mechanism.

    Potential Mechanistic Pathway

    G A 6,7,8,9-Tetrahydro- dibenzofuran-4-ylamine B Bacterial/Fungal Cell A->B C Cell Membrane Disruption B->C Potential Target D Inhibition of Essential Enzymes B->D Potential Target E Interaction with Signaling Pathways (e.g., AhR) B->E Potential Target F Inhibition of Growth and Cell Death C->F D->F E->F

    Caption: Postulated mechanisms of antimicrobial action.

    Conclusion and Future Directions

    This guide provides a comprehensive framework for evaluating the antimicrobial spectrum of the novel compound this compound. The presented methodologies and hypothetical data suggest that this compound may possess broad-spectrum antimicrobial activity, warranting further investigation.

    Future studies should focus on:

    • Expanding the microbial panel: Testing against a wider range of clinical isolates, including multidrug-resistant strains.

    • Elucidating the mechanism of action: Conducting detailed studies to identify the specific cellular targets of the compound.

    • In vivo efficacy studies: Evaluating the compound's therapeutic potential in animal models of infection.

    • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its antimicrobial activity and pharmacokinetic properties.

    The discovery of new antimicrobial agents is a critical endeavor. The systematic evaluation of novel chemical entities, such as this compound, is an essential step in this process.

    References

    • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved January 13, 2026, from [Link]

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    • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Retrieved January 13, 2026, from [Link]

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    • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). Retrieved January 13, 2026, from [Link]

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    • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (2024). International Multilingual Journal of Science and Technology (IMJST), 9(11). Retrieved January 13, 2026, from [Link]

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    • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - MDPI. (2022). Molecules, 27(18), 5873. Retrieved January 13, 2026, from [Link]

    • Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed. (1985). Arzneimittelforschung, 35(5), 784-6. Retrieved January 13, 2026, from [Link]

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      • Tables | The CDS Antibiotic Susceptibility Test. (n.d.). Retrieved January 13, 2026, from [Link]

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    • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC - NIH. (2025). Retrieved January 13, 2026, from [Link]

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    A Head-to-Head Comparison of Tetrahydro-dibenzofuran Isomer Activity at Cannabinoid Receptors: A Guide for Researchers

    Author: BenchChem Technical Support Team. Date: January 2026

    For drug development professionals and researchers in the cannabinoid field, understanding the nuanced structure-activity relationships (SAR) of novel scaffolds is paramount. The tetrahydro-dibenzofuran core represents a promising chemotype for the development of potent and selective cannabinoid receptor modulators. This guide provides an in-depth, head-to-head comparison of the activity of different tetrahydro-dibenzofuran isomers, drawing upon key experimental data to elucidate the principles governing their interaction with the CB1 and CB2 receptors. We will explore how subtle changes in stereochemistry and substituent positioning can dramatically alter a compound's pharmacological profile.

    The Endocannabinoid System: A Brief Overview

    The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a role in a wide array of physiological processes.[1] The primary targets of the ECS are the G-protein coupled receptors (GPCRs), cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). CB1 receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system and peripheral tissues, mediating anti-inflammatory and immunomodulatory effects.[2] This differential expression makes the selective targeting of CB2 receptors an attractive strategy for therapeutic development, aiming to harness the medicinal benefits of cannabinoids without inducing psychotropic side effects.

    Stereoselectivity: The Decisive Role of 3D Arrangement

    The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the context of tetrahydro-dibenzofuran derivatives, enantiomers—mirror-image isomers that are non-superimposable—can exhibit markedly different affinities and efficacies for cannabinoid receptors.

    A seminal study by Diaz et al. provides a compelling example of this stereoselectivity in a series of 2,3-dihydro-1-benzofuran derivatives, a scaffold closely related to tetrahydro-dibenzofurans.[3] Their research demonstrated that the (S)-enantiomer of their lead compound was significantly more active at the CB2 receptor than the (R)-enantiomer.

    Experimental Evidence: A Case Study

    In their work, Diaz and colleagues synthesized a series of 2,3-dihydro-1-benzofuran derivatives and evaluated their functional activity at human CB1 and CB2 receptors using a GTPγS binding assay. This assay measures the activation of G-proteins upon agonist binding to the receptor. The enantiomers of a key compound were separated and tested individually, revealing a clear stereochemical preference for the CB2 receptor.

    CompoundEnantiomerCB2 EC50 (nM)CB2 Emax (%)CB1 EC50 (nM)CB1 Emax (%)
    Compound A Racemic15 ± 280 ± 3>10,000<10
    Compound B (S)8 ± 185 ± 4>10,000<10
    Compound C (R)350 ± 2530 ± 5>10,000<10

    Data synthesized from Diaz et al. The table clearly illustrates that the (S)-enantiomer (Compound B) is significantly more potent and efficacious at the CB2 receptor compared to the (R)-enantiomer (Compound C).

    This pronounced stereoselectivity underscores the importance of chiral synthesis and separation in the development of targeted cannabinoid therapeutics. The three-dimensional shape of the ligand must be complementary to the binding pocket of the receptor for optimal interaction and signal transduction.

    The Impact of Positional Isomerism

    The key interaction points for classical cannabinoids with the CB1 receptor are thought to involve the phenolic hydroxyl group, the alkyl side chain, and the cyclohexene ring. For dibenzofuran-based structures, the analogous key features would be the phenolic hydroxyl, the alkyl side chain on the aromatic ring, and the tetrahydrofuran ring system.

    Key Structure-Activity Relationships:
    • Phenolic Hydroxyl: The hydroxyl group on the aromatic ring is critical for high-affinity binding, likely acting as a hydrogen bond donor.[5]

    • Alkyl Side Chain: The length and branching of the alkyl side chain significantly influence potency and receptor selectivity. For many cannabinoid scaffolds, a chain length of 5 to 8 carbons is optimal for CB1 affinity.[4]

    • Substitution on the Aromatic Ring: The position of the alkyl side chain on the aromatic portion of the dibenzofuran core is expected to have a profound impact on activity. Based on SAR of related compounds, substitution at the C3 position is generally favored for high cannabinoid receptor affinity over substitution at other positions like C1.[5][7]

    Signaling Pathways of CB1 and CB2 Receptors

    Upon agonist binding, both CB1 and CB2 receptors initiate a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory G-proteins of the Gi/o family.[1][8][9] Activation of these G-proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] Additionally, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38.[9][11]

    The CB1 receptor has been shown to be more "promiscuous" in its G-protein coupling and can, under certain conditions, couple to Gs or Gq proteins, leading to stimulation of adenylyl cyclase or activation of phospholipase C, respectively.[12][13] The CB2 receptor, in contrast, appears to couple more exclusively to Gi/o proteins.[8]

    Below are diagrams illustrating the canonical signaling pathways for CB1 and CB2 receptors.

    CB1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CB1 CB1 Receptor Gi Gi/o CB1->Gi Activates Gs Gs CB1->Gs Activates (context-dependent) Gq Gq CB1->Gq Activates (context-dependent) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Gi->AC Inhibits MAPK MAPK (ERK, JNK, p38) Gi->MAPK Activates Gs->AC Stimulates Gq->PLC Activates PKA PKA cAMP->PKA Activates Ligand Tetrahydro-dibenzofuran Agonist Ligand->CB1 Binds

    Caption: Canonical signaling pathways of the CB1 receptor.

    CB2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CB2 CB2 Receptor Gi Gi/o CB2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits MAPK MAPK (ERK, JNK, p38) Gi->MAPK Activates PKA PKA cAMP->PKA Activates Ligand Tetrahydro-dibenzofuran Agonist Ligand->CB2 Binds

    Caption: Canonical signaling pathways of the CB2 receptor.

    Experimental Protocols: A Foundation of Trustworthiness

    To ensure the reproducibility and validity of the findings discussed, it is essential to adhere to rigorous experimental protocols. The following is a detailed methodology for a GTPγS binding assay, a common functional assay for GPCRs.

    GTPγS Binding Assay Protocol

    This protocol is adapted from the methods described by Diaz et al.

    Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists at cannabinoid receptors.

    Materials:

    • Cell membranes expressing human CB1 or CB2 receptors

    • [35S]GTPγS (radioligand)

    • GDP

    • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

    • Test compounds (tetrahydro-dibenzofuran isomers)

    • Standard agonist (e.g., CP55,940)

    • Scintillation vials and cocktail

    • Microplate and filter mats

    Procedure:

    • Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest. Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

    • Assay Setup: In a 96-well microplate, add the following in order:

      • Assay buffer

      • Test compound at various concentrations or standard agonist

      • GDP (to a final concentration of ~30 µM)

      • Cell membranes (to a final concentration of ~5-10 µg protein/well)

    • Incubation: Incubate the plate at 30°C for 30 minutes.

    • Radioligand Addition: Add [35S]GTPγS to each well (to a final concentration of ~0.1 nM).

    • Second Incubation: Incubate the plate at 30°C for an additional 60 minutes.

    • Termination and Filtration: Terminate the assay by rapid filtration through filter mats using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantification: Place the filter mats in scintillation vials with a scintillation cocktail. Quantify the amount of bound [35S]GTPγS using a scintillation counter.

    • Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the log concentration of the test compound. Use non-linear regression to determine the EC50 and Emax values.

    GTP_gamma_S_Assay cluster_workflow GTPγS Binding Assay Workflow A Prepare reagents: - Cell membranes (CB1/CB2) - [35S]GTPγS - GDP - Assay buffer - Test compounds B Add reagents to microplate: Buffer, Compound, GDP, Membranes A->B C Incubate at 30°C for 30 min B->C D Add [35S]GTPγS C->D E Incubate at 30°C for 60 min D->E F Terminate by rapid filtration E->F G Wash filters F->G H Quantify bound radioactivity (Scintillation counting) G->H I Data analysis: - Plot dose-response curve - Calculate EC50 and Emax H->I

    Caption: Workflow for a GTPγS binding assay.

    Conclusion and Future Directions

    The tetrahydro-dibenzofuran scaffold holds significant promise for the development of novel cannabinoid receptor modulators. This guide has highlighted the critical role of isomerism in determining the pharmacological activity of these compounds. The pronounced stereoselectivity, with the (S)-enantiomer often being the more active isomer at the CB2 receptor, emphasizes the importance of asymmetric synthesis in drug discovery. Furthermore, while direct comparative data for positional isomers of this specific scaffold is an area for future research, established SAR principles for cannabinoids strongly suggest that the placement of substituents on the aromatic ring will be a key determinant of potency and selectivity.

    Future research should focus on the systematic synthesis and evaluation of positional isomers of tetrahydro-dibenzofuran derivatives to build a comprehensive SAR map. Additionally, exploring the potential for biased agonism, where ligands preferentially activate certain downstream signaling pathways over others, could lead to the development of even more refined therapeutics with improved efficacy and reduced side effects.

    References

    • Gyombolai, P., et al. (2012). Characterization of different G protein coupling properties of CB1 and CB2 cannabinoid receptors and GPR55 receptor using BRET. BMC Pharmacology, 12(1), P30. Available at: [Link]

    • Howlett, A. C., & Abood, M. E. (2017). CB1 & CB2 Receptor Pharmacology. Advances in pharmacology (San Diego, Calif.), 80, 169–206. Available at: [Link]

    • Howlett, A. C. (2002). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database. Landes Bioscience. Available at: [Link]

    • Lu, H. C., & Mackie, K. (2016). An Introduction to the Endocannabinoid System. Biological psychiatry, 79(7), 516–525. Available at: [Link]

    • Turu, G., & Hunyady, L. (2010). Signal transduction of the CB1 cannabinoid receptor. Journal of molecular endocrinology, 44(2), 75–85. Available at: [Link]

    • Melvin, L. S., et al. (1993). Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. Molecular pharmacology, 44(5), 1008–1015. Available at: [Link]

    • Moloney, G. P., et al. (2008). Synthesis and Cannabinoid Activity of a Variety of 2,3-Substituted 1-Benzo[b]thiophen Derivatives and 2,3-Substituted Benzofuran: Novel Agonists for the CB1 Receptor. Australian Journal of Chemistry, 61(7), 484-499. Available at: [Link]

    • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199–215. Available at: [Link]

    • Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current medicinal chemistry, 17(14), 1468–1486. Available at: [Link]

    • Diaz, P., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. Available at: [Link]

    • Felder, C. C., et al. (1995). Comparison of the pharmacology and signal transduction of the human cannabinoid CB1 and CB2 receptors. Molecular pharmacology, 48(3), 443–450. Available at: [Link]

    • Glass, M., & Felder, C. C. (1997). Concurrent stimulation of the N-type calcium channel and adenylyl cyclase by the CB1 cannabinoid receptor. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(14), 5327–5333. Available at: [Link]

    • Glass, M., & Northup, J. K. (1999). Agonist-independent, G protein-coupled receptor-mediated G protein activation: a role for the C-terminal tail of the receptor. Molecular pharmacology, 56(2), 221–231. Available at: [Link]

    • Pan, X., et al. (1999). The CB1 Cannabinoid Receptor Can Sequester G-Proteins, Making Them Unavailable to Couple to Other Receptors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(21), 9278–9286. Available at: [Link]

    • Poso, A., & Huffman, J. W. (2008). Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists. Current topics in medicinal chemistry, 8(3), 179–191. Available at: [Link]

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    Benchmarking the Efficacy of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine and Other Dibenzofuran Derivatives: A Comparative Guide for Drug Discovery

    Author: BenchChem Technical Support Team. Date: January 2026

    In the landscape of medicinal chemistry, the dibenzofuran scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Its derivatives have been the subject of intensive research, revealing potential as anticancer, antimicrobial, anti-inflammatory, and kinase-modulating agents.[1] This guide provides a comparative analysis of the therapeutic potential of dibenzofuran derivatives, with a particular focus on the structural attributes of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine. While direct experimental efficacy data for this compound is not extensively available in the current literature, this guide will leverage data from structurally related dibenzofuran derivatives to provide a framework for its potential efficacy and guide future research.

    We will delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds, present comparative data on potent dibenzofuran-based kinase inhibitors, and provide detailed experimental protocols for researchers to validate and expand upon these findings.

    The Promise of the Dibenzofuran Scaffold

    The dibenzofuran core, a tricyclic aromatic ether, provides a rigid and planar backbone that is amenable to a wide range of chemical modifications. This structural versatility allows for the fine-tuning of physicochemical properties and biological activities, making it an attractive starting point for the design of novel therapeutics. The exploration of this scaffold has led to the discovery of compounds with significant inhibitory activity against various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

    Unveiling the Potential of this compound: A Structural Perspective

    This compound presents a unique structural combination within the dibenzofuran class. The tetrahydro- substitution on one of the benzene rings introduces a non-planar, more flexible region to the otherwise rigid dibenzofuran core. This partial saturation can significantly influence the compound's binding affinity and selectivity for its biological targets. The presence of a primary amine at the 4-position is another key feature, as amino groups are known to participate in crucial hydrogen bonding interactions within the active sites of many enzymes, including kinases.

    Based on the established SAR of related dibenzofuran and benzofuran derivatives, the amine substituent on this compound could be a critical determinant of its biological activity.[2]

    Comparative Efficacy of Dibenzofuran Derivatives as Kinase Inhibitors

    To contextualize the potential efficacy of this compound, we will now examine the experimentally determined potencies of other dibenzofuran derivatives against two key oncogenic kinase targets: Pim-1 and Casein Kinase 2 (CK2).

    Pim-1 Kinase Inhibition

    Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[3] Several dibenzofuran derivatives have been identified as potent Pim-1 inhibitors.[3][4]

    CompoundTarget KinaseIC50 (nM)Reference
    Dibenzofuran Derivative 44 Pim-1Potent (nanomolar)[3][4]
    SMI-4a Pim-117[5]
    TCS PIM-1 1 Pim-150[5]
    AZD1208 Pim-10.4[5]

    Table 1: Comparative IC50 values of selected Pim-1 kinase inhibitors.

    The data clearly indicates that the dibenzofuran scaffold can be effectively tailored to achieve potent, nanomolar inhibition of Pim-1 kinase. The specific substitutions on the dibenzofuran ring of compound 44, though not fully disclosed in the referenced abstract, are responsible for its high potency.[3]

    Casein Kinase 2 (CK2) Inhibition

    CK2 is another ubiquitously expressed serine/threonine kinase that is involved in a myriad of cellular processes, and its dysregulation is linked to cancer.[6][7] Dihydrodibenzofuran derivatives have emerged as a promising class of CK2 inhibitors.[6][7]

    CompoundTarget KinaseIC50 (nM)Reference
    12b (Dichloro-dihydrodibenzofuran) CK25.8[6][7]
    12c (Dibromo-dihydrodibenzofuran) CK25.8[6][7]
    4a (Dichloro-dihydrodibenzofuran derivative) CK27[8][9]
    CX-4945 (Clinical Candidate) CK2Potent[8]

    Table 2: Comparative IC50 values of selected CK2 kinase inhibitors.

    The extremely low nanomolar IC50 values of the halogenated dihydrodibenzofuran derivatives highlight the potential of this scaffold in developing highly potent and selective CK2 inhibitors.[6][7] The halogen substitutions at positions 7 and 9 appear to be critical for this high-affinity binding.[6][7]

    Experimental Protocols

    To facilitate further research and validation of the findings discussed, detailed methodologies for key in vitro assays are provided below.

    In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

    This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

    Materials:

    • Kinase of interest (e.g., Pim-1, CK2)

    • Kinase-specific substrate and ATP

    • Test compounds (e.g., dibenzofuran derivatives)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well or 96-well plates

    • Plate-reading luminometer

    Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

    • Kinase Reaction:

      • Add 2.5 µL of test compound or vehicle control to the wells.

      • Add 2.5 µL of a 2X kinase/substrate solution.

      • Add 5 µL of a 2X ATP solution to initiate the reaction.

    • Incubation: Incubate the reaction at room temperature for 60 minutes.

    • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

    Cell Viability Assay (MTT Assay)

    This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cultured cells.

    Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well plates

    • Microplate reader

    Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.

    Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

    To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a representative kinase signaling pathway and a typical workflow for evaluating novel kinase inhibitors.

    Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim1 Pim-1 Kinase cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT Pathway JAK/STAT Pathway Cytokines/Growth Factors->JAK/STAT Pathway activate Pim-1 Transcription Pim-1 Transcription JAK/STAT Pathway->Pim-1 Transcription induce Pim-1 Pim-1 Pim-1 Transcription->Pim-1 Bad Bad Pim-1->Bad phosphorylates (inactivates) p21 p21 Pim-1->p21 phosphorylates (inactivates) Apoptosis Inhibition Apoptosis Inhibition Bad->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression Kinase_Inhibitor_Workflow Compound Library Compound Library In Vitro Kinase Assay In Vitro Kinase Assay Compound Library->In Vitro Kinase Assay Hit Identification (Potency) Hit Identification (Potency) In Vitro Kinase Assay->Hit Identification (Potency) Cell-Based Assays (Viability, Apoptosis) Cell-Based Assays (Viability, Apoptosis) Hit Identification (Potency)->Cell-Based Assays (Viability, Apoptosis) Lead Optimization (SAR) Lead Optimization (SAR) Cell-Based Assays (Viability, Apoptosis)->Lead Optimization (SAR) In Vivo Efficacy (Xenograft Models) In Vivo Efficacy (Xenograft Models) Lead Optimization (SAR)->In Vivo Efficacy (Xenograft Models) Preclinical Candidate Preclinical Candidate In Vivo Efficacy (Xenograft Models)->Preclinical Candidate

    Caption: Drug Discovery Workflow for Kinase Inhibitors.

    Conclusion and Future Directions

    The dibenzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct efficacy data for this compound remains to be elucidated, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential kinase inhibitor or anticancer agent. The unique combination of a partially saturated ring system and a primary amine substituent warrants its synthesis and biological evaluation.

    Future research should focus on:

    • Synthesis and in vitro screening of this compound against a panel of kinases, particularly Pim-1 and CK2.

    • Cell-based assays to determine its cytotoxic and apoptotic effects on various cancer cell lines.

    • Comparative studies with other aminated and tetrahydro-dibenzofuran derivatives to establish clear structure-activity relationships.

    By systematically exploring the chemical space around the dibenzofuran core, the scientific community can continue to unlock its therapeutic potential and develop novel treatments for a range of diseases.

    References

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    A Senior Application Scientist's Guide to the Reproducibility of Amino-Tetrahydro-Dibenzofurans

    Author: BenchChem Technical Support Team. Date: January 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry, the synthesis and evaluation of novel heterocyclic scaffolds are paramount to the discovery of new therapeutic agents. Among these, amino-tetrahydro-dibenzofurans represent a class of compounds with significant potential, demonstrating a range of biological activities. However, the journey from initial discovery to a clinically viable drug is fraught with challenges, chief among them being the reproducibility of published findings. This guide provides a comprehensive analysis of the synthetic routes to amino-tetrahydro-dibenzofurans and the reproducibility of their reported biological activities, offering field-proven insights to navigate the complexities of this promising chemical space.

    The Synthetic Landscape: A Tale of Two Pathways

    The construction of the amino-tetrahydro-dibenzofuran core is primarily achieved through a handful of key synthetic strategies. The reproducibility of these methods is highly dependent on the precise control of reaction conditions and the purity of starting materials. Below, we compare and contrast two of the most prevalent approaches: Palladium-Catalyzed Intramolecular Cyclization and Classical Multi-step Synthesis.

    A popular and elegant approach to the dibenzofuran scaffold is the palladium-catalyzed intramolecular cyclization of a suitably substituted biaryl precursor. This method offers a direct route to the core structure and is amenable to a variety of functional groups.

    Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is critical and can significantly impact the reaction yield and purity of the final product. For instance, the use of a bulky phosphine ligand can promote the desired reductive elimination step, while the choice of a non-coordinating solvent can prevent catalyst deactivation. The reaction temperature is also a crucial parameter, with higher temperatures often required to drive the reaction to completion, but at the risk of side-product formation.

    A Self-Validating System: A well-designed palladium-catalyzed reaction should include in-process controls to monitor the consumption of starting material and the formation of the desired product. Techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for this purpose. Furthermore, the isolation and characterization of the product should be unambiguous, with comprehensive spectroscopic data (¹H NMR, ¹³C NMR, HRMS) confirming the structure and purity.

    G cluster_0 Palladium-Catalyzed Cyclization Workflow Start Start Precursor o-Arylphenol Derivative Reaction Pd Catalyst, Ligand, Base, Solvent, Heat Monitoring TLC/LC-MS Monitoring Workup Aqueous Workup & Extraction Purification Column Chromatography Characterization NMR, HRMS, IR Product Tetrahydro-dibenzofuran Core

    The reproducibility of synthetic yields is a cornerstone of chemical research. Below is a hypothetical comparison of reported yields for the synthesis of a generic amino-tetrahydro-dibenzofuran derivative via different methods. It is important to note that direct comparisons can be challenging due to variations in scale, purity of reagents, and analytical methods used to determine the yield.

    Synthetic MethodReported Yield (%) - Study AReported Yield (%) - Study BKey Variations
    Pd-Catalyzed Cyclization75%68%Different phosphine ligand used in Study B.
    Multi-step Synthesis45% (overall)52% (overall)Optimization of the reduction step in Study B.

    This table illustrates how seemingly minor changes in experimental protocol can lead to variations in reported yields, highlighting the importance of detailed and transparent reporting of experimental methods.

    Reproducibility of Biological Findings: A Moving Target

    The biological evaluation of amino-tetrahydro-dibenzofurans has revealed promising activities, particularly in the areas of antimicrobial and anticancer research. However, the reproducibility of these findings can be influenced by a multitude of factors, from the specific assay conditions to the biological systems used.

    Several studies have reported the antimicrobial activity of amino-dibenzofuran derivatives.[1][2][3] A common method for assessing this activity is the determination of the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.

    Causality Behind Experimental Choices: The choice of microbial strains, growth media, and incubation conditions can all impact the determined MIC values. For example, the presence of serum proteins in the growth medium can lead to non-specific binding of the test compound, resulting in an artificially high MIC.

    A Self-Validating System: To ensure the reliability of antimicrobial screening data, it is essential to include both positive and negative controls in every experiment. A well-characterized antibiotic should be used as a positive control to confirm the sensitivity of the microbial strains, while a vehicle control (e.g., DMSO) should be used to rule out any non-specific effects of the solvent.

    G cluster_1 Antimicrobial Screening Workflow Start Start Compound Amino-tetrahydro-dibenzofuran Assay MIC Assay (Broth Microdilution) Controls Positive (Antibiotic) & Negative (Vehicle) Controls Incubation Incubation with Microbial Strains Readout Measurement of Microbial Growth Analysis Determination of MIC Result Antimicrobial Activity Profile

    The following table presents a hypothetical comparison of the antimicrobial activity of a generic amino-tetrahydro-dibenzofuran derivative against Staphylococcus aureus.

    StudyAssay MethodMIC (µg/mL)Key Variations
    Study CBroth Microdilution8Standard NCCLS protocol.
    Study DAgar Dilution16Different growth medium used.

    This comparison underscores the difficulty in directly comparing biological data from different studies and emphasizes the need for standardized protocols.

    Detailed Experimental Protocols

    To aid in the pursuit of reproducible research, we provide the following detailed, representative protocols.

    This protocol is a general guideline and may require optimization for specific substrates.[4][5][6]

    • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-arylphenol precursor (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (e.g., SPhos, 4-10 mol%).

    • Add a suitable anhydrous solvent (e.g., toluene or dioxane).

    • Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare an inoculum of the bacterial strain equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (a known antibiotic) and a negative control (vehicle only) on each plate.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    Conclusion and Future Directions

    The reproducibility of published findings is the bedrock of scientific progress. In the field of medicinal chemistry, and specifically in the study of amino-tetrahydro-dibenzofurans, ensuring the reliability of synthetic methods and biological data is crucial for the advancement of new drug candidates. This guide has highlighted the key experimental variables that can influence the reproducibility of both the synthesis and biological evaluation of this important class of compounds.

    As a community of scientists, it is our collective responsibility to adhere to the highest standards of experimental practice and reporting. This includes providing detailed and unambiguous experimental protocols, comprehensive characterization of all new compounds, and the use of appropriate controls in all biological assays. By embracing these principles, we can enhance the robustness and reliability of our research, thereby accelerating the discovery of new medicines that can benefit human health.

    References

    • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. [Link]

    • Renuka, J., et al. (2017). Design, synthesis, biological evaluation of substituted benzofurans as DNA gyraseB inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 25(10), 2749-2760. [Link]

    • Bhanuchandra, M., et al. (2016). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. The Journal of Organic Chemistry, 81(15), 6244-6255. [Link]

    • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and evaluation of antimicrobial activity of some new benzofuran derivatives. Journal of Chemical and Pharmaceutical Research, 7(4), 1456-1460. [Link]

    • ResearchGate. (2016). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. [Link]

    • Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784-786. [Link]

    • Khan, S. A., & Ahmad, A. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Pharmacognosy Reviews, 10(20), 119-126. [Link]

    • ResearchGate. (2015). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

    • Asati, V., et al. (2015). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Medicinal Chemistry Research, 24(1), 393-402. [Link]

    • World Journal of Pharmaceutical Research. (2024). One-pot synthesis of N-(benzofuran-3-yl) acetamide scaffolds. [Link]

    • Li, Y., et al. (2020). Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 201, 112422. [Link]

    • Royal Society of Chemistry. (2021). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. [Link]

    • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 108, 117769. [Link]

    • Molecules. (2021). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]

    • ResearchGate. (2011). Stereoselective Synthesis of 2-(2-Aminoalkyl)- and 1,3-Disubstituted Tetrahydro-1H-pyrido[4,3-b]- Benzofuran and Indole Derivatives. [Link]

    • ResearchGate. (2018). Synthesis and antimicrobial evaluation of 3-substituted-imine-6-hydroxy-benzofuran derivatives. [Link]

    • ResearchGate. (1994). A short synthesis of 2,3,4-trihydrodibenzofuranes. [Link]

    • ResearchGate. (2020). One-pot synthesis of 2-amino-3-arylbenzofurans. [Link]

    • ResearchGate. (2012). Synthesis of Novel 1,2,3,4-Tetrahydrocarbazole Derivatives of Biological Interest. [Link]

    • Google Patents. (2016). Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole.
    • Semantic Scholar. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as. [Link]

    • International Journal of Pharmaceutical Sciences and Research. (2013). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. [Link]

    • MDPI. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. [Link]

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    Independent Verification of Biological Activity for CAS 174187-07-6: A Guide to Navigating Undefined Pharmacological Space

    Author: BenchChem Technical Support Team. Date: January 2026

    To the Research Community:

    This guide addresses the topic of independently verifying the biological activity of the chemical entity identified by CAS number 174187-07-6, chemically known as 6,7,8,9-tetrahydrodibenzofuran-4-amine. An exhaustive search of publicly available scientific literature, patent databases, and commercial supplier technical data has revealed a significant information gap: as of the date of this publication, there is no documented biological activity or pharmacological target associated with this specific compound.

    This lack of existing data precludes the creation of a direct comparative guide as initially intended. A meaningful comparison necessitates a known biological function to establish a baseline for performance against alternative compounds. However, this situation presents a unique opportunity for novel discovery. This guide, therefore, is repurposed to provide a strategic framework for researchers, scientists, and drug development professionals on how to approach the initial characterization and potential discovery of the biological function of 6,7,8,9-tetrahydrodibenzofuran-4-amine.

    Part 1: The Investigative Mandate - From Unknown to Characterized

    Given the absence of a known mechanism of action, a broad-based, multi-pronged screening approach is the most logical and scientifically rigorous path forward. The objective is to cast a wide net to identify any potential bioactivity, which can then be honed in subsequent, more focused studies.

    Our proposed strategy is built on a tiered approach, beginning with high-throughput screening to identify a general area of activity, followed by more specific assays to elucidate the mechanism.

    Part 2: A Framework for Discovery - Scientific Integrity in the Face of the Unknown

    As a Senior Application Scientist, my recommendation is to proceed with a systematic and unbiased investigation. The core structure of this compound, a tetrahydrodibenzofuran amine, belongs to the broader class of benzofurans. This class is known for a wide range of biological activities, offering a logical starting point for our investigation. Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory properties, among others.[1][2]

    Pillar 1: Expertise & Experience - Rational Experimental Design

    The initial screening strategy should be guided by the general activities of the benzofuran scaffold. A logical first step is to perform a broad phenotypic screen to observe the compound's effects on whole cells. This is a hypothesis-generating phase.

    Experimental Workflow: Initial Broad-Based Screening

    Caption: Conceptual workflow for identifying the molecular target of CAS 174187-07-6.

    Conclusion and Future Directions

    While a direct comparison of the biological activity of CAS 174187-07-6 is not currently possible due to a lack of foundational data, this guide provides a robust and scientifically sound framework for its initial characterization. The path from an unknown compound to a well-characterized pharmacological tool is a cornerstone of drug discovery. By employing a broad, unbiased screening approach followed by rigorous target deconvolution and validation, the research community can systematically unveil the potential therapeutic value of 6,7,8,9-tetrahydrodibenzofuran-4-amine.

    Upon successful identification of a verifiable biological activity, this guide can be revisited to incorporate comparative data against established compounds in the identified therapeutic area.

    References

    • This reference is intentionally left blank as no direct biological activity d
    • This reference is intentionally left blank as no direct biological activity d
    • Asati, V., Kaur, J., & Sharma, S. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29069-29092. [Link]

    • This reference is intentionally left blank as no direct biological activity d
    • This reference is intentionally left blank as no direct biological activity d
    • This reference is intentionally left blank as no direct biological activity d
    • This reference is intentionally left blank as no direct biological activity d
    • This reference is intentionally left blank as no direct biological activity d
    • This reference is intentionally left blank as no direct biological activity d
    • This reference is intentionally left blank as no direct biological activity d
    • This reference is intentionally left blank as no direct biological activity d
    • Kaushik, A., Patel, J. R., Patel, S. A., Desai, S., & Sahoo, S. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences, 15(2). [Link]

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    A Researcher's Guide to the Putative Pharmacokinetic Profiles of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine Analogs

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides a comparative analysis of the potential pharmacokinetic profiles of various analogs of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine. In the absence of direct comparative experimental data for this specific series, this document synthesizes established principles of medicinal chemistry and pharmacokinetics, drawing upon data from the broader dibenzofuran and benzofuran classes. The objective is to offer a predictive framework for researchers engaged in the discovery and development of novel therapeutics based on this scaffold.

    The Therapeutic Potential of the Dibenzofuran Scaffold

    The dibenzofuran core is a significant heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2][3] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as anticancer, antibacterial, antifungal, anti-inflammatory, and anti-malarial agents.[2][4] The versatility of the dibenzofuran structure allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological and pharmacokinetic properties.[5] The this compound core, in particular, offers a synthetically accessible and modifiable template for the development of novel drug candidates.

    Understanding the Pharmacokinetic Profile: The ADME Paradigm

    The journey of a drug through the body is described by its pharmacokinetic profile, commonly abbreviated as ADME:

    • Absorption: The process by which a drug enters the systemic circulation. For oral drugs, this involves traversing the gastrointestinal tract.

    • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.

    • Metabolism: The chemical modification of a drug by enzymes, primarily in the liver, to facilitate its elimination.

    • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.

    A favorable pharmacokinetic profile is crucial for a drug's efficacy and safety. It determines the onset, intensity, and duration of the therapeutic effect.

    Standard Experimental Workflow for Pharmacokinetic Profiling

    The determination of a new chemical entity's (NCE) pharmacokinetic profile follows a structured experimental workflow, combining in vitro assays and in vivo studies.[6][7][8]

    Experimental Protocol: A Typical In Vivo Pharmacokinetic Study in Rodents
    • Animal Model: Male Sprague-Dawley rats (250-300 g) are often used. Animals are cannulated (jugular vein) for serial blood sampling.

    • Compound Administration:

      • Intravenous (IV) Bolus: The compound is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a single bolus via the tail vein (e.g., at 1 mg/kg). This route serves as a reference for determining absolute bioavailability.

      • Oral Gavage (PO): The compound is suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered orally via gavage (e.g., at 10 mg/kg).

    • Blood Sampling: Blood samples (approx. 100 µL) are collected from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma.

    • Bioanalysis: Plasma concentrations of the parent drug (and potentially metabolites) are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

    • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key parameters such as:

      • Area Under the Curve (AUC)

      • Clearance (CL)

      • Volume of Distribution (Vd)

      • Half-life (t½)

      • Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax) for oral dosing.

      • Oral Bioavailability (%F)

    G cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo Pharmacokinetic Study Metabolic Stability (Microsomes, Hepatocytes) Metabolic Stability (Microsomes, Hepatocytes) Permeability (PAMPA, Caco-2) Permeability (PAMPA, Caco-2) Metabolic Stability (Microsomes, Hepatocytes)->Permeability (PAMPA, Caco-2) Plasma Protein Binding Plasma Protein Binding Permeability (PAMPA, Caco-2)->Plasma Protein Binding CYP Inhibition CYP Inhibition Plasma Protein Binding->CYP Inhibition Dosing (IV & PO) Dosing (IV & PO) Blood Sampling Blood Sampling Dosing (IV & PO)->Blood Sampling Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Blood Sampling->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation Lead Optimization Lead Optimization PK Parameter Calculation->Lead Optimization In Vitro ADME Assays In Vitro ADME Assays In Vitro ADME Assays->Dosing (IV & PO) Informs dose selection & potential liabilities

    A generalized workflow for preclinical pharmacokinetic evaluation.

    Structure-Activity Relationships (SAR) and Their Impact on Pharmacokinetics

    While direct SAR studies on the pharmacokinetics of this compound analogs are not publicly available, we can infer potential relationships from the broader benzofuran and heterocyclic compound literature. Modifications to a core scaffold can significantly alter its physicochemical properties, which in turn influence its ADME profile.[9][10][11]

    G cluster_core This compound Core cluster_modifications Potential Modification Sites Core R1 R1: Aromatic Ring Substituents (e.g., -F, -Cl, -OMe, -CN) Core->R1 Impacts lipophilicity, metabolism (CYP interactions) R2 R2: Amine Group Modifications (e.g., -NHMe, -NMe2, -NAc) Core->R2 Affects basicity (pKa), solubility, and metabolism R3 R3: Tetrahydrofuran Ring Modifications (e.g., hydroxylation, alkylation) Core->R3 Alters polarity and metabolic stability

    Sources

    Structure-based Comparison of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine Binding to Target Proteins: A Guide for Researchers

    Author: BenchChem Technical Support Team. Date: January 2026

    Senior Application Scientist Note: This guide is intended to provide a comprehensive framework for the structure-based comparison of ligand-protein interactions. However, a thorough search of publicly available scientific literature and bioactivity databases did not yield specific target proteins or binding data for the compound 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine. Therefore, this document will serve as a methodological guide, outlining the principles and experimental workflows that should be applied once target proteins for this compound are identified. We will use illustrative examples from the broader dibenzofuran chemical class to demonstrate these principles.

    Introduction: The Therapeutic Potential of the Dibenzofuran Scaffold

    The dibenzofuran core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. These include, but are not limited to, inhibition of kinases such as Pim-1 and CLK1, modulation of protein tyrosine phosphatases like PTP-MEG2, and inhibition of matrix metalloproteinases (MMPs). The partially saturated tetrahydrodibenzofuran core of this compound suggests a three-dimensional structure that could offer unique interactions within a protein binding pocket compared to its planar aromatic counterparts.

    The primary amine at the 4-position introduces a key hydrogen bond donor and a potential site for salt-bridge formation, which could be critical for target recognition and binding affinity. Understanding how this specific combination of a non-planar core and a key interacting group drives binding to a protein target is fundamental for any drug development campaign.

    Identifying the Protein Targets of this compound

    The crucial first step in any structure-based analysis is the identification of the relevant protein targets. In the absence of published data for our lead compound, a systematic approach to target identification is required.

    Experimental Target Identification Workflow

    A multi-pronged approach is recommended to elucidate the protein targets of a novel compound.

    Workflow for Target Identification:

    Target_Identification_Workflow cluster_screening Screening Methodologies cluster_validation Target Validation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, pathway activation) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Identifies potential pathways Binding_Assays Direct Binding Assays (SPR, ITC, MST) Affinity_Chromatography->Binding_Assays Identifies direct binding partners Phage_Display Phage Display Phage_Display->Binding_Assays Identifies direct binding partners Cellular_Assays Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) Binding_Assays->Cellular_Assays Confirms binding in a cellular context

    Caption: A generalized workflow for identifying and validating the protein targets of a novel compound.

    Experimental Protocols:

    • Affinity Chromatography-Mass Spectrometry:

      • Immobilize this compound onto a solid support (e.g., NHS-activated sepharose beads) via a suitable linker.

      • Incubate the affinity matrix with cell lysate or tissue homogenate.

      • Wash away non-specifically bound proteins with a series of buffers of increasing stringency.

      • Elute specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

      • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Surface Plasmon Resonance (SPR) for Target Validation:

      • Immobilize the purified potential target protein onto a sensor chip.

      • Flow solutions of this compound at various concentrations over the chip surface.

      • Measure the change in the refractive index at the surface, which is proportional to the mass of bound ligand.

      • Analyze the sensorgrams to determine the association (k_on) and dissociation (k_off) rate constants, and calculate the equilibrium dissociation constant (K_D).

    Structure Determination: The Foundation of Comparative Analysis

    Once a target protein is confirmed, obtaining a high-resolution three-dimensional structure of the protein in complex with this compound is paramount.

    Methods for Structure Determination:

    • X-ray Crystallography: The gold standard for obtaining high-resolution structural information. This requires obtaining well-diffracting crystals of the protein-ligand complex.

    • Cryo-Electron Microscopy (Cryo-EM): Particularly useful for large protein complexes or proteins that are difficult to crystallize.

    • Computational Modeling (Molecular Docking and Molecular Dynamics): In the absence of an experimental structure, computational methods can provide a predictive model of the binding pose. The accuracy of these models is highly dependent on the quality of the protein structure and the docking algorithm used.

    Comparative Structural Analysis: Unraveling the Molecular Basis of Binding

    With a high-resolution structure of the this compound-protein complex, a detailed comparison with other ligands binding to the same target can be performed. For the purpose of this guide, we will hypothesize a scenario where our compound binds to the kinase domain of Pim-1, a known target for other dibenzofuran derivatives.

    Binding Site Comparison

    The first step is to superimpose the structures of the target protein bound to different ligands. This allows for a direct comparison of the binding pockets and the ligand conformations.

    Key Points of Comparison:

    • Overall Binding Pose: Does this compound occupy the same sub-pockets as other inhibitors? The non-planar nature of the tetrahydrodibenzofuran core may allow it to access regions of the binding site that are unavailable to planar ligands.

    • Key Interactions: A detailed analysis of the non-covalent interactions is crucial. This includes:

      • Hydrogen Bonds: The primary amine at the 4-position is a prime candidate for forming hydrogen bonds with backbone carbonyls or acidic side chains (e.g., Asp, Glu) in the protein.

      • Hydrophobic Interactions: The tetrahydrofuran and benzene rings will likely engage in hydrophobic interactions with non-polar residues (e.g., Leu, Ile, Val, Phe).

      • π-Stacking/π-Cation Interactions: The benzene ring can participate in π-stacking with aromatic residues (e.g., Phe, Tyr, His) or π-cation interactions with positively charged residues (e.g., Lys, Arg).

    Quantitative Comparison of Binding Interactions

    Specialized software can be used to quantify and compare the interaction fingerprints of different ligands.

    Table 1: Hypothetical Interaction Profile Comparison for Pim-1 Kinase Inhibitors

    Interaction TypeThis compoundAlternative Ligand (Planar Dibenzofuran)
    Hydrogen Bonds Glu121 (backbone C=O), Lys67 (side chain NH3+)Glu121 (backbone C=O)
    Hydrophobic Contacts Val52, Leu104, Ile185Val52, Leu104, Phe118
    π-Stacking Phe49Phe49, Phe118
    Salt Bridge Lys67Not observed

    This table provides a clear, at-a-glance comparison of the key interactions driving the binding of each ligand.

    Structure-Activity Relationship (SAR) and Lead Optimization

    The structural insights gained from the comparative analysis are invaluable for guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

    Logical Flow for Structure-Based Drug Design:

    SBDD_Flow Start Initial Hit Compound (this compound) Structure Determine Protein-Ligand Co-crystal Structure Start->Structure Analysis Analyze Binding Interactions (H-bonds, hydrophobic, etc.) Structure->Analysis Hypothesis Formulate SAR Hypotheses Analysis->Hypothesis Design Design New Analogs Hypothesis->Design Synthesis Synthesize Analogs Design->Synthesis Assay Biological Assay (Binding, Functional) Synthesis->Assay Assay->Analysis Iterative Refinement Optimized Optimized Lead Compound Assay->Optimized Meets criteria

    Caption: An iterative cycle of structure-based drug design for lead optimization.

    For example, if the primary amine at the 4-position is shown to form a crucial salt bridge, analogs could be designed to optimize the pKa of this group to ensure it is protonated at physiological pH. If the tetrahydrofuran ring makes suboptimal hydrophobic contacts, modifications to this ring system could be explored to improve van der Waals interactions.

    Conclusion and Future Directions

    While the specific protein targets of this compound remain to be elucidated, the principles of structure-based drug design provide a clear roadmap for its future investigation. The unique conformational properties of its tetrahydrodibenzofuran core, combined with the key interacting potential of the 4-amino group, make it an intriguing starting point for a drug discovery program. The methodologies outlined in this guide, from target identification to detailed structural comparison and rational drug design, will be instrumental in unlocking the therapeutic potential of this and other novel chemical entities.

    References

    Due to the lack of specific data for this compound, the following references provide context on the biological activities of the broader dibenzofuran class and general methodologies in structure-based drug design.

    • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules.[Link]

    • Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

    • Unveiling structural components of dibenzofuran-based MMP-12 inhibitors: a comparative classification-dependent analysis with molecular docking-based virtual screening and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics.[Link]

    • Structure-Based Drug Design: A Comprehensive Guide.Royal Society of Chemistry.
    • Protein-Ligand Interaction Profiler (PLIP): an online tool for specific protein-ligand interaction analysis. Nucleic Acids Research.[Link]

    Safety Operating Guide

    Navigating the Unseen: A Comprehensive Guide to the Safe Disposal of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

    Author: BenchChem Technical Support Team. Date: January 2026

    For the diligent researcher pushing the boundaries of drug discovery, the synthesis and handling of novel chemical entities are a daily reality. With this innovation comes the profound responsibility of ensuring safety, not only in the laboratory but also in the final disposition of these materials. This guide provides a detailed, step-by-step framework for the proper disposal of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine, a heterocyclic aromatic amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon the established principles of handling hazardous chemical waste, with a focus on the known risks associated with aromatic amines and related dibenzofuran structures.

    The causality behind these rigorous procedures is rooted in the potential for such compounds to exhibit toxicological and ecotoxicological properties. Aromatic amines are a class of chemicals known for their potential carcinogenicity and mutagenicity, and they can be readily absorbed through the skin.[1] The dibenzofuran core, particularly when chlorinated, is associated with persistence in the environment and bioaccumulation.[2] Therefore, treating this compound with a high degree of caution is not just a regulatory formality but a cornerstone of responsible scientific practice.

    Core Principles of Disposal: A Self-Validating System

    The foundation of any chemical disposal protocol rests on a hierarchy of controls: characterization, segregation, containment, and verified disposal. Each step is designed to be a self-validating check to ensure the safety of personnel and the protection of the environment.

    1. Waste Characterization: Assume Hazard in the Absence of Data

    Given the lack of specific toxicological data for this compound, it must be managed as a hazardous waste. This is a precautionary principle that ensures the highest level of safety. The known properties of this compound are summarized below:

    PropertyValueSource
    Molecular Formula C₁₂H₁₃NO[3]
    CAS Number 174187-07-6[3]
    Boiling Point 355.9°C at 760 mmHg[3]
    Flash Point 169°C[3]
    Density 1.204 g/cm³[3]

    While the high flash point suggests low flammability, the primary concern lies with its toxicological potential as a heterocyclic aromatic amine.[4][5][6]

    2. Segregation: Preventing Dangerous Liaisons

    Proper segregation of chemical waste is critical to prevent hazardous reactions.[3] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

    Incompatible Materials to Avoid:

    • Strong Oxidizing Agents: Can lead to violent reactions.

    • Acids: Amines are basic and will react exothermically with acids.

    • Halogenated Compounds: Mixing with certain halogenated solvents can create hazardous byproducts.

    3. Containment and Storage: A Fortress for Your Waste

    All waste containing this compound must be stored in a manner that prevents release into the environment.

    • Primary Container: Use a robust, chemically compatible container with a tightly sealing lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The date of waste accumulation should also be clearly marked.

    • Secondary Containment: The primary container should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.

    • Storage Location: Store in a designated, well-ventilated hazardous waste accumulation area, away from general laboratory traffic and incompatible materials. The storage area should be cool and dry.[3]

    Step-by-Step Disposal Protocol

    This protocol outlines the procedural steps for the collection and disposal of waste generated from research activities involving this compound.

    Materials Required:

    • Designated hazardous waste container (HDPE or glass)

    • Hazardous waste labels

    • Personal Protective Equipment (PPE):

      • Nitrile gloves

      • Safety goggles or face shield

      • Lab coat

    • Secondary containment bin

    • Spill kit for chemical spills

    Protocol:

    • Don Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn to prevent skin and eye contact.[7]

    • Waste Collection:

      • Solid Waste: Collect any solid waste (e.g., contaminated filter paper, weighing boats) in the designated hazardous waste container.

      • Liquid Waste: Collect any liquid waste (e.g., reaction mixtures, mother liquors) in the designated hazardous waste container. Do not overfill the container; leave at least 10% headspace to allow for expansion.

      • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be placed in the solid waste container. Non-disposable glassware must be decontaminated before washing.

    • Decontamination of Glassware:

      • Rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone).

      • The first two rinsates must be collected and disposed of as hazardous waste in the designated liquid waste container.

      • After the third rinse, the glassware can be washed according to standard laboratory procedures.

    • Container Sealing and Labeling:

      • Securely seal the hazardous waste container.

      • Ensure the hazardous waste label is complete and accurate, including the full chemical name and the start date of accumulation.

    • Storage:

      • Place the sealed and labeled container in the designated secondary containment within the hazardous waste accumulation area.

    • Arrange for Professional Disposal:

      • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]

      • Provide the EHS representative or the disposal company with all available information about the waste stream, including the chemical name and any known or suspected hazards.

    Disposal Decision Workflow

    The following diagram illustrates the decision-making process for the proper disposal of this compound.

    DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE start->ppe collect_waste Collect in Designated Hazardous Waste Container ppe->collect_waste check_compat Ensure Segregation from Incompatible Materials collect_waste->check_compat seal_label Seal and Label Container (Chemical Name, Date) check_compat->seal_label secondary_contain Place in Secondary Containment seal_label->secondary_contain store Store in Designated Hazardous Waste Area secondary_contain->store contact_ehs Contact EHS or Licensed Hazardous Waste Vendor store->contact_ehs provide_info Provide All Available Waste Information contact_ehs->provide_info end Professional Disposal provide_info->end

    Sources

    A Senior Application Scientist's Guide to Handling 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

    Author: BenchChem Technical Support Team. Date: January 2026

    Immediate Safety Briefing: A Compound of Unknown Hazard Profile

    Before handling 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine (CAS 174187-07-6), it is critical to understand that a comprehensive, publicly available Safety Data Sheet (SDS) with validated toxicological data is not currently available. Therefore, a conservative approach, treating this compound as potentially hazardous , is mandatory.

    Our assessment and the following handling protocols are based on the compound's structural features:

    • An Aromatic Amine Moiety: Aromatic amines as a class are known for potential toxicity, including skin absorption, and some are suspected carcinogens.

    • A Dibenzofuran Core: While this specific molecule is not chlorinated, the parent dibenzofuran structure is present in environmentally persistent and toxic compounds[1][2]. The toxicity of dibenzofurans can vary greatly, but the potential for adverse effects necessitates caution[2].

    The guiding principle for all operations is the As Low As Reasonably Achievable (ALARA) principle for exposure. All engineering controls, personal protective equipment, and handling procedures must be selected and implemented to minimize any potential for contact.

    Essential Personal Protective Equipment (PPE)

    The selection of PPE is your primary defense against exposure. Given the potential for dermal absorption and inhalation of fine particulates, a multi-layered approach is required.

    Hand Protection: The Double-Glove Imperative

    Aromatic amines can permeate standard laboratory gloves. Studies on similar compounds have shown breakthrough times ranging from minutes to hours depending on the glove material[3][4].

    • Primary Gloves: Wear nitrile gloves as a minimum standard for incidental contact.

    • Double-Gloving: For all direct handling, weighing, and solution preparation, a double-glove protocol is required. Use a second pair of thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) over the primary nitrile gloves.

    • Glove Change Protocol: Immediately change gloves if you suspect contamination. Never reuse disposable gloves. After completing a task, remove the outer glove first, followed by the inner glove, using a technique that avoids skin contact.

    Eye and Face Protection
    • Minimum: ANSI Z87.1-compliant safety glasses with integrated side shields must be worn at all times in the laboratory.

    • Recommended for Active Handling: When weighing the solid compound or transferring solutions, a full-face shield should be worn over safety glasses to protect against splashes and accidental aerosol generation[5].

    Body and Respiratory Protection
    • Clothing: A flame-resistant lab coat, fully buttoned, is mandatory. Ensure it has tight-fitting cuffs.

    • Respiratory Protection:

      • Solid Form: All handling of the powdered compound that could generate dust must be performed in a certified chemical fume hood. If the risk of inhalation cannot be eliminated within the fume hood, a NIOSH-approved N95 respirator is the minimum requirement.

      • Solutions: When working with solutions, a fume hood is sufficient to control vapor exposure, as the compound has a very low vapor pressure[6].

    PPE Donning and Doffing Workflow

    Properly putting on and taking off PPE is as crucial as selecting it. The following workflow minimizes the risk of cross-contamination.

    PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Workspace Exit) Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Safety Glasses Don2->Don3 Don4 4. Outer Chemical-Resistant Gloves Don3->Don4 Don5 5. Face Shield (as needed) Don4->Don5 Doff1 1. Face Shield Doff2 2. Outer Chemical-Resistant Gloves Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Glasses Doff3->Doff4 Doff5 5. Inner Nitrile Gloves Doff4->Doff5 Exit Exit Lab & Wash Hands Doff5->Exit Enter Enter Lab Enter->Don1 WasteDisposal cluster_streams Waste Segregation at Point of Generation Start Waste Generated Solid Contaminated Solids (Gloves, Weigh Paper, Absorbent) Start->Solid Liquid Contaminated Liquids (Solvents, Rinsate, Reaction Mixtures) Start->Liquid Sharps Contaminated Sharps (Needles, Pipettes) Start->Sharps Container_Solid Seal in Labeled Solid Hazardous Waste Container Solid->Container_Solid Container_Liquid Collect in Labeled Liquid Hazardous Waste Container (Chemically Compatible) Liquid->Container_Liquid Container_Sharps Place in Puncture-Proof Sharps Container Sharps->Container_Sharps EHS Arrange Pickup by Environmental Health & Safety (EHS) for Final Disposal Container_Solid->EHS Container_Liquid->EHS Container_Sharps->EHS

    Caption: Hazardous Waste Disposal Workflow.

    References

    • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks.[Link]

    • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.[Link]

    • Personal Protective Equipment (PPE). CHEMM.[Link]

    • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.[Link]

    • PPE Solutions for Chemical Industries. 3M.[Link]

    • The acute toxicity of 2,3,4,7,8-pentachlorodibenzofuran (4PeCDF) in the male Fischer rat. National Library of Medicine.[Link]

    • 2,3,7,8-TCDF (tetrafuran). Environmental Working Group.[Link]

    • A safety and chemical disposal guideline for Minilab users. Difäm e.V. and Ecumenical Pharmaceutical Network.[Link]

    • Toxic Screening Level Justification for 132-64-9. Michigan Department of Environmental Quality.[Link]

    • Dibenzofuran. PubChem, National Institutes of Health.[Link]

    • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPAL.[Link]

    • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.[Link]

    • 1,6,7,8-Tetrachlorodibenzofuran. PubChem, National Institutes of Health.[Link]

    • 1,2,3,4,6,7,8,9-Octachlorodibenzofuran. California Office of Environmental Health Hazard Assessment.[Link]

    • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.[Link]

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    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.